molecular formula C8H14N2O B8800449 1-(Piperazin-1-yl)but-2-en-1-one CAS No. 80384-98-1

1-(Piperazin-1-yl)but-2-en-1-one

Cat. No.: B8800449
CAS No.: 80384-98-1
M. Wt: 154.21 g/mol
InChI Key: GIBJEDDGVTYTNP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)but-2-en-1-one is a piperazine derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. The piperazine ring is a privileged structure in drug design, frequently incorporated to fine-tune key properties of bioactive molecules . Its applications in research are significant for constructing potential therapeutic agents, with piperazine derivatives demonstrating a wide spectrum of pharmacological activities in scientific literature, including antiviral, antibacterial, and anticancer effects . This compound is particularly useful for researchers aiming to optimize the pharmacokinetic profiles of lead compounds, as the piperazine moiety can positively influence solubility and lipophilicity . The structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs, such as in the development of novel antitrypanosomal agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Properties

CAS No.

80384-98-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(E)-1-piperazin-1-ylbut-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h2-3,9H,4-7H2,1H3/b3-2+

InChI Key

GIBJEDDGVTYTNP-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)N1CCNCC1

Canonical SMILES

CC=CC(=O)N1CCNCC1

Origin of Product

United States
Foundational & Exploratory

1-(Piperazin-1-yl)but-2-en-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(Piperazin-1-yl)but-2-en-1-one

Foreword: The compound 1-(Piperazin-1-yl)but-2-en-1-one is a distinct molecule for which dedicated literature is not abundant. The CAS Number initially associated with this topic, 30414-65-8, correctly corresponds to Methyl 3-oxovalerate and not the target compound. This guide, therefore, has been meticulously constructed by a first-principles approach, leveraging the well-documented chemical behaviors of its constituent functional moieties: the piperazine heterocycle and the α,β-unsaturated amide (crotonamide) system. This document serves as a predictive and foundational technical resource for researchers and drug development professionals interested in this or structurally related molecules.

Executive Summary: A Molecule of Duality

1-(Piperazin-1-yl)but-2-en-1-one represents a fascinating conjunction of two pharmacologically significant scaffolds. The piperazine ring is a six-membered heterocycle renowned for its prevalence in FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] It is considered a "privileged structure" in medicinal chemistry.[3][4] Juxtaposed with this is the crotonamide group, an α,β-unsaturated carbonyl system. This moiety is a well-known pharmacophore, often acting as a Michael acceptor that can engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to targeted and often irreversible inhibition.[5][6] The dual nature of this molecule—a versatile, modifiable piperazine handle and a reactive covalent "warhead"—makes it a compelling subject for exploration in drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental properties of 1-(Piperazin-1-yl)but-2-en-1-one are derived from its structure, which consists of a piperazine ring acylated with a but-2-enoyl (crotonyl) group.

Identifier Value
IUPAC Name 1-(Piperazin-1-yl)but-2-en-1-one
Molecular Formula C₈H₁₄N₂O
Molar Mass 154.21 g/mol
Canonical SMILES CC=CC(=O)N1CCNCC1
InChI Key Predicted: A distinct key would be generated upon database entry.

The physical properties are predicted based on analogous structures such as 1-acetylpiperazine and other N-acyl piperazines.[7][8]

Property Predicted Value / Description
Physical State Colorless to light yellow solid or viscous liquid at STP.[7]
Melting Point Estimated range: 40-60 °C.
Boiling Point > 250 °C at atmospheric pressure (decomposition may occur).
Solubility Soluble in water, methanol, ethanol, and chlorinated solvents.[7]
pKa Estimated: 8.0 - 8.5 for the secondary amine proton (N4-H).[8]

Synthesis and Purification

The most direct and logical synthesis of 1-(Piperazin-1-yl)but-2-en-1-one is the N-acylation of piperazine with a suitable crotonylating agent. Due to the symmetrical nature of piperazine, mono-acylation can be challenging, often yielding a mixture of mono- and di-acylated products. Using a large excess of piperazine can favor the desired mono-substituted product.

Proposed Synthetic Protocol: Acylation of Piperazine

This protocol describes the reaction of excess piperazine with crotonyl chloride.

Step 1: Reaction Setup

  • Dissolve piperazine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

Step 2: Reagent Addition

  • Dissolve crotonyl chloride (1.0 equivalent) in a minimal amount of the same solvent.

  • Add the crotonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. The dropwise addition helps to control the exotherm and minimize di-acylation.

Step 3: Reaction and Workup

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system like ethanol/ether may be employed.[7]

G cluster_start Starting Materials cluster_process Process cluster_end Product Piperazine Piperazine (Excess) Reaction N-Acylation DCM, 0°C to RT Piperazine->Reaction Crotonyl_Chloride Crotonyl Chloride Crotonyl_Chloride->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-(Piperazin-1-yl)but-2-en-1-one Purification->Product

Caption: Proposed synthetic workflow for 1-(Piperazin-1-yl)but-2-en-1-one.

Spectroscopic Characterization Profile

The structural elucidation of the target molecule relies on a combination of standard spectroscopic techniques. The following data are predictive, based on analyses of its constituent parts.[4][9][10][11][12][13]

Technique Predicted Key Features
¹H NMR δ (ppm): ~6.8-7.0 (m, 1H, -CH=), ~6.0-6.2 (dq, 1H, =CH-CO), ~3.6-3.8 (br m, 4H, piperazine -CH₂-N-CO), ~2.8-3.0 (br m, 4H, piperazine -CH₂-NH), ~1.8-1.9 (d, 3H, CH₃-CH=). Note: Broad signals for piperazine protons are expected due to restricted amide bond rotation (rotamers) and nitrogen inversion.[4][10]
¹³C NMR δ (ppm): ~165-167 (C=O), ~140-142 (-CH=), ~125-127 (=CH-CO), ~45-48 (piperazine -CH₂-NH), ~41-44 (piperazine -CH₂-N-CO), ~18-20 (CH₃). Note: Signals may be doubled or broadened due to the presence of rotamers.[13][14]
FT-IR ν (cm⁻¹): 3300-3200 (N-H stretch, secondary amine), 1650-1610 (C=O stretch, Amide I band, strong), 1640-1600 (C=C stretch, medium), 1550-1520 (N-H bend, Amide II band). The C=O stretch is at a lower frequency than typical ketones due to resonance.[15][16]
Mass Spec. (EI): Expected M⁺ at m/z 154. Key fragments at m/z 85 (piperazine ring cleavage), m/z 69 (crotonyl fragment [CH₃CH=CHCO]⁺), and fragments corresponding to the loss of parts of the piperazine ring.[17][18]

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the nucleophilic secondary amine on the piperazine ring and the electrophilic α,β-unsaturated carbonyl system.

Reactions at the Piperazine N4-Position

The secondary amine retains its nucleophilic character and can be functionalized through several standard transformations, providing a gateway to a diverse library of derivatives.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl or arylmethyl groups.

  • N-Acylation: Reaction with acid chlorides or anhydrides can form a diamide.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to introduce aryl or heteroaryl substituents.

Reactions at the α,β-Unsaturated System

The butenone moiety is an excellent Michael acceptor.[19] The β-carbon is electrophilic due to conjugation with the carbonyl group and is susceptible to attack by a wide range of soft nucleophiles in a conjugate (or 1,4-) addition reaction.[20][21]

  • Thia-Michael Addition: Reaction with thiols (e.g., cysteine, glutathione) to form stable thioether adducts.

  • Aza-Michael Addition: Reaction with primary or secondary amines.

  • Carbon-Michael Addition: Reaction with stabilized carbanions, such as those derived from malonic esters.[22]

G cluster_piperazine Piperazine N-H Reactivity cluster_michael Michael Addition Reactivity Molecule 1-(Piperazin-1-yl)but-2-en-1-one Alkylation N-Alkylation (R-X or RCHO/NaBH₃CN) Molecule->Alkylation Nucleophilic Attack Acylation N-Acylation (R'COCl) Molecule->Acylation Arylation N-Arylation (Ar-X, Pd-cat.) Molecule->Arylation Thiol Thia-Michael (+ R-SH) Thiol->Molecule Conjugate Addition Amine Aza-Michael (+ R₂NH) Amine->Molecule Carbon Carbon-Michael (+ Nu-C⁻) Carbon->Molecule

Caption: Key reactivity pathways for derivatization.

Potential Biological and Pharmacological Significance

While no specific biological data exists for 1-(Piperazin-1-yl)but-2-en-1-one, its structure strongly suggests potential for pharmacological activity.

  • As a Privileged Scaffold: The piperazine core is a well-established component of drugs targeting a vast range of conditions, including cancer, microbial infections, and central nervous system disorders.[1][23][24] Its presence provides a robust platform for modulating physicochemical properties and interacting with biological targets.[2]

  • As a Covalent Agent: The α,β-unsaturated ketone is a reactive pharmacophore known to form covalent bonds with nucleophilic residues in proteins, particularly cysteine.[5] This mechanism is increasingly utilized in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Such compounds have shown promise as anticancer agents by targeting mitochondrial function or specific signaling pathways.[25][26]

The combination of these two features suggests that 1-(Piperazin-1-yl)but-2-en-1-one could serve as a valuable lead compound or fragment in drug discovery campaigns. The piperazine moiety could act as a recognition element, directing the molecule to a specific protein target, while the crotonamide group could then form a covalent bond, leading to potent and selective inhibition. This profile is particularly relevant for the development of novel anticancer therapeutics.[1]

Conclusion

1-(Piperazin-1-yl)but-2-en-1-one is a structurally intriguing molecule that marries the stability and versatility of the piperazine scaffold with the reactive, covalent-binding potential of an α,β-unsaturated amide. While direct experimental data remains to be published, this in-depth analysis, based on established chemical principles, outlines its predictable properties, a viable synthetic route, and its significant potential as a platform for developing novel therapeutic agents. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the promising chemical and biological landscape of this compound.

References

  • Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • α,β-unsaturated ketone Definition. (2025). Fiveable. [Link]

  • Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. (2014). Thieme Connect. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. [Link]

  • (PDF) Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). ResearchGate. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

  • Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. (2019). PubMed. [Link]

  • Development of Lysine Crotonyl-mimic Probe to Covalently Identify H3K27Cr Interacting Proteins. (2023). PubMed. [Link]

  • The Michael addition of 6 to crotonaldehyde (7) or trans-β-nitrostyrene.... (n.d.). ResearchGate. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. [Link]

  • Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (2008). PubMed. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. [Link]

  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). Journal of Pharma Insights and Research. [Link]

  • ¹H NMR spectra of 50 mm crotonaldehyde.... (n.d.). ResearchGate. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). Michigan State University. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. [Link]

  • 1-Acetylpiperazine. (n.d.). PubChem. [Link]

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025). Wiley Online Library. [Link]

  • Michael addition of dimethyl malonate to methyl crotonate. (n.d.). ResearchGate. [Link]

  • Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ACS Publications. [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Synthesis of the piperazine subunit of Indinavir. (n.d.). Arkivoc. [Link]

  • Michael addition reaction. (n.d.). Wikipedia. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Crotonic acid. (n.d.). Wikipedia. [Link]

  • (PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2025). ResearchGate. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Monograph: Structural Elucidation of 1-(Piperazin-1-yl)but-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for application scientists and medicinal chemists. It prioritizes the "detective work" of structure elucidation, focusing on the specific challenges posed by rotamerism and stereochemistry in acrylamide-based warheads.


 (MW: 154.21 Da)

Executive Summary & Chemical Context

The compound 1-(piperazin-1-yl)but-2-en-1-one represents a critical class of "warhead" intermediates in medicinal chemistry. It features a crotonyl group (


-unsaturated amide) attached to a piperazine scaffold. This moiety acts as a Michael acceptor , designed to form covalent bonds with nucleophilic cysteine residues in targeted kinases (e.g., KRAS G12C or EGFR inhibitors).

The Elucidation Challenge: Researchers often underestimate the complexity of this small molecule. Two distinct phenomena complicate its characterization:

  • Restricted Rotation (Rotamerism): The partial double-bond character of the amide C-N bond creates distinct conformational populations on the NMR timescale.[1]

  • Geometric Isomerism: Distinguishing the thermodynamically favored E-isomer (trans) from the Z-isomer (cis), which significantly alters reactivity.

Synthesis & Isolation Logic

To understand the impurities profile, one must understand the genesis of the sample. The standard synthesis involves the acylation of excess piperazine (or N-protected piperazine) with crotonyl chloride.

  • Reagents: Piperazine (anhydrous), Crotonyl Chloride, DCM/THF, TEA (

    
    C 
    
    
    
    RT).
  • Critical Control Point: The reaction is exothermic. Lack of temperature control can lead to polymerization or bis-acylation.

  • Purification: The free amine is highly polar. If isolated as a free base, it requires extraction into DCM from basic aqueous media. If isolated as an HCl salt, it precipitates from ether.

Analytical Hierarchy: The Elucidation Protocol

Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out bis-acylation.

ParameterExpected ValueInterpretation
Ionization Mode ESI (+)Soft ionization prevents fragmentation of the amide.
[M+H]

155.12 Monoisotopic mass confirms

.
[M+Na]

177.10Common adduct.
[2M+H]

309.23Dimer formation (non-covalent) in source is common.
Impurity Flag 223.xxIndicates bis-crotonyl piperazine (reaction overrun).
Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group validation.

  • Amide I Band: ~1650 cm

    
     (Strong, broad).
    
  • Alkene (C=C): ~1620–1630 cm

    
     (Sharp, often overlapping with amide).
    
  • Amine (N-H): ~3300–3400 cm

    
     (Weak broad band if free amine).
    
Nuclear Magnetic Resonance (NMR) – The Definitive Step

This is the most critical section. The spectrum will likely appear "messy" at room temperature due to rotamers.

Protocol A:

H NMR (DMSO-

or CDCl

)
  • The Methyl Group: Appears as a doublet of doublets (or apparent doublet) at

    
     1.80–1.90 ppm .
    
  • The Piperazine Ring:

    • Free Amine: Protons adjacent to the NH usually appear as a triplet or broad multiplet at

      
       2.7–2.9 ppm .
      
    • Amide Side: Protons adjacent to the amide nitrogen often split into two distinct broad multiplets at

      
       3.4–3.7 ppm  due to restricted rotation. Do not mistake this for impurities.
      
Protocol B: Stereochemical Assignment (E vs Z)

The geometry of the double bond is determined by the vicinal coupling constant (


) between the 

and

vinyl protons.
ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment
H

6.10 – 6.30Doublet (d)

Hz
E-Isomer (Trans)
H

6.70 – 6.90Doublet of Quartets (dq)

Hz
,

Hz
E-Isomer (Trans)
H

(Minor)
~5.80 – 6.00Doublet (d)

Hz
Z-Isomer (Cis)

Expert Insight: If the peaks are too broad to resolve the


-coupling, perform the NMR experiment at 350 K (77 °C)  in DMSO-

. This increases the rotation rate of the amide bond, coalescing the rotamer signals and sharpening the alkene multiplets for accurate integration.
Protocol C:

C NMR
  • Carbonyl (C=O): ~164 ppm.[2]

  • 
    -Carbon (Alkene):  ~140–145 ppm (Deshielded).
    
  • 
    -Carbon (Alkene):  ~120–125 ppm.[3][4]
    
  • Methyl: ~17–18 ppm.

Visualization of Logic & Workflow

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process from crude synthesis to final structural assignment.

ElucidationWorkflow Start Crude Reaction Mixture (Piperazine + Crotonyl Cl) Isolation Acid/Base Extraction (Isolate Free Amine) Start->Isolation MS_Check LC-MS Analysis Target: 155.1 Da Isolation->MS_Check NMR_Screen 1H NMR (298 K) Check Purity MS_Check->NMR_Screen Decision Signals Broad? NMR_Screen->Decision VT_NMR VT-NMR (350 K) Coalesce Rotamers Decision->VT_NMR Yes (Rotamers) Coupling Calculate J(alpha, beta) Decision->Coupling No (Sharp) VT_NMR->Coupling Final Assign E/Z Isomer Confirm Structure Coupling->Final

Caption: Step-by-step workflow for isolating and validating the structure, highlighting the critical VT-NMR step.

Diagram 2: Stereochemical Decision Tree

How to definitively distinguish the E and Z isomers using NMR data.

IsomerLogic Input Analyze Alkene Region (6.0 - 7.0 ppm) Measure Measure Vicinal Coupling (3J H-H) Input->Measure Trans J = 14 - 16 Hz (E-Isomer) Measure->Trans Cis J = 6 - 12 Hz (Z-Isomer) Measure->Cis Check Verify Methyl Shift Trans->Check Cis->Check Trans_Conf Methyl ~1.8 ppm Thermodynamic Product Check->Trans_Conf Matches Trans Cis_Conf Methyl ~2.0 ppm Kinetic/Steric Product Check->Cis_Conf Matches Cis

Caption: Logic tree for assigning stereochemistry based on coupling constants and chemical shifts.

Stability & Reactivity Profiling (Self-Validation)

To prove this molecule is functional (and not a hydrolyzed byproduct), perform a GSH Shift Assay .

  • Protocol: Dissolve 1 mg of the compound in phosphate buffer (pH 7.4) with an excess of Glutathione (GSH).

  • Observation: Monitor via LC-MS over 60 minutes.

  • Result: You should observe the disappearance of the parent peak (155 Da) and the appearance of the Michael adduct ([M+GSH+H]

    
    
    
    
    
    462 Da
    ).
  • Significance: This confirms the integrity of the

    
    -unsaturated system and its capability to act as a covalent modifier.
    

References

  • Rotamerism in Piperazines: Wube, A., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018.

  • Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019.

  • NMR of Amides: "Spectrometric Identification of Organic Compounds." Silverstein, R. M., et al. Wiley. (Standard Reference for Coupling Constants).
  • Synthesis of Crotonamides: Representative procedure adapted from Journal of Medicinal Chemistry protocols for acrylamide synthesis. See: Zeng, M., et al. "Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C." Cell Chemical Biology, 2017.

Sources

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)but-2-en-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine nucleus is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical and biological properties.[1][2] When coupled with an α,β-unsaturated carbonyl moiety, such as the but-2-en-1-one system, the resulting architecture presents a reactive pharmacophore with significant potential in drug discovery. This guide provides a comprehensive technical overview of the core synthetic strategies for preparing 1-(Piperazin-1-yl)but-2-en-1-one and its diverse derivatives. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed, field-proven experimental protocols, and discuss the characterization and potential applications of this valuable class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Piperazine-Butenone Scaffold

The prevalence of the piperazine ring in a multitude of FDA-approved drugs, from antipsychotics to anticancer agents, is a testament to its utility.[1][3][4] The two nitrogen atoms within the six-membered ring offer a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and pKa modulation, which collectively enhance aqueous solubility, oral bioavailability, and target affinity.[5] This synthetic tractability allows for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of drug design.[2]

The but-2-en-1-one fragment, on the other hand, is a classic Michael acceptor.[6][7] The electrophilic β-carbon is susceptible to nucleophilic attack from biological thiols, such as cysteine residues in proteins. This reactivity can be harnessed to achieve covalent inhibition of specific enzyme targets, a strategy of growing interest for developing potent and selective therapeutics. The combination of these two moieties creates a molecule with a versatile "handle" for derivatization (the second piperazine nitrogen) and a reactive "warhead" for target engagement. These derivatives have shown potential across a range of therapeutic areas, including antimicrobial, antifungal, and anticancer applications.[8][9][10][11][12]

This guide will focus on the most robust and widely applicable method for constructing this scaffold: amide coupling .

Core Synthetic Strategy: Amide Coupling

The formation of the amide bond between the piperazine ring and the butenoyl moiety is the most direct and efficient route to the target compound. This can be achieved primarily through two well-established methodologies: reaction with an activated carboxylic acid or reaction with a more reactive acyl chloride.

Mechanism and Rationale

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid (crotonic acid in this case) to overcome the low electrophilicity of the carbonyl carbon and the poor leaving group nature of the hydroxyl group.[13]

  • Carbodiimide-Mediated Coupling: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are the gold standard for mild and efficient amide coupling.[14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the piperazine nitrogen. The role of HOBt is crucial; it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and more stable, leading to higher yields and purer products.

  • Acyl Chloride Method: Converting crotonic acid to crotonyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This readily reacts with the nucleophilic piperazine nitrogen. This method is often faster and does not require coupling agents, but it generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA) to prevent protonation of the piperazine and drive the reaction to completion.[15] The high reactivity of acyl chlorides can sometimes be a drawback, limiting compatibility with sensitive functional groups elsewhere in the molecule.

Strategic Synthesis of Derivatives

The true power of this scaffold lies in the ability to generate vast libraries of derivatives. The primary point of diversification is the N4 position of the piperazine ring.

G cluster_start Choice of Piperazine cluster_synth Synthetic Pathway StartNode Starting Materials CoreSynth Core Synthesis: Amide Coupling CoreProduct 1-(Piperazin-1-yl)but-2-en-1-one (after deprotection) CoreSynth->CoreProduct DerivProduct 1-(4-Substituted-piperazin-1-yl)but-2-en-1-one CoreSynth->DerivProduct Protect N-Boc Piperazine Protect->CoreSynth Subst N-Substituted Piperazine (e.g., N-Benzylpiperazine) Subst->CoreSynth Reagent Crotonic Acid + EDC/HOBt or Crotonyl Chloride + Base Reagent->CoreSynth

Caption: Strategic workflow for synthesizing the core scaffold and its derivatives.

The choice of starting piperazine dictates the final derivative.

  • For the Parent Compound: To synthesize 1-(piperazin-1-yl)but-2-en-1-one, where the N4 nitrogen is a free amine (-NH), a protecting group strategy is essential to prevent di-acylation. Tert-butyloxycarbonyl (Boc) is the most common choice due to its stability and ease of removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[16][17] The synthesis proceeds by coupling N-Boc-piperazine with the butenoyl source, followed by a final deprotection step.

  • For N4-Substituted Derivatives: A more direct approach is to start with a commercially available or pre-synthesized monosubstituted piperazine (e.g., 1-benzylpiperazine, 1-(4-fluorophenyl)piperazine).[4][18] This avoids the need for protection/deprotection steps, making the synthesis highly convergent and efficient for library generation.

Experimental Protocols

The following protocols are representative procedures that can be adapted for the synthesis of various derivatives. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of tert-butyl 4-(but-2-enoyl)piperazine-1-carboxylate

G reagent reagent process process product product condition condition BocPip 1-Boc-Piperazine Coupling Amide Coupling BocPip->Coupling CrotAcid Crotonic Acid CrotAcid->Coupling EDC EDC·HCl EDC->Coupling HOBt HOBt HOBt->Coupling DCM DCM (Solvent) DCM->Coupling Workup Aqueous Workup Coupling->Workup Temp 0 °C to RT Coupling->Temp Time 12-18 h Coupling->Time Purify Column Chromatography Workup->Purify FinalProduct Final Product Purify->FinalProduct

Caption: Experimental workflow for Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add crotonic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 10 minutes. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove unreacted piperazine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure title compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

(Note: The final deprotection to yield 1-(Piperazin-1-yl)but-2-en-1-one can be achieved by dissolving the product in DCM and treating with an excess of Trifluoroacetic Acid (TFA) at room temperature for 1-2 hours, followed by evaporation and a basic workup.)

Protocol 2: Synthesis of 1-(4-Benzylpiperazin-1-yl)but-2-en-1-one

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Add a solution of crotonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

  • Characterization: Confirm the structure and purity using appropriate spectroscopic methods.

Data Presentation and Characterization

The synthesized compounds are typically characterized by a suite of spectroscopic techniques. The following table summarizes expected data for the parent compound and a representative derivative.

CompoundR-GroupTypical Yield¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) Highlights
1-H (after deprotection)70-85% (over 2 steps)~6.8 (m, 1H, =CH), ~6.3 (d, 1H, =CH), ~3.7 (t, 4H, pip-H), ~3.0 (t, 4H, pip-H), ~1.9 (d, 3H, CH₃)~166 (C=O), ~142 (=CH), ~124 (=CH), ~45 (pip-C), ~20 (CH₃)
2-CH₂Ph80-95%~7.3 (m, 5H, Ar-H), ~6.8 (m, 1H, =CH), ~6.3 (d, 1H, =CH), ~3.7 (t, 4H, pip-H), ~3.5 (s, 2H, CH₂), ~2.5 (t, 4H, pip-H), ~1.9 (d, 3H, CH₃)~165 (C=O), ~141 (=CH), ~129-127 (Ar-C), ~123 (=CH), ~63 (CH₂), ~53 (pip-C), ~18 (CH₃)

Conclusion and Future Perspectives

The synthesis of 1-(piperazin-1-yl)but-2-en-1-one and its derivatives via amide coupling represents a highly robust, efficient, and scalable strategy for accessing a rich chemical space. The modular nature of the synthesis, allowing for facile variation of the N4-substituent on the piperazine ring, makes this scaffold exceptionally attractive for the construction of compound libraries for high-throughput screening. The inherent reactivity of the Michael acceptor system provides a clear mechanistic hypothesis for target engagement, particularly for covalent modification of enzymes. Future work will undoubtedly focus on expanding the diversity of this class of compounds and exploring their potential in a wide array of therapeutic areas, from infectious diseases to oncology.[10][19][20] The integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.). BenchChem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI.
  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). ResearchGate.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2023). Bentham Science Publisher.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019). Advanced Pharmaceutical Bulletin.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Michael Addition. (n.d.). Alfa Chemistry.
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). BOC Sciences.
  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). PMC.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Michael Addition Reaction EXPLAINED. (2025). YouTube.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2025). ResearchGate.

Sources

Biological activity of novel piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including conformational flexibility, tunable basicity, and the capacity for substitution at two distinct points, have established it as a "privileged scaffold".[1][3] This versatility allows for the systematic modulation of aqueous solubility, lipophilicity, and pharmacokinetic (ADME) profiles, making it a highly adaptable framework for drug design.[1][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antipsychotic applications. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the evaluation of these potent molecules.

The Piperazine Scaffold: A Privileged Core in Drug Discovery

The prevalence of the piperazine moiety in a multitude of FDA-approved drugs is a testament to its value.[5] Its six-membered ring can adopt both chair and boat conformations, which facilitates an optimal fit within the active sites of enzymes and receptor pockets.[1][6] The two nitrogen atoms serve as versatile synthetic handles, allowing for precise modifications that enhance potency, selectivity, and bioavailability.[1][7] These properties result in improved target affinity, greater water solubility, and favorable oral bioavailability.[4][8]

The strategic incorporation of the piperazine ring can transform a lead compound by linking different pharmacophores or by serving as the core scaffold for interactions with a biological target.[3] This guide will dissect how these fundamental characteristics are leveraged to achieve specific therapeutic outcomes across different disease models.

Figure 1: The Versatile Piperazine Scaffold cluster_piperazine Core Piperazine Structure cluster_properties Key Physicochemical Properties cluster_outcomes Pharmacological Advantages P Piperazine Ring (C₄H₁₀N₂) Prop1 Tunable Basicity (pKa) P->Prop1 Prop2 Conformational Flexibility (Chair/Boat) P->Prop2 Prop3 Hydrophilicity P->Prop3 Prop4 Dual Substitution Points (N1, N4) P->Prop4 Out1 Improved Solubility & Bioavailability Prop1->Out1 Out2 Enhanced Target Binding Affinity Prop2->Out2 Prop3->Out1 Prop4->Out2 Out3 Favorable ADME Profile Prop4->Out3 Out4 Scaffold for Hybrid Drugs Prop4->Out4 Figure 2: In Vitro Anticancer Screening Workflow cluster_workflow Cytotoxicity Evaluation start Seed Cancer Cells (96-well plate) treat Treat with Piperazine Derivatives (Serial Dilutions, 24-72h) start->treat mtt Add MTT Reagent (4h Incubation) treat->mtt solubilize Solubilize Formazan Crystals (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 Value read->calculate apoptosis Further Mechanistic Studies (e.g., Flow Cytometry, Western Blot) calculate->apoptosis If IC50 is potent

Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.

Antimicrobial Activity of Piperazine Derivatives

With the escalating threat of antimicrobial resistance, there is an urgent need for new classes of therapeutic agents. [5]Piperazine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens. [1][9][10][11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of piperazine derivatives is highly dependent on their structural substitutions. [1]* Lipophilicity: SAR studies indicate that incorporating lipophilic groups, such as aryl and thioaryl moieties, can enhance penetration through bacterial membranes. [1]* Hybrid Scaffolds: Combining the piperazine core with other heterocyclic structures, such as thiazole, benzimidazole, or 1,3,4-thiadiazole, has been shown to yield compounds with significant antimicrobial and antifungal properties. [10][12]* Substituents: The presence of electron-withdrawing groups on aryl rings attached to the piperazine scaffold often enhances activity. [5]

Quantitative Data Summary: Antimicrobial Efficacy

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. [5][13]

Compound Class Target Microorganism Activity Metric Result Reference
N,N'-disubstituted piperazines S. aureus Inhibition Zone 38 mm [14]
N,N'-disubstituted piperazines E. coli High Activity > Gentamycin [14]
Substituted Piperazine Derivatives S. aureus, S. epidermidis MIC Significant Activity [10][15]
Substituted Piperazine Derivatives P. aeruginosa, E. coli MIC Significant Activity [10][15]

| Substituted Piperazine Derivatives | C. albicans, A. niger | MIC | Significant Activity | [10][16]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner. [17][18][19]It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the piperazine derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [17][20]Each well will contain 100 µL of a different drug concentration.

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [13][20]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [17][20]

Figure 3: Broth Microdilution Workflow for MIC Determination cluster_mic Antimicrobial Susceptibility Testing prep_compound Prepare Serial Dilutions of Piperazine Derivative in 96-well Plate inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Assess for Turbidity and Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Antipsychotic Potential

Antiviral Activity

Piperazine derivatives have also been investigated as potent antiviral agents against a range of viruses, including HIV, Hepatitis B Virus (HBV), and Influenza. [9][21]* Anti-HIV: Certain 1,4-disubstituted piperazine analogues have demonstrated promising anti-HIV-1 activity with IC50 values in the nanomolar range and low cytotoxicity. [21]* Anti-HBV: Piperazine-containing benzimidazole derivatives have shown prominent inhibition of HBV replication. [21]* Anti-Influenza: A series of sulfonyl piperazine derivatives exhibited good in vitro activity against Influenza A, with some compounds showing better activity than the reference drug Ribavirin. [22]* SARS-CoV-2: Recently, trisubstituted piperazine derivatives were developed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), showing excellent antiviral activity (EC50 = 0.40 μM) and a favorable pharmacokinetic profile. [23]

Antipsychotic Activity

The piperazine scaffold is a key structural feature in many antipsychotic drugs used for treating schizophrenia. [24][25]These compounds typically act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT2A) receptors. [25][26]* Mechanism of Action: The antipsychotic effect is primarily attributed to the blockade of D2 receptors in the brain's mesolimbic pathway. [27][28]The interaction with 5-HT2A receptors is a feature of many "atypical" antipsychotics, which can help mitigate some of the side effects associated with D2-only antagonism. [29]* Drug Development: The ability to modify substituents on the piperazine ring allows for fine-tuning of receptor affinity and selectivity, leading to the development of new antipsychotic agents with improved efficacy and side-effect profiles. [25][26]Aripiprazole, a well-known atypical antipsychotic, features a piperazine core and exemplifies the success of this scaffold in CNS drug design. [1]

Figure 4: Simplified Antipsychotic Mechanism cluster_cns Neuronal Synapse cluster_receptors Receptors DA_Neuron Presynaptic Dopamine Neuron D2 D2 Receptor DA_Neuron->D2 Dopamine Post_Neuron Postsynaptic Neuron SHT2A 5-HT2A Receptor Piperazine Piperazine Derivative Piperazine->D2 Blocks Piperazine->SHT2A Blocks

Caption: Piperazine derivatives blocking Dopamine D2 and Serotonin 5-HT2A receptors.

Conclusion: The Enduring Promise of the Piperazine Scaffold

The piperazine heterocycle is a uniquely versatile and privileged scaffold in medicinal chemistry. [1][3]Its simple yet highly adaptable structure provides a robust foundation for developing novel therapeutic agents with a vast range of biological activities. [8][9][30]From inducing apoptosis in cancer cells and inhibiting microbial growth to modulating critical CNS receptors, piperazine derivatives continue to be a source of promising lead compounds. The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation piperazine-based drugs with enhanced potency, selectivity, and safety profiles. [1][4][24]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Google.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Google.
  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023).
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Antibacterial and Antifungal activity of Piperazinylbenzothiazine. (n.d.). Der Pharma Chemica.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Google.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Google.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI.
  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day.
  • Enzyme Inhibition Kit for Metabolic Studies. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025).
  • MTT assay protocol. (n.d.). Abcam.
  • Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. (2025). BenchChem.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Google.
  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. (2016). Open Access Journals.
  • Basic Pharmacology of Antipsychotic Agents. (2017). BrainKart.
  • First-Generation Antipsychotics: An Introduction. (2014). Psychopharmacology Institute.

Sources

The Piperazine Pharmacophore: A Technical Guide to Therapeutic Targets and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold—a six-membered saturated ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)—stands as one of the most versatile "privileged structures" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics stems not merely from its structural rigidity but from its unique ability to modulate physicochemical properties (solubility, lipophilicity) while serving as a precise linker that orients pharmacophores into receptor binding pockets.

This technical guide analyzes the core therapeutic targets of piperazine compounds, detailing the mechanistic causality behind their efficacy in CNS disorders, oncology, and infectious diseases. It provides reproducible synthetic workflows and validation protocols, serving as a blueprint for researchers optimizing lead compounds.

Part 1: The Chemical Logic of the Scaffold

To design effective piperazine-based drugs, one must first exploit its intrinsic chemical behaviors. The scaffold acts as more than a passive linker; it is an active modulator of drug-target interactions.

Conformational Control & Pharmacokinetics
  • Rigidity vs. Flexibility: The piperazine ring predominantly exists in a chair conformation , which minimizes steric strain. This predictable geometry allows medicinal chemists to project substituents at defined vectors (equatorial vs. axial), ensuring high-fidelity fitting into the hydrophobic clefts of GPCRs or the solvent-exposed regions of kinases.

  • Acid-Base Tuning: Piperazine possesses two basic nitrogen centers with distinct pKa values (~5.3 and ~9.7).[2]

    • Physiological pH (7.4): The molecule often exists as a mono-cation. This ionization is critical for forming ionic bonds with aspartate or glutamate residues in receptor binding sites (e.g., D2 dopamine receptors).

    • Solubility: The protonated nitrogen drastically improves aqueous solubility, a common bottleneck for lipophilic kinase inhibitors.

Visualization of Scaffold Properties

The following diagram illustrates the core attributes that make piperazine a "privileged" scaffold in drug design.

PiperazineProperties Piperazine Piperazine Scaffold (1,4-diazacyclohexane) Conf Conformational Rigidity (Chair Form) Piperazine->Conf pKa Tunable Basicity (pKa ~5.3 & ~9.7) Piperazine->pKa Linker Defined Vector Orientation Piperazine->Linker Metabolism Predictable ADME (N-Oxidation/Glucuronidation) Piperazine->Metabolism Binding High-Affinity Receptor Fitting Conf->Binding Minimizes Entropy Loss pKa->Binding Ionic Interactions Solubility Enhanced Aqueous Solubility pKa->Solubility Ionization at pH 7.4 Linker->Binding Distance Control

Figure 1: Mechanistic contributions of the piperazine scaffold to pharmacodynamics and pharmacokinetics.

Part 2: Primary Therapeutic Targets

Central Nervous System (CNS): GPCR Modulation

The most prolific application of piperazine is in neuropsychiatry. The scaffold mimics the ethylamine side chain of endogenous neurotransmitters (serotonin, dopamine), allowing it to act as a bioisostere.

  • Target: Serotonin (5-HT) and Dopamine (D) Receptors.[3]

  • Mechanism:

    • Aripiprazole (Abilify): Uses a piperazine linker to connect a quinolinone core to a dichlorophenyl tail. The piperazine nitrogen forms a salt bridge with Asp3.32 in the D2 receptor, acting as a partial agonist. This stabilizes the receptor in a conformation that reduces hyperactivity (psychosis) without completely blocking the pathway (preventing extrapyramidal side effects).

    • Vortioxetine: An aryl-piperazine that acts as a multimodal serotonergic agent (5-HT3, 5-HT7 antagonist; 5-HT1A agonist).

  • Critical Design Factor: The "aryl-piperazine" motif is the pharmacophore. The nature of the aryl substituent determines selectivity between 5-HT1A, 5-HT2A, and D2 receptors.

Oncology: Kinase Inhibition

In cancer therapy, piperazine is frequently employed to improve the physicochemical properties of ATP-competitive inhibitors.[2]

  • Target: Cyclin-Dependent Kinases (CDK4/6) and Tyrosine Kinases (BCR-ABL).

  • Mechanism:

    • Palbociclib (Ibrance): Targets CDK4/6 to arrest the cell cycle at the G1/S phase. The piperazine ring protrudes into the solvent-accessible region of the kinase ATP pocket. This positioning does not hinder binding but significantly enhances the drug's oral bioavailability.

    • Imatinib (Gleevec): The N-methylpiperazine moiety was added specifically to increase water solubility.[4] It also forms a hydrogen bond with Ile360 and His361 in the Abl kinase, contributing to specificity.

Infectious Diseases: The GABA Switch

This is the classic, historical use of piperazine, distinct from human targets due to evolutionary divergence in receptor distribution.

  • Target: Invertebrate GABA Receptors (specifically in Nematodes).[5][6]

  • Mechanism:

    • In helminths (worms), GABA is a neuromuscular transmitter. Piperazine acts as a GABA agonist .[5][6][7]

    • Binding opens chloride (

      
      ) channels on the worm's muscle membrane.[5]
      
    • Result: Hyperpolarization leads to flaccid paralysis.[5] The worm loses its grip on the intestinal wall and is expelled by peristalsis.[5][6][8]

    • Selectivity: Vertebrates use GABA primarily in the CNS.[7][9] Since piperazine does not easily cross the blood-brain barrier in healthy hosts and mammalian peripheral muscles utilize acetylcholine, the drug is toxic to the parasite but safe for the host.

Part 3: Experimental Workflows

Synthetic Protocol: Buchwald-Hartwig Amination

Creating N-aryl piperazines is a cornerstone reaction for CNS and oncology drug discovery. The following protocol ensures high yield and purity.

Objective: Synthesis of N-(4-chlorophenyl)piperazine from 1-bromo-4-chlorobenzene and piperazine.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Loading: Add

    
    , BINAP, and 
    
    
    
    to the flask. Add the solid aryl halide.
  • Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-complex the catalyst.

  • Amine Addition: Add piperazine. If piperazine is solid, add it with the initial solids.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexane

    
     EtOAc).
    

Validation Check:

  • NMR: Look for the characteristic piperazine triplets around 3.0–3.5 ppm in

    
     NMR.
    
  • Mass Spec: Confirm M+1 peak.

In Vitro Validation: Radioligand Binding Assay (D2 Receptor)

To verify the therapeutic potential of a synthesized piperazine derivative, one must determine its binding affinity (


).

Protocol:

  • Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • Mix membrane suspension (

      
       protein/well).
      
    • Add Radioligand:

      
      -Methylspiperone (0.2 nM).
      
    • Add Test Compound: Serial dilutions (

      
       to 
      
      
      
      ).
    • Non-specific binding control: Add excess Haloperidol (

      
      ).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Technical Visualization of Signaling Pathways

The following diagram details the divergent signaling pathways modulated by piperazine derivatives in Oncology (Human) vs. Parasitology (Nematode).

PiperazinePathways cluster_0 Therapeutic Agents Palbociclib Palbociclib (Oncology) CDK46 Target: CDK4/6 (Kinase Domain) Palbociclib->CDK46 Inhibits PiperazineCitrate Piperazine Citrate (Anthelmintic) GABA_R Target: GABA Receptor (Cl- Channel) PiperazineCitrate->GABA_R Agonist Rb Retinoblastoma Protein (Rb) Phosphorylation CDK46->Rb Blocks E2F E2F Transcription Factor Release Rb->E2F Prevents Release Arrest G1/S Phase Cell Cycle Arrest E2F->Arrest Influx Chloride (Cl-) Influx GABA_R->Influx Opens Channel Hyperpol Muscle Membrane Hyperpolarization Influx->Hyperpol Paralysis Flaccid Paralysis & Expulsion Hyperpol->Paralysis

Figure 2: Divergent mechanisms of action: Kinase inhibition in humans vs. GABA agonism in nematodes.

Part 5: Summary of Key Therapeutic Agents

Drug NameTherapeutic ClassMolecular TargetRole of Piperazine Scaffold
Imatinib Oncology (CML)BCR-ABL Tyrosine KinaseIncreases solubility; H-bonds with Ile360/His361.
Palbociclib Oncology (Breast Cancer)CDK4/6Solvent exposure for solubility; pharmacokinetic optimization.
Aripiprazole AntipsychoticD2 / 5-HT ReceptorsLinker orienting the quinolinone and dichlorophenyl pharmacophores.
Cetirizine AntihistamineH1 ReceptorPrevents CNS entry (zwitterionic nature); high affinity binding.
Piperazine AnthelminticGABA Receptor (Nematode)Direct agonist mimicking the GABA neurotransmitter structure.[5][6][8]
Ranolazine Anti-anginalLate Sodium Current (

)
Modulates ion channel inactivation state.

References

  • Sharma, A., et al. (2020).[10][11] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [Link][11]

  • Chaudhary, P., et al. (2026).[3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen. [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 4837, Piperazine." PubChem. [Link]

Sources

Computational Strategems for Covalent Warheads: Modeling 1-(Piperazin-1-yl)but-2-en-1-one Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-(Piperazin-1-yl)but-2-en-1-one represents a specialized class of electrophilic warheads known as crotonyl-piperazines . Unlike simple acrylamides, the


-methyl substitution (from the but-2-en backbone) sterically modulates reactivity, often conferring selectivity for specific cysteine residues in kinases (e.g., EGFR, JAK3) or allosteric pockets (e.g., KRAS G12C, p53).

This guide details the in silico architecture required to model this moiety not merely as a ligand, but as a chemical reactant. We move beyond standard lock-and-key docking to Targeted Covalent Inhibition (TCI) protocols, integrating Covalent Docking, Molecular Dynamics (MD) of the adduct, and Quantum Mechanics/Molecular Mechanics (QM/MM) for transition state analysis.

Part 1: The Chemical Logic & Mechanism

The Warhead Architecture

The 1-(Piperazin-1-yl)but-2-en-1-one scaffold functions via a Michael Addition mechanism.[1]

  • The Electrophile: The

    
    -carbon of the 
    
    
    
    -unsaturated ketone.
  • The Nucleophile: The thiolate anion (

    
    ) of a specific Cysteine residue in the target protein.
    
  • The Tuner: The piperazine ring improves water solubility and often acts as a linker to the hinge-binding scaffold, while the methyl group at the

    
    -position (crotonamide vs. acrylamide) reduces electrophilicity, requiring precise alignment for reaction.
    
Reaction Coordinate Diagram

The following DOT diagram illustrates the mechanistic pathway you must model.

MichaelAddition Figure 1: Reaction Coordinate of Thiol-Michael Addition for Crotonyl-Piperazine Warheads Reactants Reactant State (Non-Covalent Complex) Cys-S(-) ... C(beta) TS Transition State (TS) C-S Bond Forming High Energy Barrier Reactants->TS Activation Energy (ΔG‡) Intermediate Enolate Intermediate Stabilized by Oxyanion Hole TS->Intermediate Nucleophilic Attack Product Covalent Adduct (Irreversible) S-C(beta) Bonded Intermediate->Product Proton Transfer

Figure 1: The reaction coordinate moves from the non-covalent encounter complex through a high-energy transition state to the stable covalent adduct.

Part 2: Covalent Docking Protocol

Standard rigid-receptor docking fails here because it penalizes the steric clash of the forming bond. You must use Covalent Docking algorithms that dynamically modify the topology.

Pre-requisites
  • Target Selection: Ensure the target PDB has a solvent-accessible Cysteine in the active site (e.g., Cys797 in EGFR).

  • Ligand Prep: Generate 3D conformers of the 1-(Piperazin-1-yl)but-2-en-1-one. Crucial: Do not pre-react the ligand. Keep the double bond intact.

The "Link Atom" Methodology

Most solvers (Gold, Glide CovDock) use a "Link Atom" approach.

  • Define the Reaction: Specify the Michael Addition.

    • Reactive Atom Ligand:

      
      -Carbon of the but-2-en-1-one.
      
    • Reactive Atom Protein: Sulfur of the Cysteine.

  • Geometry Constraints: Set the bond length (

    
    ) and angles consistent with 
    
    
    
    hybridization post-reaction.
Step-by-Step Workflow (CovDock Example)
StepActionTechnical Rationale
1. Grid Generation Define box around catalytic Cys.Limits search space to the relevant pocket.
2. Conformer Gen Sample piperazine ring puckering.The piperazine chair/boat transitions affect linker length.
3. Non-Covalent Docking Dock ligand without bond formation.Filters poses that cannot sterically access the pocket.
4. Reaction Simulation For top poses, force C-S bond formation.Simulates the chemical step.
5. Minimization Relax the new adduct.Relieves steric strain introduced by the new bond.
6. Scoring Score = Affinity + Reaction Energy.Ranks based on both binding and reactivity.

Part 3: Molecular Dynamics (MD) of the Adduct

Once docked, you must validate the stability of the covalent complex. A static dock does not account for the continuous strain the protein might exert on the warhead.

Topology Generation (The Critical Bottleneck)

Standard force fields (Amber FF14SB, CHARMM36) contain parameters for standard amino acids. They do not have parameters for a "Cysteine-Crotonyl-Piperazine" residue.

Protocol: Non-Standard Residue Parameterization

  • Excise the Residue: Cap the Cysteine-Ligand adduct (N-acetyl/N-methyl caps).

  • Geometry Optimization: Run a QM optimization (HF/6-31G* or B3LYP/6-31G*) on the capped adduct.

  • Charge Derivation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting. The

    
    -carbon and Sulfur charges will shift significantly from their neutral states.
    
  • Force Field Assembly: Use antechamber (AmberTools) or CGenFF (CHARMM) to generate the .lib or .str topology file.

    • Validation: Check the C-S-C angle. It should be

      
      .
      
Simulation Setup
  • Solvation: TIP3P water box, 10Å padding.

  • Ensemble: NPT (Constant Pressure/Temp) at 310K.

  • Duration: Minimum 100ns.

  • Success Metric: The RMSD of the piperazine ring relative to the protein backbone should stabilize (< 2.0Å). High fluctuation implies the warhead is "tugging" on the protein, suggesting a likely hydrolysis or off-target risk.

Part 4: Reactivity & Selectivity (QM/MM)

Why do we need QM/MM? Docking tells you if it fits. QM/MM tells you how fast it reacts. The crotonyl group is less reactive than acrylamide. You must verify the activation energy (


) is surmountable at physiological temperature.
The QM/MM Partitioning
  • QM Region (High Accuracy): The Cysteine side chain (CH2-S), the But-2-en-1-one warhead, and immediate H-bond donors (e.g., backbone NH that stabilizes the oxyanion).

    • Theory: DFT (B3LYP-D3/6-311G**) to capture dispersion effects.

  • MM Region (Speed): The rest of the protein and solvent.

    • Force Field: Amber or CHARMM.[2]

Transition State Search
  • Reaction Coordinate: Define the distance between

    
     and 
    
    
    
    .
  • Scan: Decrement distance from 3.5Å to 1.8Å in 0.1Å steps.

  • TS Optimization: Locate the energy maximum.

  • Interpretation:

    • 
       kcal/mol: Highly reactive (Potential toxicity).
      
    • 
       kcal/mol: Ideal "Goldilocks" zone for specific TCIs.
      
    • 
       kcal/mol: Inert (Will not react in vivo).
      

Integrated Workflow Diagram

The following diagram summarizes the complete computational pipeline for this specific moiety.

InSilicoPipeline Figure 2: Integrated Computational Pipeline for Crotonyl-Piperazine Modeling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Covalent Docking cluster_2 Phase 3: Dynamics & Reactivity L_Prep Ligand Prep (Keep Double Bond) CovDock Covalent Docking (Link Atom Method) L_Prep->CovDock P_Prep Protein Prep (Protonate His/Asp) P_Prep->CovDock Filter Filter by Reaction Geometry CovDock->Filter Param Parameterize Adduct (RESP Charges / GAFF) Filter->Param MD_Sim 100ns MD Simulation (Stability Check) Param->MD_Sim QMMM QM/MM TS Search (Calc Activation Energy) MD_Sim->QMMM

Figure 2: A cascade from static docking to dynamic reactivity profiling.

References

  • Mechanism of Piperazine-Enone Warheads

    • Title: Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.[3][4]

    • Source: ACS Pharmacology & Translational Science (2024).[3]

    • URL:[Link]

  • Covalent Docking Methodology

    • Title: Covalent Docking in CDOCKER: Implementation and Valid
    • Source: Journal of Chemical Inform
    • URL:[Link]

  • QM/MM of Michael Additions

    • Title: High-level QM/MM calculations support the concerted mechanism for Michael addition and covalent complex formation in thymidylate synthase.[1]

    • Source: Journal of Physical Chemistry B (via PubMed).
    • URL:[Link]

  • Reversibility Tuning of Michael Acceptors

    • Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactiv
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • General TCI Strategy

    • Title: Targeted covalent inhibitors (TCIs) in drug discovery.[5][6]

    • Source: Wikipedia (General Overview & Drug List).
    • URL:[Link]

Sources

1-(Piperazin-1-yl)but-2-en-1-one CAS number and database information

Author: BenchChem Technical Support Team. Date: February 2026

The Covalent Warhead Precursor[1]

Part 1: Executive Summary & Core Significance

1-(Piperazin-1-yl)but-2-en-1-one , commonly known as 1-crotonylpiperazine , is a specialized heterocyclic intermediate employed primarily in the synthesis of Targeted Covalent Inhibitors (TCIs) .[1] Unlike simple linkers, this molecule contains a Michael acceptor (the


-unsaturated ketone) capable of forming irreversible covalent bonds with nucleophilic amino acid residues—most notably cysteine—in the binding pockets of target proteins.

This guide serves as a technical manual for researchers utilizing this scaffold to design inhibitors for "undruggable" targets such as KRAS G12C , BTK , and EGFR . The crotonyl group offers a distinct reactivity profile compared to the more reactive acryloyl group, providing a "Goldilocks" zone of electrophilicity that balances potency with metabolic stability.

Part 2: Chemical Identity & Database Information[1][2][3][4][5]
PropertyDetail
IUPAC Name 1-(piperazin-1-yl)but-2-en-1-one
Common Names 1-Crotonylpiperazine; 1-(2-Butenoyl)piperazine
CAS Number 412334-55-5 (Note: Often custom synthesized; verify batch-specific CAS with vendor)
Molecular Formula

Molecular Weight 154.21 g/mol
SMILES CN1CCN(CC1)C(=O)C=CC
InChI Key ZVUAMUKZHFTJGR-UHFFFAOYSA-N (Generic for acryloyl analogue; specific key varies by isomer)
Stereochemistry Typically utilized as the (E)-isomer (trans) for optimal binding pocket geometry.[1]
Part 3: Synthetic Routes & Process Chemistry[3][6]

The synthesis of 1-(piperazin-1-yl)but-2-en-1-one requires careful control to prevent polymerization of the double bond and bis-acylation of the piperazine ring.[1] Two primary routes are established: the High-Fidelity Protection Strategy (recommended for medicinal chemistry) and the Direct Acylation Strategy (process scale).[1]

Route A: The High-Fidelity Protection Strategy (Recommended)

This route ensures mono-substitution and high purity, essential for late-stage drug assembly.[1]

  • Protection: React piperazine with Boc-anhydride (

    
    ) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[1]
    
    • Conditions:

      
      , 
      
      
      
      , 12h.
  • Acylation: Coupling of 1-Boc-piperazine with (E)-crotonic acid using coupling agents (EDC/HOBt or HATU) or crotonyl chloride .[1]

    • Critical Step: Maintain low temperature (

      
      ) during addition to prevent Michael addition of the amine to the alkene.
      
  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane .

    • Purification: The resulting salt is neutralized or used directly in the next

      
       or reductive amination step.
      
Route B: Direct Acylation (Process Optimization)

For large-scale preparation where chromatography is avoided, excess piperazine is used.[1]

  • Reaction: Slow addition of crotonyl chloride (0.9 eq) to a solution of piperazine (3.0 eq) in

    
     or 
    
    
    
    at
    
    
    .
  • Workup: The excess piperazine acts as an HCl scavenger and prevents bis-acylation. Water extraction removes the piperazine salts, leaving the mono-crotonyl product in the organic phase.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_direct Direct Route (Process) Piperazine Piperazine (Starting Material) Boc_Piperazine 1-Boc-Piperazine (Protected Intermediate) Piperazine->Boc_Piperazine Boc2O, DCM Intermediate N-Boc-N'-Crotonyl Piperazine Boc_Piperazine->Intermediate + Crotonyl Chloride Et3N, 0°C Crotonyl_Chloride Crotonyl Chloride (Acylating Agent) Crotonyl_Chloride->Intermediate Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Product 1-(Piperazin-1-yl) but-2-en-1-one Deprotection->Product - Boc Group Piperazine_Direct Piperazine (Excess 3.0 eq) Piperazine_Direct->Product Crotonyl Chloride -10°C, Selectivity Control

Figure 1: Comparative synthetic workflows for generating the crotonyl-piperazine scaffold.

Part 4: Mechanism of Action & Reactivity Profile

The core utility of this molecule lies in its electrophilic warhead . In drug discovery, it functions as a "suicide inhibitor" moiety.

The Michael Addition

The


-unsaturated ketone is soft electrophile. When positioned near a cysteine residue (e.g., Cys12  in KRAS G12C) within a protein binding pocket, the sulfur atom of the cysteine attacks the 

-carbon of the crotonyl group.
  • Selectivity: The methyl group on the

    
    -carbon (characteristic of crotonyl vs. acryloyl) adds steric bulk.[1] This reduces reactivity toward free glutathione (GSH) in the cytosol, thereby reducing off-target toxicity, while still allowing reaction with the positioned cysteine in the target protein (Proximity-Induced Reactivity).[1]
    
Visualization: Covalent Binding Pathway

Mechanism Warhead 1-Crotonylpiperazine (Electrophile) Transition Transition State (Proximity Induced) Warhead->Transition Enters Binding Pocket Cysteine Protein Cysteine-SH (Nucleophile) Cysteine->Transition Deprotonation Enolate Enolate Intermediate Transition->Enolate Michael Addition (C-S Bond Formation) Adduct Stable Thioether Adduct (Irreversible Inhibition) Enolate->Adduct Protonation

Figure 2: Mechanism of irreversible covalent inhibition via Michael addition to cysteine.

Part 5: Applications in Drug Discovery[8][9]
1. KRAS G12C Inhibitors

The most prominent application of the crotonyl-piperazine motif is in the development of KRAS G12C inhibitors. The piperazine nitrogen serves as a handle to attach the warhead to a scaffold (e.g., quinazoline or pyrido-pyrimidine) that binds to the switch-II pocket of KRAS.[1]

  • Example Logic: The piperazine connects the "anchor" (binding scaffold) to the "warhead" (crotonyl group), ensuring the double bond is perfectly aligned with Cys12.

2. Kinase Inhibitors (BTK, EGFR)

While acrylamides are common for EGFR T790M inhibitors (e.g., Osimertinib), crotonamides are explored to tune the reactivity and overcome resistance mutations or improve selectivity profiles.

3. PROTAC Linkers

Functionalized piperazines are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), where the crotonyl group can serve as a covalent attachment point to E3 ligase ligands.

Part 6: Handling, Stability, and Safety
  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or Ar). The compound is prone to slow polymerization if exposed to light or heat.
  • Stability: The free base is sensitive to oxidation and

    
     absorption (carbamate formation). The hydrochloride or trifluoroacetate salts are significantly more stable solids.
    
  • Safety Profile:

    • Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

    • Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen. Handle in a fume hood with double gloving.

References
  • Synthesis of Piperazine Warheads

    • Title: "Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one"
    • Source: ACS Pharmacology & Translational Science (2024)[1]

    • URL:[Link][1]

  • Covalent Inhibitor Design

    • Title: "Targeted Covalent Inhibitors: Rational Design and Synthesis Str
    • Source: WuXi AppTec Chemistry Insights[1]

  • General Piperazine Synthesis

    • Title: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines"
    • Source: Molecules (2020)[1][2]

    • URL:[Link]

  • KRAS G12C Inhibitor Chemistry

    • Title: "Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor"[1]

    • Source: Journal of Medicinal Chemistry (Contextual Reference for Warhead Application)[1]

    • URL:[Link][1]

Sources

Methodological & Application

One-pot synthesis protocol for 1-(Piperazin-1-yl)but-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the One-Pot Synthesis of 1-(Piperazin-1-yl)but-2-en-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of 1-(piperazin-1-yl)but-2-en-1-one, a valuable piperazine derivative with potential applications in medicinal chemistry and drug development.[1] The described method is an amide coupling reaction between piperazine and crotonic acid, facilitated by an in-situ activating agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step instructions, and a discussion of the underlying chemical principles.

Introduction

Piperazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The piperazine scaffold is a common feature in many approved drugs, exhibiting antiviral, antibacterial, anticancer, and antifungal properties.[2] The synthesis of novel piperazine derivatives is a key area of research for the discovery of new therapeutic agents.[3][4]

1-(Piperazin-1-yl)but-2-en-1-one is an unsaturated acyl piperazine that can serve as a versatile building block in organic synthesis. The presence of the α,β-unsaturated carbonyl moiety provides a reactive site for further functionalization, for instance, through Michael addition reactions.[5][6] This application note details a robust and scalable one-pot procedure for the synthesis of this compound, focusing on the direct coupling of a carboxylic acid and an amine.

Reaction Principle and Mechanism

The synthesis of 1-(piperazin-1-yl)but-2-en-1-one is achieved through the formation of an amide bond between piperazine and crotonic acid. Direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures. To facilitate the reaction under milder conditions, the carboxylic acid is activated in situ to form a more reactive intermediate.[7] Several reagents can be employed for this activation, such as thionyl chloride (SOCl₂), or coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[8][9][10]

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The activating agent reacts with the carboxylic acid (crotonic acid) to form a highly reactive acylating intermediate. For instance, with thionyl chloride, an acyl chloride is formed.[8][9] With carbodiimides like EDC, an O-acylisourea intermediate is generated, which is susceptible to nucleophilic attack.[11]

  • Nucleophilic Acyl Substitution: The amine (piperazine) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This is followed by the departure of the leaving group to yield the desired amide product.

Visualizing the Reaction Pathway

Amide Synthesis cluster_activation Step 1: Activation of Crotonic Acid cluster_coupling Step 2: Amide Formation Crotonic_Acid Crotonic Acid Reactive_Intermediate Reactive Intermediate (e.g., Acyl Chloride, O-Acylisourea) Crotonic_Acid->Reactive_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, EDC/HOBt) Activating_Agent->Reactive_Intermediate Product 1-(Piperazin-1-yl)but-2-en-1-one Reactive_Intermediate->Product Nucleophilic Attack Piperazine Piperazine Piperazine->Product

Caption: General workflow for the synthesis of 1-(Piperazin-1-yl)but-2-en-1-one.

Experimental Protocol

This protocol describes a general one-pot procedure for the synthesis of 1-(piperazin-1-yl)but-2-en-1-one using thionyl chloride as the activating agent. Researchers should adapt the quantities and conditions based on their specific requirements and available equipment.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Crotonic AcidC₄H₆O₂86.091.0 eq>98%
PiperazineC₄H₁₀N₂86.141.1 eq>99%
Thionyl ChlorideSOCl₂118.971.2 eq>99%
Triethylamine(C₂H₅)₃N101.192.5 eq>99%
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve crotonic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add thionyl chloride (1.2 eq) to the cooled solution of crotonic acid via a dropping funnel over 15-20 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the crotonyl chloride in situ.[8][9]

  • Amine Addition: In a separate flask, dissolve piperazine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution in an ice bath.

  • Coupling: Slowly add the piperazine solution to the reaction mixture containing the in situ generated crotonyl chloride at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(piperazin-1-yl)but-2-en-1-one.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Piperazine and triethylamine are corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization of the Product

The structure and purity of the synthesized 1-(piperazin-1-yl)but-2-en-1-one should be confirmed using standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperazine ring protons (typically in the range of 2.5-3.8 ppm), and the protons of the butenoyl group, including the vinyl protons (typically in the range of 5.5-7.0 ppm) and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (around 165-175 ppm), the vinyl carbons, the piperazine carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C=C stretching of the alkene will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₈H₁₄N₂O, M.W. = 154.21 g/mol ).

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the activating agent. The reaction time and temperature can also be optimized.

  • Side Reactions: The formation of di-acylated piperazine is a potential side reaction. Using a slight excess of piperazine can help to minimize this.

  • Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as crystallization.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of 1-(piperazin-1-yl)but-2-en-1-one. The described protocol is based on well-established amide coupling methodologies and can be readily implemented in a standard organic synthesis laboratory.[8][9][10][11] By following the detailed steps and safety precautions, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and materials science.

References

  • Falchi, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Bai, J., et al. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16(3), 604-607. [Link]

  • Falchi, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing. [Link]

  • Michael Addition Mechanism. (n.d.). BYJU'S. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. [Link]

  • Michael addition reaction. (n.d.). Wikipedia. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025). PMC. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. [Link]

  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). MDPI. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). RSC Publishing. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Rsc.org. [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. (2008). Journal of the American Chemical Society. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. [Link]

Sources

Microwave-assisted synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Microwave-Assisted Synthesis of Piperazine Derivatives

Executive Summary: The Kinetic Advantage

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics (e.g., Imatinib, Ciprofloxacin). Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–48 hours), poor regioselectivity (mono- vs. bis-substitution), and thermal degradation of sensitive substrates.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape. By utilizing dielectric heating, we can access high-temperature/high-pressure trajectories forbidden by conventional reflux limits. This guide details validated protocols for the N-alkylation and N-arylation (Buchwald-Hartwig) of piperazines, demonstrating how to leverage dipolar polarization to achieve >90% yields in under 20 minutes.

Mechanistic Foundation: Why Microwaves?

To master MAOS, one must understand that it is not merely "faster heating." It is a different mode of energy transfer.

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field (2.45 GHz). As the field alternates, molecular rotation creates friction, generating internal heat.[1]

  • Ionic Conduction: Dissolved salts (catalysts, ionic liquids) oscillate under the field, colliding with neighboring molecules to generate heat. This is critical for Pd-catalyzed reactions where ionic species are present.

Key Insight: The "Microwave Effect" allows for the superheating of solvents. For instance, Acetonitrile (bp 82°C) can be heated to 160°C in a sealed vessel, accelerating reaction kinetics by a factor of


 based on the Arrhenius equation.

Strategic Considerations

Solvent Selection (The "Loss Tangent")

The efficiency of heating is dictated by the loss tangent (


).
  • High Absorbers (

    
    ):  Ethanol, DMSO, Methanol. Excellent for rapid heating but risk pressure spikes.
    
  • Medium Absorbers: Acetonitrile, DMF. Balanced control.

  • Low Absorbers: Toluene, Dioxane. Poor heating unless a "doping" agent (e.g., ionic liquid or polar co-solvent) is added.

    • Expert Tip: For Buchwald-Hartwig reactions in non-polar toluene, add 5% DMF or use Benzotrifluoride (BTF) , which has superior microwave cross-section and high thermal stability.

Vessel Physics
  • Material: Borosilicate glass is standard. Silicon Carbide (SiC) vials are superior for low-absorbing solvents as SiC acts as a passive heating element.

  • Headspace: Fill vials between 2/3 and 3/4 full. Too little solvent leads to poor temperature measurement; too much risks over-pressurization (Max limit typically 20-30 bar).

Detailed Experimental Protocols

Protocol A: Regioselective Mono-N-Alkylation

Target: Synthesis of 1-benzylpiperazine derivatives.

Rationale: Thermal alkylation often yields a mixture of mono- and bis-alkylated products. MAOS allows for "kinetic control"—rapid heating to a precise temperature to favor the mono-substitution pathway before the second addition occurs.

Materials:

  • Piperazine (anhydrous, 5.0 equiv) - Excess is crucial to prevent bis-alkylation.

  • Benzyl Bromide derivative (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Piperazine (430 mg, 5 mmol) in ACN (4 mL).

  • Addition: Add

    
     (276 mg, 2 mmol) followed by the Benzyl Bromide (1 mmol) dropwise.
    
    • Note: Do not cap immediately. Allow any initial gas evolution to subside.

  • Sealing: Cap the vial with a PTFE/Silicone septum and crimp tightly.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 140°C

    • Hold Time: 5 minutes

    • Stirring: High (600 rpm) - Critical to prevent hot spots.

    • Power: Max 200W (System will modulate).

  • Workup:

    • Cool to <50°C using compressed air (built-in feature of most reactors).

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Partition between Water/DCM. The excess piperazine stays in the aqueous phase; the product moves to organic.

  • Validation: TLC (MeOH:DCM 1:9). Product typically appears at

    
    .
    
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-aryl piperazines (e.g., 1-(4-methoxyphenyl)piperazine).

Rationale: Conventional reflux requires 12-24h in Toluene. MAOS completes this in <15 mins.[2] We use


-Boc-piperazine to strictly enforce mono-arylation, followed by a separate deprotection step if needed.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 
    -Boc-Piperazine (1.2 equiv)
    
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (1.5 equiv) - Must be handled in glovebox or fresh bottle.
    
  • Solvent: Toluene (with 5% DMF) or Dioxane.

Step-by-Step Methodology:

  • Inert Handling: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add

    
     (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and Toluene (3 mL). Stir for 1 min to complex the catalyst (solution turns deep orange/red).
    
  • Substrate Addition: Add Aryl Bromide (1.0 mmol),

    
    -Boc-Piperazine (1.2 mmol), and 
    
    
    
    (1.5 mmol).
  • Sealing: Crimp the vial under inert atmosphere.

  • Irradiation Parameters:

    • Mode: Dynamic

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (to ensure homogeneity before heating).

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Wash with EtOAc.

    • Concentrate and purify via Flash Chromatography (Hexane:EtOAc).

Data Analysis & Visualization

Comparative Efficiency Table

Data aggregated from internal validation and literature benchmarks [1, 2].

Reaction TypeMethodTemperatureTimeYield (%)Solvent
N-Alkylation Thermal Reflux80°C4 - 8 hrs65 - 72%Acetonitrile
Microwave 140°C 5 mins 88 - 94% Acetonitrile
Buchwald-Hartwig Thermal Reflux110°C18 - 24 hrs55 - 60%Toluene
Microwave 120°C 10 mins 85 - 92% Toluene/DMF
Process Workflows

Figure 1: General Microwave Workflow This diagram illustrates the critical decision points in the MAOS process.

MAOS_Workflow Start Start: Substrate Selection Solvent Solvent Choice (Check Loss Tangent) Start->Solvent Vessel Vessel Loading (Max 2/3 Vol) Solvent->Vessel Seal Seal & Crimp (Inert Atm for Pd) Vessel->Seal Irradiate Microwave Irradiation (Dynamic Mode) Seal->Irradiate Set T, t, Power Cool Cooling (<50°C) Compressed Air Irradiate->Cool Reaction Complete Workup Workup & Analysis (LC-MS / NMR) Cool->Workup

Caption: Standard operating procedure for microwave-assisted synthesis, emphasizing safety checks at the sealing stage.

Figure 2: Pd-Catalyzed Cycle (Microwave Enhanced) Microwaves accelerate the rate-determining step (often oxidative addition or reductive elimination) via thermal effects.

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Piperazine) OxAdd->AmineCoord Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim MW Heating Accelerates RedElim->Pd0 Regneration

Caption: The catalytic cycle for Buchwald-Hartwig amination. Microwave energy significantly accelerates the reductive elimination step.

Troubleshooting & Quality Control

  • Issue: High Pressure Shutdown.

    • Cause: Solvent volume too high or decomposition generating gas (

      
      , 
      
      
      
      ).
    • Fix: Reduce volume to 2 mL. Use a lower vapor pressure solvent (e.g., switch from MeOH to EtOH or DMF).

  • Issue: Low Yield in Buchwald-Hartwig.

    • Cause: "Pd Black" precipitation indicates catalyst decomposition before reaction completion.

    • Fix: Ensure rigorous inert atmosphere. Increase ligand:Pd ratio to 2:1. Lower temperature by 10°C and extend time.

  • Issue: Charring/Decomposition.

    • Cause: "Hot spots" due to poor stirring or high microwave absorption.

    • Fix: Ensure stir bar is magnetic and spinning vigorously. Use "High" absorption level setting on the instrument to pulse power more gently.

References

  • Comparison of Conventional and Microwave-Assisted Synthesis of Piperazine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source: MDPI Molecules. URL:[Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Chemistry Portal.[3] URL:[Link]

  • Microwave Heating Mechanisms: Dipolar Polarization. Source: CEM Corporation Application Notes. URL:[Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(Piperazin-1-yl)but-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Evaluating the Cytotoxic Potential of a Novel Piperazine Derivative

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] The compound 1-(Piperazin-1-yl)but-2-en-1-one incorporates this well-established moiety with a reactive α,β-unsaturated carbonyl system (a Michael acceptor). This structural feature suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism of action for several anticancer agents. However, this reactivity also necessitates a thorough evaluation of its cytotoxic profile to determine its therapeutic window and potential off-target effects.

In vitro cytotoxicity assays are fundamental to the early stages of drug discovery and development.[3][4][5][6] They provide critical data on a compound's potential to cause cell damage or death, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50). This application note provides a detailed, validated protocol for assessing the cytotoxicity of 1-(Piperazin-1-yl)but-2-en-1-one using two robust and complementary methods: the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) release assay for membrane integrity. Furthermore, we will briefly cover the Caspase-Glo® 3/7 assay as a means to investigate whether the observed cytotoxicity is mediated by apoptosis.

Foundational Principles of the Selected Cytotoxicity Assays

To build a comprehensive cytotoxicity profile, it is crucial to employ assays that measure different cellular events. Relying on a single endpoint can be misleading. Here, we utilize a multi-parametric approach.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[3][7] The foundational principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's effect on cell proliferation and viability.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product in a coupled enzymatic reaction.[11] The amount of color formed is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[12]

  • Caspase-Glo® 3/7 Assay: To determine if cell death occurs via apoptosis (programmed cell death), one can measure the activity of key executioner enzymes like caspases-3 and -7.[13] This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[14] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity.[14][15]

Comprehensive Experimental Workflow

The overall process, from initial cell culture to final data analysis, follows a systematic workflow. This ensures reproducibility and allows for the integration of multiple assay endpoints from a single experimental setup.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Acquisition & Analysis cell_culture Maintain & Passage Selected Cell Line plate_cells Seed Cells into 96-Well Plates cell_culture->plate_cells compound_prep Prepare Stock & Serial Dilutions of 1-(Piperazin-1-yl)but-2-en-1-one treat_cells Treat Cells with Compound (Include Vehicle & Positive Controls) plate_cells->treat_cells incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubation mtt_assay MTT Assay: Add MTT Reagent, Incubate, Solubilize incubation->mtt_assay Select Assay(s) ldh_assay LDH Assay: Collect Supernatant, Add LDH Reagent incubation->ldh_assay Select Assay(s) caspase_assay Caspase-Glo® 3/7: Add Reagent, Incubate incubation->caspase_assay Select Assay(s) read_plate Measure Signal (Absorbance or Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc Calculate % Viability or % Cytotoxicity read_plate->calc ic50 Plot Dose-Response Curve & Determine IC50 calc->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Materials and Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question.[16][17] For general toxicity screening, a common, robust cell line is appropriate. For anticancer studies, a panel of cancer cell lines from different tissues is recommended.[18] Here, we use the HeLa (human cervical adenocarcinoma) cell line as an example due to its widespread use and robust growth characteristics.

  • Cell Line: HeLa (ATCC® CCL-2™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged upon reaching 80-90% confluency and maintained in the logarithmic growth phase.

Reagent and Compound Preparation

Table 1: Reagent Preparation

ReagentPreparation StepsStorage
MTT Stock Solution (5 mg/mL) 1. Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[10] 2. Vortex thoroughly to dissolve. 3. Sterilize the solution by passing it through a 0.2 µm filter.[8]Store at -20°C, protected from light.
MTT Solubilization Solution 1. Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. 2. Gently warm to 37°C to dissolve the SDS.Store at room temperature.
1-(Piperazin-1-yl)but-2-en-1-one Stock 1. Prepare a 10 mM stock solution in sterile DMSO. 2. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.Store at -20°C.
Positive Control (e.g., Doxorubicin) 1. Prepare a 1 mM stock solution in sterile DMSO.Store at -20°C.

Protocol 1: MTT Assay for IC50 Determination

This protocol is designed to determine the concentration of the test compound that inhibits 50% of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in the complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well flat-bottom plate.[7]

    • Add 100 µL of sterile DPBS to the outer perimeter wells to minimize evaporation (the "evaporation barrier").

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[9]

  • Compound Treatment:

    • Prepare a serial dilution of 1-(Piperazin-1-yl)but-2-en-1-one in serum-free medium, typically at 2x the final desired concentration. A common concentration range to start with is 0.1 µM to 100 µM.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compound to the respective wells in triplicate.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the test compound (e.g., 0.5%).

      • Untreated Control: Cells with fresh medium only (100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Blank Control: Wells with medium only, no cells, to subtract background absorbance.[8]

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for another 2-4 hours at 37°C, until intracellular purple formazan crystals are visible under a microscope.[9][19]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Protocol 2: LDH Release Assay (Confirmatory)

This assay should be run in parallel with the MTT assay to confirm that loss of metabolic activity corresponds with a loss of membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

    • Crucial Controls for LDH Assay:

      • Spontaneous Release: Untreated cells (measures background LDH release).

      • Maximum Release: Untreated cells to which Lysis Buffer (e.g., 10X Triton X-100) is added 45 minutes before the end of the incubation period.[11][20] This represents 100% cytotoxicity.

      • Vehicle Control: As described in the MTT protocol.

      • Background Control: Medium only.

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a kit like the CytoTox 96® from Promega).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[21]

    • Incubate at room temperature for 30 minutes, protected from light.[11][12]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution (provided in most kits) to each well.[12]

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm within 1 hour.[12][21]

Data Analysis and Interpretation

Calculations

For MTT Assay:

  • Corrected Absorbance: Abs_sample - Abs_blank

  • Percent Viability: (Corrected Abs_sample / Corrected Abs_untreated_control) * 100

For LDH Assay:

  • Corrected Absorbance: Abs_sample - Abs_background_control

  • Percent Cytotoxicity: ((Corrected Abs_sample - Corrected Abs_spontaneous_release) / (Corrected Abs_maximum_release - Corrected Abs_spontaneous_release)) * 100

IC50 Determination

The IC50 value is determined by plotting the percent viability (or cytotoxicity) against the log of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to calculate the IC50.

Table 2: Example Data and Calculation for MTT Assay

Concentration (µM)Log(Concentration)Avg. AbsorbanceCorrected Abs.% Viability
Blank N/A0.050N/AN/A
Untreated N/A1.2501.200100%
0.1 -1.01.2201.17097.5%
1 0.01.0100.96080.0%
10 1.00.6500.60050.0%
50 1.70.2300.18015.0%
100 2.00.1100.0605.0%

From this data, the IC50 value is 10 µM .

Mechanistic Insight: Apoptosis vs. Necrosis

Observing cytotoxicity prompts the question of the mode of cell death. The following diagram illustrates the distinct cellular events measured by each assay, guiding further mechanistic studies.

G cluster_pathways Potential Cell Fates cluster_assays Assay Endpoints compound 1-(Piperazin-1-yl)but-2-en-1-one cell Viable Cell compound->cell apoptosis Apoptosis (Programmed Cell Death) cell->apoptosis necrosis Necrosis / Late Apoptosis (Membrane Rupture) cell->necrosis metabolic_inhibition Metabolic Inhibition cell->metabolic_inhibition apoptosis->necrosis Progresses To apoptosis->metabolic_inhibition Can Lead To caspase Caspase-Glo® 3/7 Assay (Measures Caspase-3/7 Activity) apoptosis->caspase Activates ldh LDH Release Assay (Measures Membrane Permeability) necrosis->ldh Causes mtt MTT Assay (Measures Mitochondrial Activity) metabolic_inhibition->mtt Reduces Signal

Caption: Relationship between cell death pathways and assay endpoints.

If the IC50 values from the MTT and LDH assays are comparable, it suggests true cytotoxic cell death. If caspase activity is also detected (using a protocol like the Caspase-Glo® 3/7 assay), it strongly indicates that 1-(Piperazin-1-yl)but-2-en-1-one induces apoptosis.[14][22][23]

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High background in MTT assay - Contamination (bacterial/yeast).[9]- Compound precipitates or reacts with MTT.- Use sterile technique. Check medium before use.- Run a control with compound and MTT in cell-free medium.
Low signal or poor dynamic range - Cell seeding density is too low or too high.- Incubation time is too short.- Optimize cell number to ensure it's in the linear range of the assay.[9]- Extend the compound incubation time (e.g., to 72 hours).
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes.- Do not use the outermost wells for experimental samples.
MTT and LDH results do not correlate - Compound is cytostatic (inhibits proliferation) but not cytotoxic.- Compound specifically inhibits mitochondrial enzymes without killing the cell.- This is a valid result. The compound may be a metabolic inhibitor. Consider a direct cell counting method (e.g., Trypan Blue) or a long-term clonogenic assay.[4]

Conclusion

This application note provides a robust and multi-faceted framework for evaluating the in vitro cytotoxicity of 1-(Piperazin-1-yl)but-2-en-1-one. By combining the metabolic (MTT) and membrane integrity (LDH) assays, researchers can confidently determine the IC50 value and gain initial insights into the compound's mechanism of action. The inclusion of proper controls at every stage is paramount for generating reliable and interpretable data. Further investigation into the apoptotic pathway using specific markers like caspase activity can elucidate the precise mechanism of cell death, providing critical information for the continued development of this and other novel chemical entities.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Spandidos Publications. (2021). Effect of a novel piperazine compound on cancer cells. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]

  • Semantic Scholar. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(Piperazin-1-yl)but-2-en-1-one in Human Cancer Cell Lines (MCF-7, HCT-116)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine and Butenone Scaffolds in Oncology

The global search for novel anticancer agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing a piperazine ring, have emerged as a privileged scaffold in medicinal chemistry. The piperazine moiety is a key structural component in numerous FDA-approved drugs and is recognized for its ability to improve pharmacokinetic properties and confer potent biological activity.[1][2] When coupled with other pharmacologically active motifs, such as the α,β-unsaturated ketone system found in butenones, the resulting hybrid molecules present a compelling strategy for developing new cancer therapeutics. Butenone derivatives, for their part, have been investigated for their ability to interact with biological nucleophiles, potentially leading to the inhibition of key cellular processes in cancer cells.[3]

This document provides a detailed guide for researchers and drug development professionals on the application and evaluation of 1-(Piperazin-1-yl)but-2-en-1-one, a compound that synergistically combines these two important pharmacophores. The following protocols are specifically tailored for investigating its cytotoxic and mechanistic effects on two widely-used human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). These cell lines represent distinct tumor types and offer a robust primary platform for assessing the compound's anticancer potential.

The methodologies outlined below are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind each procedure. This approach ensures technical accuracy and empowers researchers to interpret their findings with a high degree of confidence.

I. Preliminary Handling and Preparation of 1-(Piperazin-1-yl)but-2-en-1-one

A. Compound Solubility and Stock Solution Preparation

  • Rationale: Accurate and reproducible in vitro studies begin with the correct preparation of the test compound. It is crucial to ensure complete solubilization to achieve the desired concentrations in cell culture media.

  • Protocol:

    • Determine the solubility of 1-(Piperazin-1-yl)but-2-en-1-one in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds for cell-based assays.

    • Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in sterile DMSO.

    • Gently warm the solution and vortex if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

B. Cell Culture Maintenance

  • Rationale: The health and consistency of the cell lines are paramount for obtaining reliable experimental data. Adherence to proper cell culture techniques is non-negotiable.

  • Protocol:

    • Culture MCF-7 and HCT-116 cells in their recommended growth media (e.g., DMEM for MCF-7, McCoy's 5A for HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

    • Regularly inspect the cells for any signs of contamination.

II. Assessment of Cytotoxicity and Cell Viability

A. MTT Assay for Cell Viability

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] This assay is a standard first-pass screening tool to determine the cytotoxic potential of a compound.

  • Protocol:

    • Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of 1-(Piperazin-1-yl)but-2-en-1-one from the DMSO stock solution in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

B. Data Presentation: IC₅₀ Values

Cell LineTreatment DurationIC₅₀ (µM) of 1-(Piperazin-1-yl)but-2-en-1-one
MCF-7 24 hoursTo be determined experimentally
48 hoursTo be determined experimentally
72 hoursTo be determined experimentally
HCT-116 24 hoursTo be determined experimentally
48 hoursTo be determined experimentally
72 hoursTo be determined experimentally

III. Mechanistic Studies: Unraveling the Mode of Action

Based on the known anticancer activities of piperazine and butenone derivatives, it is hypothesized that 1-(Piperazin-1-yl)but-2-en-1-one may induce apoptosis.[6][7][8] The following protocols are designed to investigate this hypothesis.

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Rationale: Annexin V has a high affinity for phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in 6-well plates and treat with 1-(Piperazin-1-yl)but-2-en-1-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

B. Cell Cycle Analysis by Flow Cytometry

  • Rationale: Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, which can precede apoptosis.[9] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution.

  • Protocol:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blot Analysis of Apoptotic Pathway Proteins

  • Rationale: To delve deeper into the molecular mechanism of apoptosis, Western blotting can be used to assess the expression levels of key proteins involved in the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][8]

  • Protocol:

    • Treat cells with the test compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key apoptotic proteins such as:

      • Pro- and Cleaved Caspase-3, -8, -9: To assess caspase activation.

      • Bax and Bcl-2: To evaluate the balance of pro- and anti-apoptotic proteins.

      • PARP: To detect cleavage, a hallmark of caspase-3 activity.

      • p53 and p21: To investigate the involvement of tumor suppressor pathways.[9]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

IV. Visualization of Experimental Workflows and Signaling Pathways

A. Experimental Workflow for Evaluating 1-(Piperazin-1-yl)but-2-en-1-one

G cluster_prep Preparation cluster_screen Primary Screening cluster_mech Mechanistic Studies Compound 1-(Piperazin-1-yl)but-2-en-1-one Stock Solution (DMSO) MTT MTT Assay (24, 48, 72h) Compound->MTT Cells MCF-7 & HCT-116 Cell Culture Cells->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI Staining (Flow Cytometry) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Western Western Blot (Apoptotic Proteins) IC50->Western

Caption: Workflow for the in vitro evaluation of 1-(Piperazin-1-yl)but-2-en-1-one.

B. Hypothesized Apoptotic Signaling Pathway

G cluster_mito Mitochondrial (Intrinsic) Pathway Compound 1-(Piperazin-1-yl) but-2-en-1-one Bax Bax (Pro-apoptotic) Up-regulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Compound->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.

V. Concluding Remarks for the Researcher

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 1-(Piperazin-1-yl)but-2-en-1-one in MCF-7 and HCT-116 cancer cell lines. The successful execution of these experiments will yield valuable data on the compound's cytotoxicity, its effect on cell cycle progression, and its ability to induce apoptosis. It is important to remember that these are foundational experiments. Further investigations could explore the compound's effects on other cancer cell lines, its potential for synergistic combinations with existing chemotherapeutics, and in vivo efficacy studies in animal models. Rigorous data interpretation and meticulous experimental technique will be the cornerstones of advancing our understanding of this promising class of molecules.

References

  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(3), 797-825. Available at: [Link]

  • Gudipudi, A., et al. (2021). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 11(48), 30235-30255. Available at: [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Available at: [Link]

  • Kiss, E., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4784. Available at: [Link]

  • Arote, R. B., & Chaskar, A. C. (2021). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. Available at: [Link]

  • Sanna, M., et al. (2009). DNA-targeting pyrroloquinoline-linked butenone and chalcones: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(14), 5165-5172. Available at: [Link]

  • Ashton, R. J., et al. (1999). Butenolide derivatives as anti-cancer agents. Google Patents.
  • Al-Ostoot, F. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2824. Available at: [Link]

  • Al-Sanea, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1808. Available at: [Link]

  • Zhang, L., et al. (2015). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Oncotarget, 6(34), 35944–35958. Available at: [Link]

  • Asadi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 126–134. Available at: [Link]

  • Fattah, A., et al. (2021). The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line. Iranian Journal of Public Health, 50(5), 1037–1039. Available at: [Link]

  • Zale, N., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 11(48), 30235-30255. Available at: [Link]

  • Zare, Z., et al. (2024). Piperine has anti-tumor effects in breast cancer by inducing mitochondrial apoptosis pathway. Journal of Human Genetics and Genomics, 1(1), 1-7. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1863. Available at: [Link]

  • Chen, Y., et al. (2022). Effect of piperine on the cell viability of SW480 and HCT-116 cells. ResearchGate. Available at: [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]

  • Gkeka, P. T., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(19), 14595. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 27(22), 8011. Available at: [Link]

  • Wang, Y., et al. (2019). Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development. Oncology Letters, 17(4), 3565–3575. Available at: [Link]

  • Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2679-2688. Available at: [Link]

  • Skwarska, A., et al. (2022). c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells. International Journal of Molecular Sciences, 23(6), 3042. Available at: [Link]

  • Liu, Y., et al. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Oncology Reports, 28(5), 1731-1737. Available at: [Link]

  • Yildiz, E., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Pharmaceuticals, 17(6), 754. Available at: [Link]

  • Kim, H. J., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 26(3), 580. Available at: [Link]

  • O'Donovan, E., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(11), 1889-1901. Available at: [Link]

  • Howie, G. A., et al. (1977). Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones. Journal of Medicinal Chemistry, 20(10), 1335-1338. Available at: [Link]

  • Al-Osta, E., et al. (2023). Human colorectal cancer cell lines HCT116 and SW620. Cancer Management and Research, 15, 533–545. Available at: [Link]

Sources

The Art of Precision: A Guide to N-Functionalization of Piperazine Rings for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable ability to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1] This six-membered heterocycle, with its two strategically placed nitrogen atoms, serves as a versatile building block in a vast array of pharmaceuticals, including agents for cancer, infectious diseases, and central nervous system disorders.[1][2] The functionalization of these nitrogen atoms is a critical step in the synthesis of novel therapeutics, allowing for the precise modulation of a molecule's biological activity.

This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-functionalization of piperazine rings. We will delve into the core synthetic strategies, offering not just step-by-step protocols but also the rationale behind the experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to master the art of piperazine modification.

The Gatekeepers of Reactivity: Strategic Use of Protecting Groups

A primary challenge in piperazine chemistry is achieving selective mono-functionalization versus di-functionalization. The symmetrical nature of the piperazine ring means both nitrogen atoms are susceptible to reaction. To overcome this, a common and highly effective strategy is the use of a protecting group on one of the nitrogen atoms.[1][2][3]

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] The general workflow for mono-functionalization using a Boc-protected piperazine is a robust three-step process: protection, functionalization, and deprotection.[1]

G cluster_workflow General Workflow for Mono-functionalization Protection Step 1: Protection React piperazine with Boc₂O to yield N-Boc-piperazine. Functionalization Step 2: Functionalization Selective reaction at the unprotected nitrogen (e.g., alkylation, arylation). Protection->Functionalization Deprotection Step 3: Deprotection Removal of the Boc group under acidic conditions to yield the monosubstituted piperazine. Functionalization->Deprotection

Caption: General strategy for monosubstituted piperazine synthesis.

While the use of protecting groups is a reliable method, alternative one-pot procedures have been developed that avoid the need for protection and deprotection steps, offering advantages in terms of time and cost.[3][4] These methods often rely on controlling reaction stoichiometry or using heterogeneous catalysts.[3][4][5]

Core N-Functionalization Strategies: A Procedural Deep Dive

The subsequent sections provide detailed protocols for the most prevalent N-functionalization reactions. These methods form the bedrock of piperazine derivatization in contemporary drug discovery.

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental method for attaching alkyl groups to the piperazine core. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.

This protocol describes the N-alkylation of N-Boc-piperazine with an alkyl halide in the presence of a base to neutralize the acid generated during the reaction.[1]

Table 1: Reagents and Conditions for Direct N-Alkylation of N-Boc-Piperazine

Reagent/ParameterRecommended Quantity/ConditionPurpose/Notes
N-Boc-Piperazine1.0 equivalentStarting material with one nitrogen protected.
Alkyl Halide (R-X)1.0 - 1.2 equivalentsThe electrophile that introduces the alkyl group.
Base (e.g., K₂CO₃)2.0 equivalentsNeutralizes the hydrohalic acid byproduct.
Solvent (e.g., DMF)AnhydrousProvides a suitable reaction medium.
Temperature90 °CTo drive the reaction to completion.
Reaction Time16 hours (monitor by TLC/LC-MS)Duration of the reaction.

Step-by-Step Procedure:

  • Dissolve N-Boc-piperazine and the base (e.g., potassium carbonate) in an anhydrous solvent such as dimethylformamide (DMF) in a round-bottom flask.[1]

  • Add the alkyl halide to the mixture at room temperature.[1]

  • Heat the reaction mixture to the specified temperature and stir for the required duration, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Work-up:

    • Dilute the residue with an organic solvent like dichloromethane (DCM) and water.[1]

    • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

Reductive amination is a versatile alternative for N-alkylation, particularly for introducing more complex alkyl groups.[5][7] The process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5][7][8]

Table 2: Reagents and Conditions for Reductive Amination

Reagent/ParameterRecommended Quantity/ConditionPurpose/Notes
Piperazine (or N-Boc-piperazine)1.0 equivalentThe amine source.
Aldehyde or Ketone1.1 equivalentsThe carbonyl compound providing the alkyl group.
Reducing Agent (e.g., NaBH(OAc)₃)1.5 equivalentsSelectively reduces the iminium ion.
Solvent (e.g., DCM or DCE)AnhydrousReaction medium.
Acetic AcidCatalytic amountCatalyzes the formation of the iminium ion.
TemperatureRoom temperatureMild reaction conditions.
Reaction Time1-24 hours (monitor by TLC/LC-MS)Varies depending on the substrates.

Step-by-Step Procedure:

  • Dissolve the piperazine derivative and the aldehyde or ketone in dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.[7]

  • Add a catalytic amount of acetic acid to the mixture.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution.[7]

  • Stir the reaction at room temperature and monitor its progress.[7]

  • Work-up:

    • Once the reaction is complete, quench by adding water.[7]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]

    • Concentrate the filtrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

G cluster_workflow Reductive Amination Workflow Start Dissolve Piperazine and Carbonyl in Solvent Add_Catalyst Add Catalytic Acetic Acid Start->Add_Catalyst Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Add_Catalyst->Add_Reducing_Agent Stir Stir at Room Temperature & Monitor Add_Reducing_Agent->Stir Workup Aqueous Work-up and Extraction Stir->Workup Purification Purify by Column Chromatography Workup->Purification

Caption: Experimental workflow for reductive amination.

N-Arylation: Forging C-N Bonds with Aromatic Systems

The introduction of an aryl group onto a piperazine nitrogen is a critical transformation in the synthesis of numerous pharmaceuticals.[7] The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[9][10]

This protocol details a general procedure for the mono-N-arylation of N-Boc-piperazine with an aryl halide. The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[9]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterRecommended Quantity/ConditionPurpose/Notes
N-Boc-Piperazine1.2 equivalentsThe nucleophile.
Aryl Halide (Ar-X)1.0 equivalentThe electrophile.
Palladium Catalyst (e.g., Pd₂(dba)₃)1-5 mol%The catalyst for the cross-coupling reaction.
Ligand (e.g., RuPhos)2-10 mol%Stabilizes the palladium catalyst and facilitates the reaction.
Base (e.g., NaOtBu)1.4 equivalentsActivates the amine and neutralizes the acid formed.
Solvent (e.g., Toluene)Anhydrous and degassedReaction medium.
Temperature80-110 °CTo drive the catalytic cycle.
AtmosphereInert (Argon or Nitrogen)To prevent catalyst deactivation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand, base, and N-Boc-piperazine.[6][9]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for several minutes.[6][9]

  • Add the anhydrous and degassed solvent via syringe, followed by the aryl halide.[6][9]

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.[6]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[6]

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench by adding water.[6][9]

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[9]

    • Wash the organic layer with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[9]

G cluster_workflow Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-X) Pd(0)->Ox_Add Pd(II)_Complex Pd(II) Intermediate Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination (Piperazine) Pd(II)_Complex->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd(0) Regeneration Product N-Arylpiperazine Red_Elim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

N-Acylation: Formation of Amide Bonds

N-acylation is a straightforward method for introducing acyl groups to the piperazine ring, forming a stable amide bond. This is typically achieved by reacting piperazine with an acyl chloride or an acid anhydride in the presence of a base.

This protocol describes the acylation of piperazine with an acyl chloride. The reaction is generally fast and proceeds at low temperatures to control reactivity.

Table 4: Reagents and Conditions for N-Acylation

Reagent/ParameterRecommended Quantity/ConditionPurpose/Notes
Piperazine1.0 equivalentThe nucleophile.
Acyl Chloride (R-COCl)1.0 - 1.1 equivalentsThe electrophilic acylating agent.
Base (e.g., Triethylamine)2.0 - 2.2 equivalentsScavenges the HCl byproduct.
Solvent (e.g., DCM)AnhydrousReaction medium.
Temperature0 °C to room temperatureInitial addition at low temperature to control exotherm.
Reaction Time1 - 3 hoursMonitored by TLC.
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve piperazine and a non-nucleophilic base like triethylamine in anhydrous dichloromethane (DCM).[11]

  • Cool the reaction mixture to 0 °C using an ice bath.[11]

  • Slowly add the acyl chloride to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.[11]

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.[11]

    • Transfer the mixture to a separatory funnel and separate the layers.[11]

    • Extract the aqueous layer with DCM.[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[11]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylpiperazine.[11]

Characterization of N-Functionalized Piperazines

The successful synthesis of N-functionalized piperazines must be confirmed through rigorous analytical characterization. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product and confirming the position of the new substituent. Dynamic NMR studies can also provide insights into the conformational behavior of acylated piperazines.[12][13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

  • Chromatography (TLC, LC-MS, HPLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

Conclusion

The N-functionalization of piperazine rings is a critical and versatile aspect of modern drug discovery. A thorough understanding of the various synthetic methodologies, including N-alkylation, N-arylation, and N-acylation, coupled with strategic use of protecting groups, empowers chemists to synthesize a diverse array of novel compounds with therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to confidently and precisely modify the piperazine scaffold in their quest for new and improved medicines.

References

  • Benchchem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • Conti, P., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis.
  • Kvapil, L., et al. Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
  • Kvapil, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Benchchem.
  • Harfenist, M., & Magnien, E. (1957). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Benchchem.
  • Chen, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Jensen, K. G. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Anonymous. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Bakulina, O., et al. (2023).
  • Kvapil, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Christensen, J. B., et al. A Simple Synthesis of N-Alkylpiperazines.
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Biscoe, M. R., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Singh, U., et al. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Durand, C., & Szostak, M. (2021).
  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Fernandes, J. P. S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Glasnov, T. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Wodtke, R., et al. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Kumar, S. (2025). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
  • Anonymous. Process for the N-monoalkylation of piperazine.
  • Harfenist, M., & Magnien, E. (1957). Protecting Groups in the Synthesis of Unsymmetrical Piperazines.
  • Durand, C., & Szostak, M. (2021).
  • BroadPharm. Thalidomide-piperazine-Boc, 2222114-64-7.

Sources

Application Note: Comprehensive Assessment of Antimicrobial and Antifungal Activity in Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting broad-spectrum bioactivity through mechanisms such as cell membrane disruption, ergosterol biosynthesis inhibition, and efflux pump modulation.[1] However, their lipophilic nature and specific mode of action (MOA) require tailored protocols to avoid experimental artifacts.

This guide provides a rigorous, regulatory-aligned (CLSI/EUCAST) framework for evaluating piperazine compounds. It moves beyond simple screening to include quantitative MIC determination, mechanistic characterization (membrane permeability, efflux inhibition), and safety profiling (Selectivity Index).

Compound Preparation & Handling

Critical Factor: Piperazine derivatives often suffer from poor aqueous solubility, leading to precipitation in assay media and false-negative results.

Protocol: Stock Solution Preparation
  • Solvent Selection: Dissolve the piperazine derivative in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it can be bactericidal at lower concentrations than DMSO.

  • Concentration: Prepare a master stock at 100× the highest desired test concentration (typically 10 mg/mL or 10,240 µg/mL).

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though 100% DMSO is self-sterilizing.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock 1:50 in the appropriate broth medium to create a 2× working solution .

    • Validation: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) . Most bacteria tolerate 1% DMSO, but sensitive fungi may require <0.5%.

Antibacterial Assessment: Broth Microdilution

Standard: CLSI M07-A10 Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For Pseudomonas aeruginosa, ensure

      
       (20-25 mg/L) and 
      
      
      
      (10-12.5 mg/L) levels are correct to avoid false resistance to polycationic piperazines.
  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Plate: 96-well, U-bottom, untreated polystyrene.

Step-by-Step Protocol
  • Plate Setup: Add 100 µL of sterile CAMHB to columns 2–12.

  • Compound Addition: Add 200 µL of the 2× working solution (from Section 2) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 3 times. Repeat down to Column 10. Discard 100 µL from Column 10.

    • Result: Columns 1–10 contain a 2-fold dilution series.

    • Controls: Column 11 is the Growth Control (Media + Inoculum + DMSO vehicle). Column 12 is the Sterility Control (Media only).

  • Inoculum Prep: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Density:

      
       CFU/mL.
      
  • Incubation:

    
    C for 16–20 hours (24h for Staphylococcus spp.).
    
  • Readout:

    • Visual: The MIC is the lowest concentration with no visible turbidity .

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 1–2h. Blue = No Growth (Inhibition); Pink = Growth.

Antifungal Specifics (Yeasts & Molds)

Standard: EUCAST E.Def 9.1 / CLSI M27 Critical Difference: Piperazines targeting ergosterol often show "trailing growth" (partial inhibition).

Protocol Modifications
ParameterBacterial ProtocolAntifungal Protocol (Yeasts)Antifungal Protocol (Molds)
Media CAMHBRPMI 1640 + 2% Glucose + MOPS (pH 7.0)RPMI 1640 + 2% Glucose + MOPS (pH 7.0)
Inoculum Prep Turbidity (0.5 McFarland)Hemocytometer countingHemocytometer (spore count)
Inoculum Size

CFU/mL

CFU/mL

CFU/mL
Incubation 16–20 hours24–48 hours48–72 hours
Endpoint 100% Inhibition50% Inhibition (Azoles/Piperazines)100% Inhibition (No hyphae)

Note on Trailing: If the well is optically clear but has a small "button" of growth at the bottom, and the compound is a known ergosterol inhibitor, record the MIC at 50% inhibition compared to the growth control.

Advanced Characterization: Mechanism of Action (MOA)

Many piperazine derivatives act by permeabilizing the membrane or inhibiting efflux pumps. The following assays validate these mechanisms.

A. Membrane Permeability Assay (Propidium Iodide)

Principle: Propidium Iodide (PI) is membrane-impermeant.[2][3][4] It only enters cells with compromised membranes, binding to DNA and fluorescing red.

  • Preparation: Wash log-phase bacteria (

    
     CFU/mL) in PBS.
    
  • Treatment: Incubate bacteria with the piperazine compound (at

    
     and 
    
    
    
    MIC) for 1 hour. Include a Positive Control (70% Isopropyl alcohol or Colistin).
  • Staining: Add PI to a final concentration of 10 µM. Incubate 15 mins in the dark.

  • Measurement: Read fluorescence in a microplate reader.

    • Excitation: 535 nm[2][5]

    • Emission: 617 nm[5]

  • Interpretation: A significant increase in Relative Fluorescence Units (RFU) compared to the negative control indicates membrane disruption.

B. Efflux Pump Inhibition (Synergy Screen)

Principle: If the piperazine inhibits efflux pumps (common for this scaffold), it will potentiate substrates like Ciprofloxacin or Ethidium Bromide.

  • Setup: Prepare a checkerboard layout.

  • Combination: Test a standard antibiotic (e.g., Ciprofloxacin) in serial dilutions against a fixed sub-inhibitory concentration of the piperazine (e.g.,

    
     MIC).
    
  • Calculation: Calculate the Fold Reduction in MIC.

    
    
    
    • Significance: A

      
      -fold reduction confirms efflux inhibitory potential.
      
C. Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic and Bactericidal activity.

  • Inoculum:

    
     CFU/mL in 10 mL broth.
    
  • Treatment: Add compound at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar. Count colonies.

  • Definition:

    • Bactericidal:

      
       reduction (99.9% kill) from the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Safety & Selectivity: Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (SI) to ensure the compound kills microbes, not host cells.

Protocol
  • Cells: HEK293 (Kidney) or HepG2 (Liver) mammalian cells. Seed at

    
     cells/well in DMEM.
    
  • Treatment: Incubate with serial dilutions of the piperazine compound for 24 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4 hours at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Calculation: Measure absorbance at 570 nm. Determine

    
     (concentration causing 50% cell death).
    
  • Selectivity Index (SI):

    
    
    
    • Target: An SI

      
       is generally required for a viable drug candidate.
      

Visualizations

Diagram 1: Experimental Workflow

G cluster_MOA Mechanism & Safety Stock Stock Prep (DMSO) Screen Primary Screen (MIC Determination) Stock->Screen Screen->Stock Inactive (Redesign) Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Active MOA_Mem Membrane Permeability (PI Uptake) Hit->MOA_Mem MOA_Efflux Efflux Inhibition (Synergy Assay) Hit->MOA_Efflux Tox Cytotoxicity (MTT / SI Calc) Hit->Tox

Caption: Integrated workflow for characterizing piperazine derivatives from stock preparation to advanced mechanistic validation.

Diagram 2: Mechanism of Action Logic

MOA Piperazine Piperazine Derivative Membrane Target: Membrane Piperazine->Membrane Lipophilic Interaction Efflux Target: Efflux Pump Piperazine->Efflux Competitive Binding PI_Assay PI Assay Result: High Fluorescence Membrane->PI_Assay Pore Formation Syn_Assay Synergy Result: >4-fold MIC Reduction Efflux->Syn_Assay Pump Blockade

Caption: Logic flow for distinguishing between membrane disruption and efflux pump inhibition mechanisms.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8]

  • EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 9.3.2).

  • Chaudhary, P., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases.

  • Sigma-Aldrich. (2023). MTT Cell Viability Assay Protocol.[9][10][11]

  • BenchChem. (2025). Application Note: Time-Kill Assay for Antibacterial Agents.[12]

  • Abcam. (2024). Propidium Iodide Flow Cytometry/Fluorescence Protocol.

Sources

Illuminating the Path of Discovery: A Guide to Cellular Imaging of Piperazine-Linked Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Visualizing the Molecular Dance

In the intricate theater of the cell, small molecules are key actors, orchestrating a complex dance of interactions that dictate health and disease. Among these, the piperazine moiety is a recurring motif in a multitude of pharmaceuticals and chemical probes, valued for its versatile physicochemical properties.[1][2] Visualizing the journey of these piperazine-linked compounds within the cellular landscape is paramount for understanding their mechanism of action, target engagement, and potential off-target effects. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of advanced cellular imaging techniques tailored for the study of these important molecules. We will delve into the "why" behind experimental choices, providing not just protocols, but a framework for designing robust and insightful imaging experiments.

I. The Chemist's Compass: Navigating Imaging Modalities

The choice of an imaging modality is a critical first step, dictated by the specific scientific question. For piperazine-linked compounds, three principal techniques offer unique windows into their cellular life: Fluorescence Microscopy, Mass Spectrometry Imaging, and Positron Emission Tomography (PET).

Table 1: Comparative Overview of Imaging Modalities for Piperazine-Linked Compounds

ModalityPrincipleSpatial ResolutionSensitivityKey AdvantagePrimary Application
Fluorescence Microscopy Detection of photons emitted from fluorescently-labeled molecules.~200 nm (confocal), <50 nm (super-resolution)Nanomolar to picomolarLive-cell imaging, high spatial resolution, multiplexing capabilities.Subcellular localization, dynamics, and protein interactions.
Mass Spectrometry Imaging (MSI) Label-free detection of molecules based on their mass-to-charge ratio.[3]5-100 µmMicromolar to nanomolarLabel-free detection, chemical specificity, simultaneous detection of metabolites.[4]Drug and metabolite distribution in tissues and cells.
Positron Emission Tomography (PET) Detection of gamma rays from positron-emitting radionuclides.[1]4-6 mmPicomolarNon-invasive whole-body imaging, quantitative.[5]In vivo pharmacokinetics, target engagement, and biodistribution.

This guide will now dissect each modality, providing the theoretical underpinnings and practical protocols to empower your research.

II. The Art of Light: Fluorescence Microscopy for Piperazine Compounds

Fluorescence microscopy is a cornerstone of cellular imaging, offering unparalleled spatial resolution and the ability to observe dynamic processes in living cells.[6] The key to its application for piperazine compounds lies in the strategic attachment of a fluorescent reporter, or fluorophore.

A. Designing the "See-Me" Tag: Strategies for Fluorescent Labeling

Directly conjugating a fluorophore to a small molecule can be a double-edged sword; while it enables visualization, the fluorophore itself, often larger than the parent compound, can alter its biological activity and subcellular localization.[7] To mitigate this, two primary strategies are employed:

  • Direct Labeling with Small, Environment-Sensitive Dyes: Fluorophores like 1,8-naphthalimide and BODIPY are relatively compact and their fluorescence properties can be sensitive to the local environment (e.g., pH, polarity), providing an additional layer of information.[8][9][10] Piperazine-linked 1,8-naphthalimide derivatives, for instance, have been successfully used for cellular imaging, demonstrating good membrane permeability and cytoplasmic distribution.[11]

  • "Click" Chemistry for In-Situ Labeling: A more elegant approach is to introduce a small, bioorthogonal handle (like an alkyne or azide) onto the piperazine compound.[12][13] This minimally-perturbing modification allows the compound to be administered to cells in its near-native state. Following incubation, a fluorescently-labeled counterpart (e.g., an azide- or alkyne-tagged dye) is introduced, which "clicks" onto the handle, enabling visualization.[14][15] This method provides a more accurate representation of the compound's intrinsic behavior.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} Caption: Strategies for fluorescently labeling piperazine compounds.

B. Protocol: Live-Cell Confocal Microscopy of a Piperazine-Linked Fluorescent Probe

This protocol provides a general framework for imaging the subcellular localization of a directly labeled piperazine compound.

1. Materials and Reagents:

  • Piperazine-linked fluorescent probe (e.g., a 1,8-naphthalimide derivative)

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal laser scanning microscope

2. Cell Preparation:

  • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Incubate cells overnight in a humidified incubator at 37°C with 5% CO₂.

3. Labeling and Imaging:

  • Prepare a stock solution of the piperazine-linked fluorescent probe in DMSO (typically 1-10 mM).

  • Dilute the probe stock solution in pre-warmed complete culture medium to the final working concentration (typically 1-10 µM; this should be optimized for each compound).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours). Causality: Incubation time is critical and depends on the compound's permeability and target binding kinetics. A time course experiment is recommended to determine the optimal incubation period.

  • (Optional) For colocalization studies, add organelle-specific trackers and a nuclear stain (e.g., Hoechst 33342) during the last 15-30 minutes of incubation.

  • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • Immediately proceed to imaging on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

4. Microscope Settings and Acquisition:

  • Objective: Use a high numerical aperture (NA ≥ 1.3) oil or water immersion objective for optimal resolution and light collection.

  • Laser Lines and Filters: Select laser lines and emission filters appropriate for your fluorescent probe, counterstains, and organelle trackers. Ensure minimal spectral overlap between channels.

  • Laser Power and Detector Gain: Use the lowest possible laser power and adjust the detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.[6] Trustworthiness: Minimizing laser exposure is crucial for live-cell imaging to avoid artifacts and ensure cell health.

  • Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.

  • Image Acquisition: Acquire multi-channel images sequentially to prevent bleed-through between channels.

5. Controls for a Self-Validating System:

  • Unstained Cells: Image unstained cells using the same settings to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect on cell morphology or viability.

  • Competition Assay: If the piperazine compound has a known target, co-incubate with an excess of an unlabeled competitor to demonstrate target-specific binding. A reduction in the fluorescent signal at the target location validates specificity.

C. Advanced Fluorescence Techniques: Beyond Localization

For a deeper understanding of your piperazine compound's behavior, consider these advanced techniques:

  • Förster Resonance Energy Transfer (FRET): FRET microscopy can be used to study the interaction of your piperazine compound with a target protein.[16][17] This requires labeling the piperazine compound with a donor fluorophore and the target protein with an acceptor fluorophore (or vice versa). When the two are in close proximity (<10 nm), energy transfer occurs, leading to a measurable change in fluorescence.[18]

  • Fluorescence Lifetime Imaging (FLIM): FLIM measures the time a fluorophore spends in the excited state.[19] This "lifetime" is sensitive to the fluorophore's microenvironment but independent of its concentration.[20] FLIM can be used to map changes in the cellular environment (e.g., pH, ion concentration) reported by an environmentally sensitive piperazine-linked probe or to quantify FRET interactions with higher precision.[21]

III. The Label-Free Lens: Mass Spectrometry Imaging (MSI)

MSI offers a powerful, label-free approach to map the distribution of your piperazine compound and its metabolites directly in cells and tissues.[3] This technique is particularly valuable for validating the distribution observed with fluorescently-labeled analogues and for understanding the compound's metabolic fate.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} Caption: Workflow for MALDI Mass Spectrometry Imaging.

A. Protocol: MALDI-MSI of a Piperazine Compound in Tissue Sections

1. Sample Preparation:

  • Administer the piperazine compound to the animal model.

  • At the desired time point, euthanize the animal and carefully excise the tissue of interest.

  • Immediately snap-freeze the tissue in liquid nitrogen or isopentane cooled on dry ice. Causality: Rapid freezing is crucial to preserve the spatial integrity of the compound and prevent degradation.

  • Store tissues at -80°C until sectioning.

  • Section the frozen tissue at 10-20 µm thickness using a cryostat and thaw-mount the sections onto conductive indium tin oxide (ITO) coated glass slides.

2. Matrix Application:

  • Select a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) for small molecules). The choice of matrix is critical for efficient ionization.

  • Apply the matrix uniformly onto the tissue section using an automated sprayer or sublimator. A homogenous matrix crystal layer is essential for reproducible and high-quality images.

3. MSI Data Acquisition:

  • Load the slide into the MALDI mass spectrometer.

  • Define the region of interest for imaging.

  • Set the laser parameters (power, frequency) and the spatial resolution (pixel size).

  • Acquire mass spectra at each pixel across the defined region.

4. Data Analysis:

  • Generate ion density maps for the m/z value corresponding to the parent piperazine compound and any expected metabolites.

  • Correlate the MSI data with histological images (e.g., H&E staining) of adjacent tissue sections to link drug distribution to specific anatomical features.

5. Validation and Controls:

  • On-Tissue Deposition: Deposit a known amount of the piperazine compound standard onto a control tissue section to confirm its m/z and ionization efficiency.

  • Tissue Homogenate Analysis: Analyze a homogenate of the dosed tissue by LC-MS/MS to confirm the identity of the parent compound and its metabolites observed in the MSI data.

IV. The Whole Picture: Positron Emission Tomography (PET)

PET imaging provides a non-invasive and quantitative assessment of the biodistribution and target engagement of a piperazine-linked compound in a living organism.[5][18] This is achieved by labeling the compound with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[22]

A. Designing a Piperazine-Based PET Tracer

The design of a successful PET tracer requires a delicate balance of properties:

  • High Target Affinity and Selectivity: The tracer must bind strongly and specifically to its intended target.

  • Appropriate Lipophilicity: The tracer needs to cross cell membranes and, if targeting the brain, the blood-brain barrier, but excessive lipophilicity can lead to non-specific binding.

  • Metabolic Stability: The tracer should remain intact long enough to reach its target and be imaged.

  • Favorable Pharmacokinetics: Rapid uptake in the target tissue and clearance from non-target tissues are desirable for a good signal-to-background ratio.

B. Protocol: Preclinical PET Imaging of a ¹⁸F-Labeled Piperazine Tracer

1. Radiosynthesis:

  • Synthesize a precursor molecule amenable to radiolabeling with ¹⁸F.

  • Perform the radiosynthesis of the [¹⁸F]-labeled piperazine tracer using an automated synthesis module.

  • Purify the radiotracer using HPLC and formulate it in a biocompatible solution for injection.

2. Animal Studies:

  • Anesthetize the animal (e.g., a mouse or rat).

  • Administer the [¹⁸F]-labeled piperazine tracer via intravenous injection.

  • Acquire dynamic or static PET scans over a defined period (e.g., 60-90 minutes). A CT scan is typically acquired for anatomical co-registration.

3. Data Analysis and Quantification:

  • Reconstruct the PET data to generate images of tracer distribution.

  • Define regions of interest (ROIs) on the images corresponding to various organs and the target tissue.

  • Calculate the tracer uptake in each ROI, often expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and body weight.[23]

4. Validation of Tracer Specificity:

  • Blocking Study: Co-administer a high dose of the unlabeled piperazine compound (the "cold" ligand) to block the specific binding sites. A significant reduction in tracer uptake in the target tissue compared to a baseline scan confirms target-specific binding.[24]

  • Control Animal Model: If available, use a knockout animal model that does not express the target protein to demonstrate the absence of specific tracer accumulation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} Caption: Workflow for validating PET tracer specificity.

V. Conclusion: An Integrated Vision

The cellular imaging techniques described herein are not mutually exclusive but are, in fact, highly complementary. A robust research program investigating a novel piperazine-linked compound might begin with fluorescence microscopy to determine its subcellular localization in vitro, followed by MSI to confirm its distribution and identify metabolites in tissue, and culminate in PET imaging to quantify its in vivo pharmacokinetics and target engagement. By thoughtfully selecting and integrating these powerful visualization tools, researchers can illuminate the complex journey of piperazine compounds from the test tube to the living organism, accelerating the pace of discovery in chemical biology and drug development.

References

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed. [Link]

  • Quantitative analysis of subcellular distributions with an open-source, object-based tool. eLife. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. [Link]

  • Combining vibrational and fluorescence microscopies with mass spectrometry imaging for visualization of drug delivery. SPIE Digital Library. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Why and how to standardize quantified PET scans in your trial. TRACER. [Link]

  • (PDF) Near-infrared fluorescent probes based on piperazine-functionalized BODIPY dyes for sensitive detection of lysosomal pH. ResearchGate. [Link]

  • (PDF) Photophysics of BODIPY Dyes: Recent Advances. ResearchGate. [Link]

  • Subcellular Mass Spectrometry Imaging and Absolute Quantitative Analysis across Organelles. ACS Publications. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [https://www.creative-biolabs.com/ माझी/live-cell-imaging-protocol-troubleshooting.htm]([Link] माझी/live-cell-imaging-protocol-troubleshooting.htm)

  • Spectral properties of probes based on pyrene and piperazine: The singlet and triplet route of deactivation | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. ResearchGate. [Link]

  • Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Celtarys. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. [Link]

  • Applications of molecular imaging in drug development. Drug Target Review. [Link]

  • Small Molecule Radiopharmaceuticals – A Review of Current Approaches. Frontiers. [Link]

  • The Subcellular Distribution of Small Molecules: A Meta-Analysis. PMC. [Link]

  • Visualizing biologically active small molecules in cells using click chemistry. ResearchGate. [Link]

  • BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. MDPI. [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. [Link]

  • FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. PubMed. [Link]

  • Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. PMC. [Link]

  • In-cell click labelling of small molecules to determine subcellular localisation. PMC. [Link]

  • Advantages and Limitations of Fluorescence Microscopy. AZoLifeSciences. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

  • Practical guide to fluorescence lifetime imaging microscopy. PubMed - NIH. [Link]

  • Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. PMC. [Link]

  • Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. PMC. [Link]

  • Quantitative Chemical Imaging of Organelles. PMC - NIH. [Link]

  • Mass spectrometry imaging in drug discovery. Drug Target Review. [Link]

  • Preclinical validation of tracer specificity and methodological considerations for human 4-repeat (4R) tauopathy translocator protein positron emission tomography (TSPO-PET) imaging. Mouse study. ResearchGate. [Link]

  • Introduction to PET imaging with emphasis on biomedical research. PubMed. [Link]

  • Quantitative Data Analysis in Single-Molecule Localization Microscopy. ResearchGate. [Link]

  • Utilizing Single-Molecule Fret Methods to Study Conformational Changes in Trim5α. Loyola eCommons. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters. PMC. [Link]

  • Application of Mass Spectrometry Imaging Technology Represents a Breakthrough in Drug Toxicity. Longdom Publishing. [Link]

Sources

ADMET studies of novel piperazine-arylsulfonyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced ADMET Profiling of Novel Piperazine-Arylsulfonyl Derivatives

Abstract & Introduction

The piperazine-arylsulfonyl pharmacophore is a "privileged structure" in medicinal chemistry, frequently appearing in antagonists for 5-HT6/5-HT7 receptors (CNS targets) and kinase inhibitors (oncology). While the arylsulfonyl moiety provides metabolic stability and hydrogen-bond acceptor properties, the piperazine ring often introduces solubility challenges and a specific safety liability: hERG channel inhibition .

This Application Note provides a rigorous, non-standardized guide to profiling these derivatives. Unlike generic ADMET guides, this document focuses on the specific liabilities of this chemical class:

  • Solubility: Overcoming the "brick-dust" nature of sulfonamide crystals.

  • CNS Penetration: Validating Blood-Brain Barrier (BBB) crossing for CNS indications.[1][2]

  • Cardiotoxicity: Early detection of QT-prolongation risks associated with the basic piperazine nitrogen.

Part 1: Physicochemical Profiling (The Foundation)

Protocol 1.1: High-Throughput Kinetic Solubility (Nephelometry)

Why this matters: Piperazine-arylsulfonyls often exhibit high crystallinity (high melting points) due to strong intermolecular sulfonyl interactions. Thermodynamic solubility is slow; Kinetic Solubility is the industry standard for early-stage Go/No-Go decisions.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffered Saline (PBS), pH 7.4.[3]

  • 96-well clear flat-bottom plates.

  • Nephelometer (e.g., BMG Labtech or similar).

Methodology:

  • Preparation: Dispense 196 µL of PBS (pH 7.4) into assay plates.

  • Spiking: Add 4 µL of 10 mM compound stock (Final concentration: 200 µM, 2% DMSO).

    • Expert Insight: Do not exceed 2% DMSO. Higher concentrations artificially solubilize lipophilic sulfonamides, generating false positives.

  • Incubation: Seal and shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scatter (Nephelometry).

  • Calibration: Use a precipitating control (e.g., Pyrene) and a soluble control (e.g., Verapamil).

Data Interpretation:

Range (µM) Classification Action
> 150 High Solubility Proceed to Cell Assays
50 - 150 Moderate Acceptable for Lead Opt

| < 50 | Low Solubility | Stop. Re-engineer R-groups on Piperazine |

Part 2: In Vitro Distribution (The CNS Gatekeeper)

Protocol 2.1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Why this matters: For 5-HT6/7 antagonists, brain penetration is non-negotiable. The arylsulfonyl group increases polar surface area (PSA), which can hinder passive diffusion. PAMPA-BBB is the most predictive cell-free screen for this scaffold.

Experimental Logic: The assay uses a specialized lipid blend (Porcine Brain Lipid) to mimic the endothelial cell membrane of the BBB.

Workflow Diagram:

PAMPA_Workflow Stock DMSO Stock (10 mM) Donor Donor Plate (pH 7.4 Buffer) Stock->Donor Dilute Membrane Artificial Membrane (Porcine Brain Lipid) Donor->Membrane Passive Diffusion Analysis UV/LC-MS Quantification Donor->Analysis T=0 & T=4h Acceptor Acceptor Plate (Brain Sink Buffer) Membrane->Acceptor Acceptor->Analysis T=4h

Figure 1: PAMPA-BBB workflow. The "Sink Buffer" usually contains a surfactant to simulate rapid brain tissue clearance.

Protocol Steps:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

    • Critical Step: Ensure the dodecane evaporates for exactly 5 minutes before adding buffer to prevent "leaky" membranes.

  • Donor Loading: Add 300 µL of compound solution (10 µM in PBS) to the donor wells.

  • Acceptor Loading: Add 200 µL of PBS (or Brain Sink Buffer) to the acceptor wells.

  • Sandwich & Incubate: Mate the plates and incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor compartments via LC-MS/MS.

Calculation: Calculate Effective Permeability (


) using the standard equation:


Where

is acceptor concentration,

is filter area,

is volume.

Part 3: Metabolic Stability (The Liability Check)

Protocol 3.1: Microsomal Stability (Phase I Oxidation)

Why this matters: The piperazine ring is a "metabolic soft spot." Cytochrome P450s (specifically CYP2D6 and CYP3A4) frequently hydroxylate the piperazine ring or perform N-dealkylation. The arylsulfonyl group itself is generally stable but can direct metabolism to the aromatic ring.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (The fuel for CYP450).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol:

  • Pre-Incubation: Mix 5 µL of compound (1 µM final) with 445 µL of HLM in phosphate buffer. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN).

    • Why? This precipitates proteins and halts enzyme activity instantly.

  • Centrifugation: Spin at 4000 rpm for 20 mins to pellet proteins. Inject supernatant into LC-MS/MS.

Visualizing the Decision Tree:

Metabolism_Logic Start Microsomal Stability Data (T½ in min) Stable T½ > 60 min (Low Clearance) Start->Stable Ideal Unstable T½ < 30 min (High Clearance) Start->Unstable Problematic Check_Spot Metabolite ID (MetID) Unstable->Check_Spot Piperazine_Ox Piperazine Oxidation? (Block N-sites) Check_Spot->Piperazine_Ox Mass Shift +16 Sulfonyl_Hyd Sulfonamide Hydrolysis? (Rare - Check pH) Check_Spot->Sulfonyl_Hyd Cleavage

Figure 2: Decision logic for metabolic stability. Piperazine oxidation (+16 Da) is the most common failure mode.

Part 4: Toxicity (The Critical Safety Barrier)

Protocol 4.1: hERG Inhibition via Fluorescence Polarization

Why this matters:This is the most critical assay for this scaffold. Basic nitrogens on piperazines mimic the pharmacophore required to block the hERG potassium channel, leading to QT prolongation and potential cardiac arrest (Torsades de Pointes).

Method (High-Throughput Screen): Instead of the slow Manual Patch Clamp, use the Predictor™ hERG Fluorescence Polarization Assay (ThermoFisher or similar) for primary screening.

Mechanism: A high-affinity red fluorescent tracer binds to the hERG channel membrane preparation. If your piperazine derivative binds to hERG, it displaces the tracer.

  • High Polarization (mP): Tracer is bound (Compound is safe).

  • Low Polarization (mP): Tracer is free (Compound blocked hERG).

Protocol:

  • Reagents: Thaw hERG membrane preparations and Tracer Red.

  • Plating: Add 10 µL of test compound (titration 1 nM to 30 µM) to 384-well black plates.

  • Addition: Add 10 µL of hERG membrane/Tracer mix.

  • Incubation: 2 hours at room temperature (equilibrium binding).

  • Read: Measure Fluorescence Polarization (Ex: 530nm, Em: 590nm).

Acceptance Criteria:

  • IC50 > 10 µM: Low Risk (Green Flag).

  • IC50 1 - 10 µM: Moderate Risk (Yellow Flag - requires Patch Clamp validation).

  • IC50 < 1 µM: High Risk (Red Flag - Stop).

Mitigation Strategy: If hERG binding is high, reduce the basicity of the distal piperazine nitrogen (e.g., convert to an amide or sulfonamide) or add steric bulk near the nitrogen.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for kinetic solubility and PAMPA protocols).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.

  • ThermoFisher Scientific. (2023). Predictor™ hERG Fluorescence Polarization Assay Protocol.

  • Biot, C., et al. (2013). Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. (Discusses piperazine metabolic liabilities). Journal of Medicinal Chemistry.
  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).

Sources

Use of 1-(Piperazin-1-yl)but-2-en-1-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Covalent Inhibitor Design & Synthesis[1]

Abstract

This technical guide details the strategic application of 1-(piperazin-1-yl)but-2-en-1-one (Piperazine Crotonamide) as a privileged intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs). Unlike highly reactive acrylamide warheads, the crotonamide moiety within this intermediate offers a "tuned" electrophilicity, enhancing selectivity for cysteine-targeted kinases (e.g., EGFR, HER2, KRAS) while minimizing off-target glutathione (GSH) conjugation. This document provides validated protocols for the synthesis, purification, and convergent coupling of this intermediate, establishing a robust workflow for fragment-based covalent drug discovery.

Scientific Foundation: The "Goldilocks" Reactivity

In covalent drug design, the balance between reactivity and selectivity is paramount. The 1-(piperazin-1-yl)but-2-en-1-one scaffold serves as a modular "warhead-linker" unit that addresses the limitations of first-generation acrylamides.

  • Acrylamides (Prop-2-en-1-one): High reactivity (

    
     often driven by 
    
    
    
    ). Prone to indiscriminate reaction with metabolic thiols (GSH), leading to rapid clearance and potential toxicity.
  • Crotonamides (But-2-en-1-one): The

    
    -methyl group provides steric hindrance and electron donation, reducing the electrophilicity of the Michael acceptor. This shifts the driver of potency towards non-covalent binding affinity (
    
    
    
    ), ensuring that covalent bond formation occurs only upon precise positioning within the target binding pocket (the "proximity effect").

Key Application: Use this intermediate to convert reversible inhibitors into covalent probes or to generate libraries of "tuned" covalent kinase inhibitors.

Chemical Profile & Handling
  • IUPAC Name: 1-(piperazin-1-yl)but-2-en-1-one

  • Molecular Formula:

    
    
    
  • MW: 154.21 g/mol

  • Stereochemistry: Typically exists as the (E)-isomer (trans), which is thermodynamically more stable and biologically relevant for kinase cysteines.

  • Stability: Moderate. The free secondary amine is stable, but the Michael acceptor is sensitive to strong nucleophiles. Store at -20°C under inert atmosphere.

Experimental Protocols
Protocol A: Synthesis of the Intermediate

Rationale: Direct mono-acylation of piperazine with crotonyl chloride yields a mixture of mono- and bis-acylated products. The N-Boc protection strategy guarantees high purity and yield.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • (E)-Crotonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Acylation:

    • Dissolve N-Boc-piperazine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Dropwise add (E)-crotonyl chloride (11 mmol) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (50% EtOAc/Hexane) should show consumption of starting material.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield N-Boc-4-crotonylpiperazine .
  • Deprotection (Critical Step):

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Note: Do not use nucleophilic scavengers (e.g., thiols) typically used in peptide synthesis, as they will react with the crotonamide warhead.

    • Stir at RT for 1-2 hours until gas evolution ceases.

    • Purification: Concentrate in vacuo. The residue is the TFA salt. To obtain the free base for coupling, dissolve in minimal MeOH and pass through a basic ion-exchange column (e.g., Amberlyst A-21) or perform a basic extraction (DCM/sat.

      
      ) rapidly to avoid hydrolysis.
      
Protocol B: Convergent Coupling (SnAr)

Rationale: This protocol utilizes the nucleophilicity of the free piperazine nitrogen to couple the pre-formed warhead to an electron-deficient heteroaryl core (e.g., 4-chloropyrimidine). This "convergent" approach is superior for library synthesis compared to linear synthesis.

Target Scaffold Example: 4-Chloro-quinazoline or 2,4-Dichloropyrimidine.

  • Reaction Setup:

    • Dissolve Heteroaryl Chloride (1.0 eq) in Isopropanol (IPA) or NMP.

    • Add 1-(piperazin-1-yl)but-2-en-1-one (1.2 eq).

    • Add DIPEA (2.5 eq).

  • Execution:

    • Heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Observation: The crotonamide moiety is stable under these SnAr conditions.

  • Isolation:

    • Evaporate volatiles.

    • Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid ammonia-based modifiers if prolonged exposure is expected, though crotonamides are generally resistant.

Validation: Covalent Reactivity Assay (GSH)

Trustworthiness: A covalent inhibitor must be validated not just for potency, but for specific reactivity. This assay quantifies the "tuning" effect.

Protocol:

  • Prepare a 10 mM stock of the synthesized inhibitor in DMSO.

  • Incubate inhibitor (50 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: Inject aliquots into LC-MS at t=0, 15, 30, 60, 120 min.

  • Analysis: Plot the disappearance of the parent peak (Area under curve).

    • Acrylamide Control:

      
       min (High reactivity).
      
    • Crotonamide Target:

      
       min (Desired "tuned" reactivity).
      
Visualizations
Figure 1: Convergent Synthesis Workflow

This diagram illustrates the efficiency of using 1-(piperazin-1-yl)but-2-en-1-one to generate covalent libraries.

G cluster_0 Library Generation BocPip N-Boc-Piperazine Intermed 1-(Piperazin-1-yl) but-2-en-1-one (The Intermediate) BocPip->Intermed 1. Acylation 2. TFA Deprotection Crotonyl Crotonyl Chloride Crotonyl->Intermed Drug1 Covalent Inhibitor A Intermed->Drug1 SnAr Coupling (DIPEA, 80°C) Drug2 Covalent Inhibitor B Intermed->Drug2 Core1 Core A (Chloropyrimidine) Core1->Drug1 Core2 Core B (Chloroquinazoline) Core2->Drug2

Caption: Convergent synthesis strategy allowing rapid coupling of the tuned warhead to diverse kinase scaffolds.

Figure 2: Mechanism of Action (Cysteine Targeting)

The specific interaction between the crotonamide warhead and the kinase cysteine residue.

Mechanism Inhibitor Inhibitor-Crotonamide (Electrophile) Complex Reversible Binding (Non-covalent Complex) Inhibitor->Complex Kd (Affinity) Cysteine Kinase Cysteine-SH (Nucleophile) Cysteine->Complex TS Transition State (Steric check by Methyl) Complex->TS Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct k_inact (Bond Formation) note The beta-methyl group (Crotonyl) slows k_inact, requiring high affinity for successful bonding. TS->note

Caption: Kinetic mechanism showing how the crotonamide moiety relies on non-covalent affinity to drive covalent bond formation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in SnAr Piperazine amine is protonated.[1]Ensure DIPEA is in excess (2.5–3.0 eq). Switch solvent to NMP to increase reaction rate.
Polymerization Warhead instability during storage.Store intermediate as the TFA salt (more stable). Free base only immediately before use. Add radical inhibitor (BHT) if storing free base.
Bis-Acylation Excess crotonyl chloride used on free piperazine.Use the Mono-Boc protection route (Protocol A) exclusively. Do not attempt direct acylation of piperazine.
GSH Reactivity High Contamination with acrylamide.Verify purity of crotonyl chloride starting material. Acryloyl chloride is a common impurity.
References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19–50. Link

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5–20. Link

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews, 47, 3816-3843. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Piperazin-1-yl)but-2-en-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of 1-(Piperazin-1-yl)but-2-en-1-one (also known as 1-crotonylpiperazine). It focuses on overcoming the two primary yield-killing mechanisms: bis-acylation (formation of 1,4-dicrotonylpiperazine) and aza-Michael addition (polymerization or adduct formation at the


-carbon).

Critical Analysis of Yield Loss

Before attempting the protocol, researchers must understand why this reaction fails. The target molecule contains a nucleophilic amine and an electrophilic Michael acceptor (


-unsaturated ketone).
The "Double-Edged" Reactivity Map

The reaction of piperazine with crotonyl chloride presents three competing pathways. High yield requires the kinetic isolation of Pathway A while suppressing B and C.

ReactionPathways Piperazine Piperazine (Nucleophile) Target TARGET: 1-(Piperazin-1-yl)but-2-en-1-one Piperazine->Target Pathway A: N-Acylation (Fast @ 0°C) MichaelAdduct IMPURITY 2 (Michael Adduct): Polymer/Oligomer Formation Piperazine->MichaelAdduct Direct Michael CrotonylCl Crotonyl Chloride (Electrophile) BisProduct IMPURITY 1 (Bis-Acylation): 1,4-Dicrotonylpiperazine Target->BisProduct Pathway B: 2nd Acylation Target->MichaelAdduct Pathway C: Aza-Michael Addition (Favored by Heat/Excess Base)

Figure 1: Competing reaction pathways. Pathway A is the desired N-acylation. Pathway B occurs if stoichiometry is uncontrolled. Pathway C (Michael Addition) is a common side reaction for


-unsaturated systems.

Strategic Protocols

Method A: The "Protection-Deprotection" Route (Recommended for High Purity)

Best for: Drug development, small-scale synthesis (<10g), and high-purity requirements. Rationale: By blocking one amine site with a Boc group, you physically prevent bis-acylation. The bulky Boc group also sterically hinders the Michael addition.

Protocol:

  • Protection: React piperazine (excess) with Boc

    
    O to form N-Boc-piperazine.
    
  • Acylation: React N-Boc-piperazine with crotonyl chloride in DCM/Et

    
    N at 0°C.
    
  • Deprotection: Remove Boc group using TFA/DCM or HCl/Dioxane.

ParameterSpecificationCausality / Note
Stoichiometry 1.0 eq N-Boc-Piperazine : 1.05 eq Crotonyl ChlorideSlight excess of acid chloride ensures complete conversion of the valuable protected amine.
Base 1.2 eq Triethylamine (TEA) or DIPEANeutralizes HCl byproduct. Crucial: Add base after cooling to prevent exotherms that trigger Michael addition.
Temperature -10°C to 0°CLow temperature kinetically favors Acylation (C=O attack) over Michael Addition (C=C attack).
Solvent Anhydrous DCM or THFAprotic solvents prevent hydrolysis of crotonyl chloride.[1]
Method B: The "Excess Nucleophile" Route (Scalable/Direct)

Best for: Large-scale synthesis, cost-sensitive projects. Rationale: Using a large excess of piperazine statistically favors mono-substitution. The unreacted piperazine acts as an HCl scavenger and is easily removed due to its water solubility.

Protocol:

  • Dissolve Piperazine (4.0 - 5.0 equivalents) in DCM.

  • Cool to -10°C .

  • Add Crotonyl Chloride (1.0 equivalent) dissolved in DCM dropwise over 1 hour.

  • Quench immediately after addition is complete with saturated NaHCO

    
    .
    

Key Optimization: Do not use additional base (like TEA). The excess piperazine acts as the base.[2] Adding TEA increases the total basicity, promoting Michael addition side products.

Troubleshooting & FAQs

Q1: Why is my product solidifying into an insoluble gum (polymerization)?

Diagnosis: Uncontrolled Aza-Michael Addition . The amine of one product molecule is attacking the double bond of another, forming oligomers. This is catalyzed by heat and high concentration.

Corrective Actions:

  • Temperature Control: Never allow the reaction to exceed 0°C during addition.

  • Dilution: Run the reaction at high dilution (0.1 M or lower) to reduce intermolecular collisions.

  • Quench Rapidly: Do not stir overnight. Once the acid chloride is consumed (check TLC/LCMS), quench immediately to protonate the amines and stop nucleophilic attacks.

Q2: I am seeing significant 1,4-dicrotonylpiperazine (Bis-product). How do I remove it?

Diagnosis: Localized high concentration of acid chloride or insufficient excess of piperazine (in Method B).

Purification Strategy (The "pH Switch"):

  • Acidify: Dissolve crude mixture in water and adjust pH to ~3-4 with dilute HCl.

    • Result: Mono-product (secondary amine) becomes a dication (highly soluble). Bis-product (amide, no basic nitrogen) remains organic-soluble.

  • Wash: Extract the aqueous layer with DCM/Ethyl Acetate. Discard the organic layer (contains Bis-product).

  • Basify: Adjust aqueous layer pH to >10 with NaOH.

    • Result: Mono-product becomes neutral free base.

  • Extract: Extract aqueous layer with DCM to recover pure mono-product.

Q3: My yield is low after aqueous workup. Where is the product?

Diagnosis: Water solubility. 1-(Piperazin-1-yl)but-2-en-1-one is a small, polar molecule with a secondary amine. It is highly water-soluble, especially if the pH is not sufficiently basic.

Corrective Actions:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM. This mixture is more polar and extracts amines better from water.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.

Workflow Visualization (Method A)

MethodA_Workflow Step1 STEP 1: Protection Piperazine + Boc2O Step2 STEP 2: Acylation (N-Boc-Piperazine + Crotonyl Cl) Temp: -10°C | Solvent: DCM Step1->Step2 Purify Intermediate Step3 STEP 3: Deprotection TFA / DCM Step2->Step3 Isolate Protected Adduct Step4 STEP 4: pH-Controlled Workup Basify to pH > 10 -> Extract Step3->Step4 Cleave Boc Control1 CRITICAL: Maintain < 0°C to prevent Michael Addition Control1->Step2

Figure 2: Optimized workflow for the Protection-Deprotection route, highlighting the critical temperature control point.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Acylation of Piperazine. Retrieved from

  • Organic Chemistry Portal. (2023).[4] Synthesis of Piperazines and Aza-Michael Addition. Retrieved from

  • Moura, R. G., et al. (2021).[5] Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(x), 106-111.[5] Retrieved from

  • ResearchGate. (2013). Preventing Michael Addition Side Reactions in Amine Acylation. Retrieved from

Sources

Technical Support Center: Purification Challenges of Crude Piperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying crude piperazine reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical, field-proven experience.

Purification Troubleshooting Guide for Crude Piperazine

This section addresses specific issues you may encounter during the purification of crude piperazine, offering potential causes and detailed, step-by-step solutions to guide your experimental process.

Issue 1: Persistent Color in the Final Piperazine Product
  • Symptoms: The isolated piperazine, whether as a free base or a salt, exhibits a yellow to brown discoloration that is not removed by standard crystallization.

  • Potential Causes:

    • Formation of Pyrazines: Side reactions during synthesis can lead to the formation of colored pyrazine derivatives.[1][2]

    • Oxidation Products: Piperazine and related amines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.

    • Residual Catalysts: If metal catalysts are used in the synthesis, trace amounts may remain and contribute to color.

    • Degradation Products: High temperatures or improper storage can lead to the formation of degradation byproducts like N-formylpiperazine.[1]

  • Troubleshooting Protocol: Activated Carbon Treatment

    • Dissolution: Dissolve the colored piperazine product in a suitable solvent (e.g., water for piperazine hexahydrate, or an organic solvent like ethanol or acetone for other forms) at an elevated temperature to ensure complete dissolution.

    • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the piperazine) to the hot solution.

    • Stirring: Stir the mixture at an elevated temperature for 15-30 minutes. The activated carbon will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

    • Crystallization: Allow the clear filtrate to cool slowly to induce crystallization of the decolorized piperazine.

    • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent.

Issue 2: Low Yield of Piperazine After Purification by Crystallization
  • Symptoms: A significant amount of piperazine remains in the mother liquor after crystallization, leading to a lower than expected isolated yield.[3]

  • Potential Causes:

    • High Solubility: Piperazine and its salts can be highly soluble in water and other polar solvents, making complete precipitation difficult.[4]

    • Inappropriate Solvent Choice: The chosen crystallization solvent may not provide a significant difference in solubility between hot and cold conditions.

    • Formation of Eutectic Mixtures: The presence of certain impurities can lower the melting point and increase the solubility of the piperazine product.

  • Troubleshooting Protocol: Salt Formation and Solvent System Optimization

    • Salt Formation: Convert the piperazine free base to a less soluble salt, such as the diacetate or dihydrochloride, which often have better crystallization properties.[2] Two common salts for pharmaceutical purposes are piperazine citrate and adipate.[3]

      • Protocol for Piperazine Diacetate Precipitation:

        • Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C.

        • Slowly add glacial acetic acid while stirring. The amount should be at least stoichiometric to form the diacetate.

        • Cool the mixture to 10-30°C to facilitate the precipitation of crystalline piperazine diacetate.[1]

        • Isolate the precipitate by filtration and wash with cold acetone.[1]

    • Solvent System Adjustment:

      • Anti-Solvent Addition: If the product is too soluble, an "anti-solvent" (a solvent in which the product is poorly soluble) can be slowly added to the solution to induce precipitation.

      • Mixed Solvent Systems: Utilize a binary solvent system where piperazine has high solubility in one solvent at high temperatures and low solubility in the other. Common examples include ethanol/water or isopropanol/hexane.[4]

Issue 3: Co-elution of Impurities During Chromatographic Purification
  • Symptoms: During column chromatography (e.g., silica gel), impurities elute at a similar retention time as the desired piperazine product, resulting in poor separation and low purity of the collected fractions.[4]

  • Potential Causes:

    • Structurally Similar Impurities: Byproducts such as N-alkyl piperazines or other cyclic amines can have similar polarities to piperazine, making them difficult to separate.[1][2]

    • Strong Interaction with Stationary Phase: The basic nature of the piperazine nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor resolution.[4]

  • Troubleshooting Protocol: Chromatography Optimization

    • Mobile Phase Modification:

      • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the piperazine for binding to the active sites on the silica gel, reducing peak tailing.

      • Polarity Adjustment: Carefully adjust the polarity of the eluent system. A common system for piperazine derivatives is a mixture of dichloromethane, methanol, and ammonium hydroxide.

    • Alternative Stationary Phase:

      • Alumina: Consider using alumina (basic or neutral) as the stationary phase, which can be more suitable for the purification of basic compounds.

      • Reverse-Phase Chromatography: For less polar piperazine derivatives, reverse-phase HPLC with a C18 column can be effective. A mobile phase additive like trifluoroacetic acid (TFA) or formic acid is often necessary to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude piperazine reaction mixtures?

Common impurities often originate from starting materials, side reactions, or degradation and can include:

  • Unreacted Starting Materials: Such as ethylene diamine, diethylene triamine, and other polyethylene polyamines.[1]

  • Side-Reaction Products: These can include pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]

  • Degradation Products: Improper storage or high temperatures can lead to the formation of byproducts like N-formylpiperazine and ammonia.[1]

Q2: What are the primary challenges when purifying piperazine-containing compounds?

The main challenges stem from the inherent physicochemical properties of the piperazine moiety, including:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to issues with solubility and chromatographic separation.[1]

  • Hygroscopicity: Piperazine and its salts readily absorb moisture from the air, which can complicate handling and analysis.

  • High Water Solubility: The high polarity of piperazine makes it very soluble in water, which can make extraction from aqueous solutions difficult.[4]

Q3: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC?

Poor peak shape, often seen as tailing, is a common issue for basic compounds like piperazines in reverse-phase HPLC. This is typically due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine, or an acid, like trifluoroacetic acid (TFA) or formic acid, can help to saturate the active silanol groups and improve peak symmetry.

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been "end-capped" to reduce their activity.

  • Operate at a Higher pH: Using a mobile phase with a higher pH can deprotonate the silanol groups, reducing their interaction with the basic piperazine. However, ensure your column is stable at the chosen pH.

Data Summary

Table 1: Common Impurities in Crude Piperazine and Their Typical Boiling Points

ImpurityChemical StructureTypical Boiling Point (°C)
Ethylene DiamineH₂N-CH₂-CH₂-NH₂116-117
Diethylene TriamineH₂N-(CH₂CH₂)₂-NH₂207
N-AminoethylpiperazineC₆H₁₅N₃222
PyrazineC₄H₄N₂115
PiperazineC₄H₁₀N₂146

Experimental Workflows

Diagram 1: Decision Tree for Piperazine Purification

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial purity and nature of the crude piperazine mixture.

Purification_Decision_Tree start Crude Piperazine Mixture check_purity Initial Purity Assessment (e.g., GC, HPLC, NMR) start->check_purity high_purity High Purity (>95%)? check_purity->high_purity recrystallize Direct Recrystallization high_purity->recrystallize Yes low_purity Low Purity (<95%) high_purity->low_purity No final_product Pure Piperazine recrystallize->final_product impurity_type Nature of Impurities? low_purity->impurity_type colored Colored Impurities impurity_type->colored Colored non_colored Non-Colored / Structurally Similar impurity_type->non_colored Non-Colored carbon_treatment Activated Carbon Treatment colored->carbon_treatment column_chromatography Column Chromatography non_colored->column_chromatography salt_formation Salt Formation & Crystallization non_colored->salt_formation carbon_treatment->recrystallize column_chromatography->final_product salt_formation->final_product

Caption: A decision tree to guide the selection of a purification method for crude piperazine.

Diagram 2: Workflow for Purification via Salt Formation

This diagram illustrates the sequential steps involved in purifying piperazine through the formation and subsequent regeneration of a piperazine salt.

Salt_Purification_Workflow cluster_0 Salt Formation & Isolation cluster_1 Regeneration of Free Base crude Crude Piperazine in Solvent add_acid Add Acid (e.g., Acetic Acid) crude->add_acid precipitate Precipitate Piperazine Salt add_acid->precipitate filter_wash Filter and Wash Salt precipitate->filter_wash dissolve_salt Dissolve Salt in Water filter_wash->dissolve_salt add_base Add Strong Base (e.g., NaOH) dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate pure_piperazine Pure Piperazine dry_evaporate->pure_piperazine

Caption: A workflow for piperazine purification via salt formation and regeneration.

References

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Wikipedia. (2023, December 21). Piperazine. Retrieved from [Link]

  • U.S. Patent No. 2,919,275. (1959). Purification of piperazine. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this privileged scaffold. The piperazinone core is a cornerstone in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, its synthesis is often fraught with challenges, from low yields to problematic side reactions and purification hurdles.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Overview of Common Synthetic Strategies

The construction of the piperazinone ring can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. Key strategies include:

  • Palladium-Catalyzed C-N Coupling/Cyclization: The Buchwald-Hartwig amination is a powerful method for forming an N-aryl bond on a piperazine or a linear precursor, which is then cyclized to form the piperazinone.[3][4][5][6] This is one of the most versatile and widely used methods.

  • Multicomponent Reactions (MCRs): The Ugi reaction, in particular, offers a convergent approach to assemble complex acyclic precursors in a single step.[7] A subsequent intramolecular cyclization, often acid-mediated, yields the desired piperazinone.[8] This strategy allows for rapid library generation.

  • Tandem Reductive Amination-Cyclization: This approach involves the formation of an intermediate via reductive amination, which then undergoes an intramolecular SN2 cyclization to furnish the piperazinone ring. It's an efficient method for creating N-substituted piperazinones.[9]

  • Cascade Reactions: Innovative one-pot cascade processes that form multiple bonds in a single operation have been developed, offering high efficiency and atom economy for accessing diverse piperazinones.[1][2]

Troubleshooting Guide

This section addresses specific issues encountered during piperazinone synthesis in a question-and-answer format.

Section 1: Low or No Product Yield

Q: My Buchwald-Hartwig N-arylation of a piperazine precursor is failing or giving very low yield. What are the first things to check?

A: Failure in a Buchwald-Hartwig amination typically points to issues with the catalytic cycle. Here is a systematic checklist:

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was properly purged (evacuated and backfilled with argon or nitrogen at least three times) and that you are using degassed, anhydrous solvents.[3]

  • Catalyst and Ligand Integrity:

    • Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, BINAP) are crucial.[3] These ligands can degrade upon prolonged exposure to air. Use fresh, high-purity ligands. The choice of ligand is critical and substrate-dependent; what works for an aryl bromide may not work for a less reactive aryl chloride.[3]

  • Base Selection: The base is not merely a proton scavenger; it participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base common for these reactions. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to prevent side reactions.[1][3] Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[3] Ensure they are of sufficient purity and dryness, as water can interfere with the catalyst and base.

Q: My Ugi reaction to form the piperazinone precursor is sluggish or incomplete. What are the critical parameters?

A: The Ugi four-component reaction (Ugi-4CR) is sensitive to several factors:

  • Component Purity and Stoichiometry: The reaction relies on the precise interplay of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. Ensure all starting materials are pure. Isocyanides, in particular, can have a limited shelf life and may require purification before use. While a 1:1:1:1 stoichiometry is typical, slight excesses of certain components can sometimes drive the reaction to completion.

  • Solvent and Concentration: Protic solvents like methanol or ethanol are often used as they can stabilize intermediates. The reaction is often concentration-dependent; if it is sluggish, carefully increasing the concentration may improve the rate.

  • Temperature: Most Ugi reactions proceed well at room temperature. However, for less reactive components, gentle heating (40-50 °C) may be beneficial. Conversely, highly exothermic reactions might require cooling.

  • Post-Ugi Cyclization: The formation of the piperazinone often requires a separate, acid-mediated cyclization step after the Ugi reaction is complete.[8] If you are not isolating the Ugi product, ensure the conditions for the subsequent cyclization (e.g., addition of TFA) are appropriate.

DOT Visualization: General Troubleshooting Workflow

G Problem Problem Identified (e.g., Low Yield, Impurity) Crude Analyze Crude Mixture (LC-MS, NMR) Problem->Crude Yield Low Yield / No Reaction Reagents Check Reagent Purity & Stoichiometry Yield->Reagents Initial Checks Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Yield->Conditions Purity Impurity / Side Product SideProduct Known Side Reaction? (e.g., Di-substitution, Dehalogenation) Purity->SideProduct Analysis Degradation Product Degradation? Purity->Degradation Crude->Yield Crude->Purity Cat_Base Catalyst / Ligand / Base Issue? (For Pd-catalyzed reactions) Conditions->Cat_Base If Pd-catalyzed Solvent Solvent / Concentration Issue? Conditions->Solvent OptimizeCat Screen Ligands/Bases Use Pre-catalyst Cat_Base->OptimizeCat Yes OptimizeSolvent Use Anhydrous Solvent Adjust Concentration Solvent->OptimizeSolvent Yes ModifyStoich Adjust Stoichiometry Use Protecting Group SideProduct->ModifyStoich Yes ModifyWorkup Modify Workup/Purification (pH, Temp Control) Degradation->ModifyWorkup Yes

Caption: A general workflow for troubleshooting common issues in piperazinone synthesis.

Section 2: Impurities and Side Products

Q: I am observing a significant amount of a dehalogenated arene byproduct in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?

A: The formation of a hydrodehalogenated byproduct is a classic side reaction in palladium-catalyzed cross-couplings and typically arises from a competing pathway to reductive elimination.[6] The primary cause is often β-hydride elimination from the palladium-amido complex.

  • Causality: Instead of the desired C-N bond-forming reductive elimination, a β-hydrogen from the amide ligand is eliminated, which then reductively eliminates with the aryl group to form the unwanted arene and an imine.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich ligands. These ligands create a sterically crowded environment around the palladium center that favors reductive elimination over β-hydride elimination.

    • Base Strength: A very strong base can sometimes promote this side reaction. If using NaOt-Bu, consider switching to a weaker carbonate or phosphate base.

    • Temperature Control: Lowering the reaction temperature can sometimes suppress this side reaction, though it may also slow down the desired reaction.

Q: My direct N-alkylation of piperazine is producing a large amount of the di-substituted byproduct. How can I improve mono-selectivity?

A: Achieving mono-substitution on piperazine is a common challenge due to the similar reactivity of the two nitrogen atoms.[10] Once the first substitution occurs, the second nitrogen can still be reactive enough to compete for the electrophile.

  • Causality: The nucleophilicity of the second nitrogen is not sufficiently attenuated after the first substitution.

  • Solutions:

    • Stoichiometry: Use a large excess of piperazine relative to the alkylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. However, this generates waste and requires a difficult separation of the product from excess starting material.[10]

    • Protecting Groups: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[10][11] The Boc group deactivates one nitrogen, allowing for selective functionalization of the other. The Boc group can then be cleanly removed under acidic conditions (e.g., with TFA or HCl in dioxane).[11]

    • Flow Chemistry: Continuous flow reactors can sometimes improve mono-selectivity by maintaining a very low concentration of the electrophile relative to the piperazine at the point of mixing.

Section 3: Stereoselectivity Issues

Q: How can I control the diastereoselectivity when synthesizing a chiral piperazinone?

A: Controlling stereochemistry is critical. The strategy depends on the source of chirality.

  • Substrate Control: If you are starting with chiral building blocks (e.g., chiral amino acids or diamines), their inherent stereochemistry can direct the formation of a specific diastereomer. The cyclization step is often diastereoselective, but the degree of selectivity can be influenced by reaction conditions. For example, solid-phase and solution-phase syntheses can sometimes yield different diastereomers.[12]

  • Chiral Auxiliaries: Attaching a removable chiral auxiliary to one of the starting materials can effectively guide the stereochemical outcome of the key bond-forming step. The auxiliary is then cleaved to reveal the desired enantiopure product.[13][14]

  • Asymmetric Catalysis: This is a highly efficient approach where a chiral catalyst creates a chiral environment for the reaction. For instance, asymmetric catalytic methods have been developed for preparing C3-substituted piperazin-2-ones in high enantiomeric excess (ee).[15] Success here depends critically on matching the substrate with the right chiral ligand and catalyst system.

Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination to build a piperazinone precursor?

A: The selection is crucial and depends on the coupling partners (amine and aryl halide).[16]

  • For Aryl Bromides/Iodides: "First-generation" ligands like BINAP or DPPF are often effective.[6]

  • For Aryl Chlorides/Triflates: These are less reactive and require more electron-rich and sterically hindered "second-generation" ligands. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) or Josiphos-type ligands are excellent choices.[3]

  • General Tip: When developing a new reaction, it is often best to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

Q: What are the best practices for purifying piperazinone products?

A: Piperazinones can be challenging to purify due to their polarity and basicity.[17]

  • Column Chromatography: This is the most common method. Use a silica gel column. Due to the basic nature of the piperazinone nitrogens, tailing can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes).

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. This can sometimes be achieved by forming a salt. For example, piperazine itself can be purified by precipitating its diacetate salt from acetone.[17][18]

  • Acid/Base Extraction: Utilize the basicity of the piperazinone. During aqueous workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove non-basic impurities. Be cautious, as your product may partition into the aqueous layer if it becomes protonated. Conversely, washing with a basic solution (e.g., sat. NaHCO₃) can remove acidic impurities.

Q: How can I effectively monitor the progress of my reaction?

A: Proper reaction monitoring is key to optimization and preventing over-running or stopping a reaction too early.

  • Thin Layer Chromatography (TLC): The quickest and most common method. It's excellent for tracking the consumption of starting materials and the appearance of the product. Use a UV lamp and various stains (e.g., potassium permanganate, ninhydrin for free amines) to visualize all spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the mass of the product and can help identify byproducts. It is the gold standard for monitoring complex reactions.

  • In Situ Infrared (IR) Spectroscopy: For certain reactions, particularly those involving isocyanates or other species with strong, unique IR absorbances, in situ IR can provide real-time kinetic data without the need for sampling.[13]

Data and Protocols
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene100>95[3]
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane110~90[3]
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene90>90[3]

DOT Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L)₂-X pd0->pd2_complex Oxidative Addition Ar-X amine_complex [Ar-Pd(II)(L)₂(HNR₂)]⁺X⁻ pd2_complex->amine_complex Amine Coordination HNR₂ amido_complex Ar-Pd(II)(L)₂-NR₂ amine_complex->amido_complex Deprotonation -HX, -Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product center start_point

Caption: A simplified representation of the palladium-catalyzed cycle for C-N bond formation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide [3]

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., XantPhos, 4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reaction: Add anhydrous, degassed toluene via syringe. Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ugi Reaction and Subsequent Acid-Mediated Cyclization [8]

  • Ugi Reaction: To a solution of the aminoacetaldehyde dimethyl acetal (1.0 equiv) in methanol, add the primary amine (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv).

  • Stirring: Stir the mixture at room temperature for 24-48 hours. Monitor by LC-MS for the formation of the acyclic Ugi adduct.

  • Cyclization: Once the Ugi reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Acid Treatment: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) and add an acid such as trifluoroacetic acid (TFA) (2-3 equivalents).

  • Completion: Stir at room temperature for 2-6 hours until the cyclization is complete (monitored by LC-MS).

  • Workup and Purification: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting piperazinone by flash column chromatography.

References
  • Banfi, L., & Riva, R. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. [Link]

  • Science of Synthesis: Multicomponent Reactions. (2014). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. [Link]

  • Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry. [Link]

  • Banfi, L., et al. (2014). Solid-phase synthesis of piperazinones via disrupted Ugi condensation. PubMed. [Link]

  • Dinsmore, C. J., & Zartman, C. B. (2000). Efficient synthesis of substituted piperazinones via tandem reductive amination–cyclization. Tetrahedron Letters. Available via ResearchGate. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. ChemProc. [Link]

  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Singh, U. P., & Kumar, S. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Csámpaia, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • U.S. Patent 2,919,275. (1959).
  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Piperazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the site of substitution on the piperazine scaffold. Piperazine is a privileged scaffold in drug discovery, but its symmetrical nature presents a persistent challenge: achieving selective functionalization at one nitrogen atom over the other, or at a specific carbon position.[1][2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to address the most common issues encountered during experimental work. We will explore the causality behind experimental choices and provide validated protocols to enhance the precision and reproducibility of your reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Piperazine Regioselectivity

Q1: Why is achieving selective mono-N-substitution on piperazine so difficult?

The core challenge lies in the near-identical chemical environment and reactivity of the two nitrogen atoms (N1 and N4).[1][2] Both are secondary amines with similar basicity and nucleophilicity. Consequently, when reacting piperazine with one equivalent of an electrophile, the reaction often produces a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct. Controlling the reaction to stop cleanly after the first substitution is kinetically challenging.[1][4]

Diagram: The Challenge of Piperazine Substitution

G Piperazine Piperazine (Two equivalent N atoms) MonoSub Mono-substituted (Desired Product) Piperazine->MonoSub 1st Substitution Electrophile Electrophile (R-X) DiSub Di-substituted (Byproduct) MonoSub->DiSub Unreacted Unreacted Piperazine

Caption: The symmetrical nature of piperazine leads to competitive di-substitution.

Q2: What are the primary strategies to enforce regioselective mono-N-substitution?

There are three principal, complementary strategies that form the bedrock of modern synthetic practice for controlling piperazine functionalization.[1]

  • Protecting Group Strategy: One nitrogen is temporarily "masked" or deactivated with a protecting group. This makes the unprotected nitrogen the sole reactive site for substitution. This is often the most reliable method for achieving high selectivity.[1][5][6]

  • Stoichiometry and Kinetic Control: This approach avoids protecting groups by carefully controlling reaction conditions (e.g., molar ratios, temperature, rate of addition) to kinetically favor mono-substitution over di-substitution.[1] It is more atom-economical but can be less selective.

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. It's a stepwise process that offers good control for producing mono-alkylated products.[1][7]

Q3: I need to synthesize an unsymmetrical N,N'-disubstituted piperazine. How can I achieve this without getting a mixture of products?

This is a classic challenge where a simple sequential alkylation will often fail. The most robust solution is an orthogonal protecting group strategy .[1]

In this approach, you protect each nitrogen with a different group (e.g., Boc and Cbz) that can be removed under mutually exclusive conditions.[1] This allows for the sequential deprotection and functionalization of each nitrogen atom independently, providing precise control over the final structure.

Diagram: Orthogonal Protection Strategy Workflow

G start Piperazine step1 Step 1: Protect N1 Add PG¹ (e.g., Boc₂O) start->step1 intermediate1 N1-Protected Piperazine step1->intermediate1 step2 Step 2: Protect N4 Add PG² (e.g., Cbz-Cl) intermediate1->step2 intermediate2 Orthogonally Protected (PG¹-Pip-PG²) step2->intermediate2 step3 Step 3: Selective Deprotection of N1 Condition 1 (e.g., TFA) intermediate2->step3 intermediate3 N4-Protected Piperazine step3->intermediate3 step4 Step 4: Functionalize N1 Add R¹-X intermediate3->step4 intermediate4 R¹-Pip-PG² step4->intermediate4 step5 Step 5: Selective Deprotection of N4 Condition 2 (e.g., H₂/Pd-C) intermediate4->step5 intermediate5 R¹-Pip-H step5->intermediate5 step6 Step 6: Functionalize N4 Add R²-X intermediate5->step6 final Unsymmetrical Product (R¹-Pip-R²) step6->final

Caption: Sequential, controlled synthesis of an unsymmetrical piperazine derivative.

Troubleshooting Guide: Common Experimental Issues

Q: My reaction is producing mostly the di-substituted product. How can I increase the yield of the mono-substituted piperazine?

A: This is the most common problem and indicates that the second substitution is occurring as fast or faster than the first. Here are several approaches to solve this, ranging from simple adjustments to more rigorous method changes.

Root Cause Analysis:

  • High Reactant Concentration: High concentrations of the electrophile increase the probability of a second reaction.

  • Elevated Temperature: Higher temperatures provide the activation energy for the less-reactive mono-substituted intermediate to react again.

  • Comparable Nucleophilicity: The mono-substituted product is still a secondary amine and remains sufficiently nucleophilic to compete for the electrophile.

Solutions:

  • Modify Reaction Conditions (Kinetic Control):

    • Use Excess Piperazine: Employ a 3 to 5-fold excess of piperazine relative to your electrophile. This statistically favors the electrophile reacting with an un-substituted piperazine molecule.

    • Slow Addition: Add the electrophile dropwise to the reaction mixture over a prolonged period using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of di-substitution.[1]

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the rate of the second substitution.[1]

  • Implement a Protecting Group Strategy: This is the most definitive solution. By protecting one nitrogen, you completely prevent di-substitution. The tert-butoxycarbonyl (Boc) group is the most common and effective choice.[1][5][6] The workflow involves three steps: protection, alkylation, and deprotection. (See Protocol 1 below).

  • Use a Mono-Protonated Salt: Reacting your electrophile with piperazine monohydrochloride (or by preparing it in situ from piperazine and piperazine dihydrochloride) can suppress di-substitution.[5][6][8] The proton effectively acts as a simple protecting group, deactivating one of the nitrogen atoms.[9]

StrategyProsConsBest For
Stoichiometry Control Atom economical, fewer steps, cost-effective for large scale.[1]Often results in mixtures, requires careful optimization, may not be suitable for all electrophiles.Simple alkylations where moderate yields are acceptable; industrial-scale synthesis.
Protecting Group High regioselectivity, reliable, broadly applicable.[1][5]Adds two steps (protection/deprotection) to the synthesis, lower overall yield, higher cost.Complex syntheses, library generation, when high purity of the mono-adduct is critical.[1]
Protonation Strategy One-pot procedure, avoids traditional protecting groups, "green" chemistry principles.[5][6]Can require catalysts, may not be universally applicable, yields can be variable.Aza-Michael additions and reactions with specific alkylating agents.
Q: I'm trying to functionalize the carbon backbone of the piperazine ring (C-H functionalization), but I'm having no success. What methods are available?

A: Direct C-H functionalization of piperazines is a significant challenge because the nitrogen atoms can interfere with many catalytic systems.[3][10] However, several advanced methods have been developed.

Potential Solutions:

  • Directed α-Lithiation: Using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA or (-)-sparteine can selectively deprotonate the carbon alpha to a nitrogen.[3][10] This strategy typically requires an N-Boc group to direct the lithiation and stabilize the resulting organolithium intermediate.[10][11]

  • Transition-Metal-Catalyzed C-H Activation: This powerful strategy uses catalysts (e.g., Palladium, Rhodium, Ruthenium) to selectively activate a C-H bond, often guided by a directing group attached to one of the nitrogens.[1][10] This allows for the installation of aryl or alkyl groups directly onto the carbon skeleton.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for generating α-amino radicals from N-aryl or N-Boc piperazines.[3][10] These radicals can then be coupled with a variety of reaction partners, including activated alkenes and (hetero)arenes, to form new C-C bonds.[3][10]

Detailed Experimental Protocols

Protocol 1: Regioselective Mono-N-Alkylation via Boc-Protection

This protocol describes the most common and reliable method for ensuring mono-substitution.[1][2]

Workflow:

Diagram: Boc-Protection Workflow for Mono-Substitution

G cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection start Piperazine product1 N-Boc-Piperazine start->product1 Protection reagent1 Boc₂O, Solvent (e.g., DCM) product2 N-Boc-N'-R-Piperazine product1->product2 Alkylation reagent2 R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF) final_product Mono-substituted Piperazine product2->final_product Deprotection reagent3 Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: A reliable three-step sequence for selective mono-alkylation.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent. Add the Boc₂O solution dropwise to the piperazine mixture over 30-60 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperazine is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine, which is often a white solid and can be used without further purification.

Step 2: N'-Alkylation of N-Boc-Piperazine

  • Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1]

  • Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5 eq). Add the electrophile (R-X, e.g., an alkyl halide, 1.0-1.2 eq).

  • Heating: Heat the reaction mixture to a temperature appropriate for the electrophile's reactivity (typically 50-80 °C) and stir for 6-24 hours. Monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield the Mono-substituted Product

  • Setup: Dissolve the purified N-Boc-N'-R-piperazine (1.0 eq) in a solvent such as dichloromethane (DCM).

  • Reaction: Add an acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).[1] Stir at room temperature for 1-4 hours.

  • Workup: Monitor for the disappearance of the starting material. Upon completion, concentrate the solvent under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl was used, the product is isolated as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent. Dry and concentrate to yield the final mono-substituted piperazine.

Advanced & Emerging Techniques

Q: Are there any modern techniques that can improve the control and efficiency of piperazine substitutions?

A: Yes, the field is continuously evolving. Two key areas are making a significant impact:

  • Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing.[1][12] This precise control can significantly enhance selectivity in kinetically sensitive reactions, such as direct mono-alkylation, by minimizing temperature gradients and ensuring consistent reagent concentrations.[1][13] It is also a highly scalable and reproducible method.[1][14]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[1][11] For piperazine chemistry, this has been applied to N-alkylation and reductive amination to accelerate library synthesis with improved yields and fewer side products.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Scholar.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Publications. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (2019). ResearchGate. [Link]

  • Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. (2023). Taylor & Francis Online. [Link]

  • Integration of Enabling Methods for Automated Flow Preparation of Piperazine-2-Carboxamide. (2014). Technology Networks. [Link]

  • Iridium-Catalyzed Synthesis of Substituted Piperazines. (2012). Thieme. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (N/A). ResearchGate. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate. [Link]

  • Full article: Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. (2023). Taylor & Francis Online. [Link]

  • Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences. [Link]

  • Synthesis of piperazines. (N/A). Organic Chemistry Portal. [Link]

  • Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. (2023). ACS Publications. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (N/A). RSC Publishing. [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Portico. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (N/A). White Rose eTheses Online. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (N/A). Research Square. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]

  • Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins. (N/A). ResearchGate. [Link]

  • Rearrangement reactions: Important tool for the synthesis of piperazines. (2024). Taylor & Francis Online. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (N/A). National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (N/A). MDPI. [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2025). ResearchGate. [Link]

  • steric hindrance effect: Topics by Science.gov. (N/A). Science.gov. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (N/A). Sciforum. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (N/A). PubMed. [Link]

Sources

Minimizing toxicity of piperazine derivatives in normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-TOX-OPT-001 Subject: Minimizing Toxicity of Piperazine Derivatives in Normal Cell Lines Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Welcome to the Piperazine Safety Optimization Portal

You have reached the Tier 3 Technical Support guide for medicinal chemists and biologists working with piperazine scaffolds. While piperazines are privileged structures in drug discovery (found in antidepressants, antihistamines, and antifungals), they frequently exhibit off-target toxicity in normal cell lines (e.g., HEK293, BJ Fibroblasts, primary hepatocytes).

This guide addresses the three most common failure modes: Phospholipidosis (Lysosomal Trapping) , Metabolic Bioactivation , and Assay Interference .

Module 1: Chemical Design & SAR (The "Prevention" Phase)

FAQ: Why are my derivatives showing high background toxicity in normal cells?

Diagnosis: The most common root cause for piperazine toxicity in normal cells is Cationic Amphiphilic Drug (CAD) behavior. Mechanism: Piperazines are often basic (pKa ~9.8 and ~5.6). At physiological pH, they exist as cations. If your derivative is also highly lipophilic, it permeates cell membranes but gets trapped in the acidic environment of lysosomes (pH ~4.5), where it becomes fully protonated and cannot exit. This accumulation inhibits lysosomal phospholipases, leading to Phospholipidosis (accumulation of lipids) and eventual cell death.

Troubleshooting: Structure-Activity Relationship (SAR) Adjustments

Use the table below to modify your lead compound if you observe non-specific toxicity.

ParameterCurrent State (High Toxicity)Optimization StrategyRationale
Lipophilicity LogP > 3.5Target LogP < 3.0 Reduces passive diffusion into membranes and lysosomal accumulation [1].
Basicity (pKa) High basicity (pKa > 9)Electron-withdrawing groups (EWG) Adding EWGs (e.g., -F, -CF3) to the adjacent ring lowers the pKa of the piperazine nitrogen, reducing lysosomal trapping [2].
N-Substitution N-Phenyl / N-BenzylPolar Heterocycles Replace hydrophobic phenyl rings with Pyridine or Pyrimidine. This increases polarity without sacrificing the pharmacophore size [3].
Metabolic Spots Unsubstituted Phenyl ringPara-Fluorination Blocks CYP-mediated ring hydroxylation, preventing the formation of reactive quinone-methide intermediates [4].

Module 2: Mechanism-Based Diagnosis (The "Biology" Phase)

Issue A: The "Foamy Cell" Phenotype (Phospholipidosis)

Symptom: Cells appear vacuolated or "foamy" under the microscope before dying. Validation Protocol:

  • Reagent: HCS LipidTOX™ or LysoTracker™ Red.

  • Method: Treat cells for 24-48h. Stain with LysoTracker.

  • Readout: High intensity = Lysosomal expansion/trapping.

  • Fix: See "Basicity" adjustments in Module 1.

Issue B: Delayed Toxicity (Metabolic Bioactivation)

Symptom: Compounds are safe at 6h but toxic at 24-48h, specifically in metabolically active cells (e.g., HepaRG, primary hepatocytes). Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize the piperazine ring to form reactive iminium ions or reactive aldehydes , which bind covalently to cellular proteins [5].

Visualizing the Toxicity Pathway

The following diagram maps the cascade from chemical structure to cell death. Use this to pinpoint where your compound is failing.

PiperazineToxicity Chemical Piperazine Derivative (High LogP, Basic N) Entry Passive Diffusion (Cell Entry) Chemical->Entry Lysosome Lysosomal Trapping (Protonation at pH 4.5) Entry->Lysosome CAD Mechanism CYP Metabolic Bioactivation (Reactive Iminium Ions) Entry->CYP In Hepatocytes PLD Phospholipidosis (Inhibition of Phospholipases) Lysosome->PLD ROS ROS Generation (Oxidative Stress) PLD->ROS Death Apoptosis / Necrosis PLD->Death Membrane Rupture Mito Mitochondrial Dysfunction (ATP Depletion) Mito->Death ROS->Mito CYP->ROS GSH Depletion

Caption: Figure 1. Dual-pathway toxicity mechanism of piperazine derivatives: Lysosomotropism (left branch) and Metabolic Activation (right branch).

Module 3: Assay Interference (The "Measurement" Phase)

FAQ: "My MTT assay shows 100% viability, but the cells look dead."

Root Cause: Piperazine derivatives (secondary amines) can act as reducing agents. They may directly reduce the tetrazolium salt (MTT) to purple formazan without live cells, creating a False Negative for Toxicity [6].

Protocol: Validating Your Cytotoxicity Assay

Do not rely on a single endpoint. Follow this "Triangulation" workflow to ensure data integrity.

Step 1: The Cell-Free Check (Mandatory)

  • Prepare culture medium without cells.

  • Add your piperazine derivative at the highest test concentration (e.g., 50 µM).

  • Add MTT/MTS reagent. Incubate for 2 hours.

  • Result: If the solution turns purple/brown, your compound interferes. Switch assays immediately.

Step 2: The Orthogonal Switch If MTT interference is detected, switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH Release assays .

  • Note on LDH: Some piperazine aggregates can adsorb LDH enzyme, causing false low toxicity readings. ATP assays are generally the most robust for this scaffold.

Step 3: Visual Confirmation Always capture Phase Contrast images before adding assay reagents. If images show cell detachment but assay shows viability, trust the images.

Troubleshooting Workflow Diagram

AssayTroubleshooting Start High Toxicity in Normal Cells? Check1 Cell-Free Interference Check Start->Check1 Decision1 Medium turns Purple? Check1->Decision1 Action1 False Viability. Switch to ATP Assay. Decision1->Action1 Yes Check2 Check Solubility (Microscopy) Decision1->Check2 No Decision2 Precipitate Visible? Check2->Decision2 Action2 Physical Damage. Improve Formulation. Decision2->Action2 Yes RealTox True Toxicity. Initiate SAR Module. Decision2->RealTox No

Caption: Figure 2. Decision logic for validating toxicity data and ruling out experimental artifacts.

References

  • Ploemen, J. P., et al. (2004).[1] "Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: A case study with structurally related piperazines." Experimental and Toxicologic Pathology, 55(5), 347-355.[2] Link

  • Halliwell, R. F., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis."[3] Archives of Toxicology, 90(12), 2945-2959. Link

  • Min, J., et al. (2023). "Synthesis and Evaluation of Piperazine-Tethered Derivatives... as Anticancer Agents." Chemistry & Biodiversity, 20(5). Link

  • Kalgutkar, A. S., et al. (2005). "Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications." Chemical Research in Toxicology, 18(11). Link

  • Antunes, A. M., et al. (2019). "Emerging mechanisms of drug-induced phospholipidosis." Archives of Toxicology, 94, 331–333. Link

  • Holder, A. L., et al. (2012). "Particle-induced artifacts in the MTT and LDH viability assays." Toxicology in Vitro, 26(8), 1224-1232. Link

Sources

Validation & Comparative

A Comparative Guide to Covalent Kinase Inhibition: Analyzing the 1-(Piperazin-1-yl)but-2-en-1-one Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The irreversible covalent inhibition of protein kinases has emerged as a powerful strategy in modern drug discovery, leading to the development of highly potent and durable therapies, particularly in oncology. These inhibitors typically function by forming a stable covalent bond with a nucleophilic amino acid residue, most commonly a non-catalytic cysteine, within the ATP-binding pocket of the target kinase. This guide provides an in-depth comparison of the chemical principles and potential applications of a foundational covalent scaffold, 1-(Piperazin-1-yl)but-2-en-1-one, against three clinically successful and established covalent kinase inhibitors: Ibrutinib, Afatinib, and Osimertinib. We will deconstruct the molecular architecture of these compounds, analyze their mechanisms of action, and present the key experimental workflows required to validate and characterize novel covalent inhibitors, thereby offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Era of Targeted Covalent Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While traditional, non-covalent (reversible) inhibitors have seen significant success, the pursuit of enhanced potency, prolonged target engagement, and improved selectivity has reignited interest in covalent inhibitors.[1][2]

Covalent inhibitors possess a distinct mechanism of action. They first bind reversibly to the target kinase, driven by non-covalent interactions, which orients a reactive electrophilic group, or "warhead," in close proximity to a nucleophilic amino acid residue.[3] This proximity facilitates the formation of a stable, covalent bond, effectively and irreversibly inactivating the enzyme.[4] The primary advantages of this approach include:

  • Exceptional Potency: Irreversible binding can lead to complete and sustained target inhibition, often at lower concentrations than reversible counterparts.[5]

  • Prolonged Pharmacodynamics: The biological effect of the drug can outlast its presence in systemic circulation, as restoration of kinase activity requires the synthesis of new protein.[3]

  • Enhanced Selectivity: By targeting less conserved nucleophilic residues, such as cysteine, it is possible to achieve high selectivity for a specific kinase over others that lack this residue in a comparable position.[1][5]

The but-2-en-1-one moiety, an α,β-unsaturated carbonyl system, is a classic example of an electrophilic "warhead" that can react with the thiol group of a cysteine residue via a Michael addition reaction.

Deconstructing the Investigational Scaffold: 1-(Piperazin-1-yl)but-2-en-1-one

To understand the potential of novel covalent inhibitors, we begin by analyzing a representative foundational structure: 1-(Piperazin-1-yl)but-2-en-1-one. This molecule can be dissected into two key components:

  • The Warhead: The but-2-en-1-one group is an α,β-unsaturated ketone. The electrophilic β-carbon is susceptible to nucleophilic attack by the thiol side chain of a cysteine residue, making it an effective Michael acceptor for covalent bond formation.

  • The Linker/Scaffold: The piperazine ring is a common motif in medicinal chemistry. It is a versatile, non-planar six-membered ring that can improve aqueous solubility and provides multiple points for chemical modification. In this simple structure, it acts primarily as a linker to the warhead.

Crucially, this molecule in its current form lacks a sophisticated recognition moiety —a structural component designed to bind with high affinity to the specific topology of a kinase's ATP pocket. Without this, the molecule is likely to be non-selective and react indiscriminately with various biological nucleophiles. Therefore, 1-(Piperazin-1-yl)but-2-en-1-one should be viewed not as a drug, but as a starting fragment upon which a potent and selective inhibitor could be built by appending a tailored recognition element.

Profiles of Established Covalent Kinase Inhibitors

To contextualize the potential of novel scaffolds, we will compare them against three FDA-approved covalent inhibitors that have transformed patient care in their respective indications.

A. Ibrutinib (Imbruvica®)
  • Target Kinase: Bruton's Tyrosine Kinase (BTK).[6][7]

  • Indication: Primarily used for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[7]

  • Mechanism of Action: Ibrutinib irreversibly inhibits BTK by forming a covalent bond with Cysteine-481 (Cys481) in the BTK active site.[7][8] This blocks downstream B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of malignant B-cells.[8][9]

  • Structural Features: Ibrutinib combines an acrylamide warhead with a pyrazolo[3,4-d]pyrimidine scaffold that provides the necessary recognition for high-affinity, reversible binding to the BTK active site before the covalent reaction occurs.

B. Afatinib (Gilotrif®)
  • Target Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4—members of the ErbB family.[][11]

  • Indication: Used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[12][13]

  • Mechanism of Action: Afatinib is a second-generation TKI that covalently binds to Cysteine-797 (Cys797) in EGFR, Cys805 in HER2, and Cys803 in HER4.[] This irreversible binding blocks signaling pathways that drive tumor cell proliferation.[14]

  • Structural Features: It features a quinazoline core as its recognition scaffold, linked to a but-2-enamide warhead (a Michael acceptor similar to our investigational scaffold). This design allows it to inhibit not only common activating EGFR mutations but also some that are resistant to first-generation inhibitors.[12]

C. Osimertinib (Tagrisso®)
  • Target Kinase: EGFR, with high potency against both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[15][16]

  • Indication: First-line treatment for EGFR-mutated NSCLC and for patients who have developed the T790M resistance mutation after prior EGFR TKI therapy.[17][18]

  • Mechanism of Action: As a third-generation inhibitor, Osimertinib was specifically designed to be selective for mutant EGFR while sparing wild-type (WT) EGFR. It forms a covalent bond with Cys797 in the mutant EGFR active site.[15][16] This selectivity profile results in a better therapeutic window and reduced side effects compared to earlier-generation inhibitors.[16]

  • Structural Features: Osimertinib has a distinct mono-anilino-pyrimidine scaffold that confers its high affinity and selectivity for mutant EGFR. An acrylamide group serves as the covalent warhead.[15]

Head-to-Head Comparison: Data Synthesis

The following table summarizes the key attributes of the investigational scaffold and the established inhibitors, highlighting the critical interplay between the warhead and the recognition moiety.

Feature1-(Piperazin-1-yl)but-2-en-1-one (Hypothetical)IbrutinibAfatinibOsimertinib
Primary Target(s) Non-specific (lacks recognition moiety)Bruton's Tyrosine Kinase (BTK)[7]EGFR, HER2, HER4[][11]Mutant EGFR (including T790M)[16]
Target Cysteine N/ACys481[8]Cys797 (EGFR)[]Cys797 (EGFR)[15][16]
"Warhead" But-2-en-1-one (Michael Acceptor)Acrylamide (Michael Acceptor)[7]But-2-enamide (Michael Acceptor)[]Acrylamide (Michael Acceptor)[15]
Recognition Scaffold Piperazine (simple linker)Pyrazolo[3,4-d]pyrimidineQuinazoline[]Mono-anilino-pyrimidine[16]
Representative IC₅₀ N/A~0.5 nM (BTK)[8]~0.5 nM (EGFR)[]<15 nM (T790M Mutant EGFR)[16]

Experimental Workflows for Evaluating Novel Covalent Kinase Inhibitors

The development of a novel covalent inhibitor, starting from a scaffold like 1-(Piperazin-1-yl)but-2-en-1-one, requires a rigorous and systematic experimental cascade to assess its potency, selectivity, and mechanism of action.

Experimental Validation Cascade

Below is a logical workflow for characterizing a novel kinase inhibitor.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Mechanism of Action A In Vitro Kinase Assay B Selectivity Profiling A->B Determine IC₅₀ C Cell Viability Assay (MTT) B->C Prioritize Potent/Selective Hits D Target Engagement Assay C->D Confirm Cellular Activity E Western Blot (Pathway Analysis) D->E Confirm Target Binding F Intact Protein Mass Spec E->F Confirm Covalent Adduct

Caption: High-level workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Causality and Rationale: The first critical step is to determine if the compound can inhibit the enzymatic activity of the purified target kinase. This biochemical assay provides a direct measure of potency (IC₅₀), which is the concentration of inhibitor required to reduce kinase activity by 50%. A low IC₅₀ value is a prerequisite for a viable drug candidate. We describe a non-radioactive, luminescence-based assay for this purpose.[19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified target kinase in kinase reaction buffer.

    • Prepare a 2X substrate solution containing the specific peptide substrate and ATP in the same buffer.

    • Serially dilute the test compound (e.g., starting from 10 µM) in the reaction buffer. Prepare a vehicle control (e.g., DMSO) and a no-kinase negative control.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted compound or control.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Assay Principle):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is directly proportional to kinase activity. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (Cellular Efficacy)

Causality and Rationale: Demonstrating biochemical potency is not enough; the inhibitor must be able to enter cells and inhibit the target in a complex biological environment. A cell viability assay, such as the MTT assay, is used to measure the cytotoxic or cytostatic effect of the compound on cancer cell lines whose survival is dependent on the target kinase.[20] This provides crucial evidence of cellular efficacy.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., an EGFR-mutant NSCLC line for an EGFR inhibitor) under standard conditions.

    • Harvest and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow salt that is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Pathway Modulation

Causality and Rationale: To validate that the observed cellular effect is due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the kinase and its key downstream substrates.[23] Western blotting is the gold-standard technique for this purpose. A reduction in phosphorylation of the target and its effectors provides direct evidence of on-target activity.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow until they reach ~80% confluency.

    • Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples to the same protein concentration and add SDS-PAGE loading buffer. Boil the samples for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) or a downstream effector (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) to confirm equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target inhibition.

Visualizing the Targeted Signaling Pathways

To appreciate the impact of these inhibitors, it is helpful to visualize their points of intervention within their respective signaling cascades.

BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (Cys481)

Caption: Ibrutinib blocks the BTK signaling cascade.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK -ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Growth Cell Growth, Proliferation, Survival RAS_RAF->Growth PI3K_AKT->Growth Inhibitors Afatinib Osimertinib Inhibitors->EGFR Inhibit (Cys797)

Caption: Afatinib and Osimertinib block EGFR signaling.

Conclusion and Future Perspectives

The journey from a simple reactive fragment like 1-(Piperazin-1-yl)but-2-en-1-one to a highly refined, selective, and effective therapeutic like Osimertinib illustrates the core principles of modern drug design. While the warhead provides the mechanism for irreversible inhibition, it is the carefully optimized recognition scaffold that dictates potency and, most importantly, selectivity. The established inhibitors—Ibrutinib, Afatinib, and Osimertinib—are testaments to how this strategy can be successfully applied to different kinase targets to yield transformative medicines.

For researchers in the field, the path forward involves the continued discovery of novel recognition scaffolds for untapped kinases and the development of new covalent warheads that may offer different reactivity profiles or target alternative nucleophilic residues. The rigorous experimental workflows detailed in this guide provide a robust framework for the validation of such next-generation covalent inhibitors, ensuring that only the most promising candidates advance toward clinical development.

References

  • What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]

  • Pan, Z., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]

  • Afatinib. Wikipedia. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Ramalingam, S. S., et al. (2015). Afatinib in Non–Small Cell Lung Cancer. PMC. [Link]

  • Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. [Link]

  • Rosell, R., et al. (2016). [Mechanism of action and preclinical development of afatinib]. PubMed. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Xu, M., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC. [Link]

  • Mechanism of action for Tagrisso (osimertinib). My AstraZeneca. [Link]

  • How does Gilotrif (afatinib) work? Drugs.com. [Link]

  • Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Pharmaceutical Technology. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). [Link]

  • Kinase activity-tagged western blotting assay. PubMed. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Advances in reversible covalent kinase inhibitors. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC. [Link]

  • Recent Advances in Irreversible Kinase Inhibitors. Taylor & Francis Online. [Link]

  • Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. PMC. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • 1-(Piperazin-1-yl)prop-2-en-1-one. PubChem - NIH. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Publishing. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Guide to Validating Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Age of NSAIDs

Inflammation is a tightly orchestrated biological response essential for host defense and tissue repair. However, its dysregulation lies at the heart of a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood, but their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. This has propelled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of novel piperazine derivatives. We will delve into the key signaling pathways implicated in inflammation, present detailed protocols for robust in vitro and in vivo validation, and offer a comparative analysis of emerging piperazine derivatives against established NSAIDs, supported by experimental data. Our focus is not merely on the "how" but the "why," providing the scientific rationale behind each experimental choice to ensure a rigorous and insightful validation process.

The Molecular Underpinnings of Inflammation: Key Signaling Pathways

A sophisticated network of intracellular signaling pathways governs the inflammatory response. The validation of any new anti-inflammatory compound necessitates a thorough understanding of its impact on these critical cascades. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB family of transcription factors are central orchestrators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of its target genes. The phosphorylation of the p65 subunit of NF-κB is a key event in this activation process.[3]

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway: A Parallel Inflammatory Cascade

The MAPK family of serine/threonine kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represent another crucial signaling axis in inflammation. These kinases are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The p38 MAPK pathway, in particular, plays a significant role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at both the transcriptional and post-transcriptional levels.[4]

Caption: The p38 MAPK signaling pathway.

In Vitro Validation: A Mechanistic Deep Dive

In vitro assays are indispensable for the initial screening and mechanistic elucidation of novel anti-inflammatory compounds. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation. Upon stimulation with LPS, these cells produce a robust inflammatory response, including the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages

This protocol details the steps to assess the ability of piperazine derivatives to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

in_vitro_workflow cluster_workflow In Vitro Experimental Workflow start Seed RAW 264.7 cells in 24-well plates pretreat Pre-treat with piperazine derivatives (various concentrations) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify TNF-α and IL-6 by ELISA collect->elisa end Analyze data and determine IC50 values elisa->end

Caption: Workflow for in vitro anti-inflammatory validation.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test piperazine derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the cytokine production).

Comparative In Vitro Efficacy of Piperazine Derivatives

Several studies have demonstrated the potent in vitro anti-inflammatory activity of piperazine derivatives. For instance, novel piperazine derivatives PD-1 and PD-2 have shown a dose-dependent inhibition of nitrite and TNF-α production in a dose-dependent manner (5-10 μM).[5] Specifically, at a concentration of 10 μM, PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively.[5]

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
PD-1 1056.97-[5]
PD-2 1044.73-[5]
Compound 6f (Pyrazole-pyridazine hybrid) 507078[1]
Celecoxib 507583[1]

In Vivo Validation: Assessing Efficacy in a Living System

While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the overall efficacy and potential toxicity of a compound in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammatory model for screening anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing acute inflammation in rats and assessing the anti-edematous effects of piperazine derivatives.

in_vivo_workflow cluster_workflow In Vivo Experimental Workflow start Acclimatize and fast rats group Group animals and administer piperazine derivatives/controls (p.o.) start->group measure_initial Measure initial paw volume group->measure_initial induce_edema Inject carrageenan into the subplantar region of the paw measure_initial->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 h) induce_edema->measure_edema calculate Calculate percentage inhibition of edema measure_edema->calculate end Analyze and compare efficacy calculate->end

Caption: Workflow for in vivo anti-inflammatory validation.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and treatment groups receiving different doses of the piperazine derivative orally (p.o.).

  • Initial Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement at Intervals: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative In Vivo Efficacy of Piperazine Derivatives vs. NSAIDs

Numerous studies have demonstrated the significant in vivo anti-inflammatory effects of piperazine derivatives, with some showing efficacy comparable or superior to standard NSAIDs. For example, the piperazine derivative LQFM182 at a dose of 100 mg/kg significantly reduced carrageenan-induced paw edema at all time points.[6] Furthermore, methyl salicylate derivatives of piperazine, M15 and M16, exhibited anti-inflammatory activities higher than aspirin and comparable to indomethacin at the same dose.[2] A particularly promising benzhydrylpiperazine derivative, 9d , not only showed superior COX-2 inhibition in vitro compared to celecoxib but also demonstrated a significant reduction in pain in a paw edema model, comparable to indomethacin.[7]

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 4hReference
LQFM182 100Significant reduction (quantitative data not specified)[6]
M15 10045.3[2]
M16 10058.7[2]
Aspirin 10032.5[2]
Indomethacin 555.4[2]
Compound 9d -Pain reduction of 55.78% (edema inhibition not specified)[7]
Indomethacin -Pain reduction of 59.09%[7]

Elucidating the Mechanism of Action: Western Blot Analysis

To provide definitive evidence of a compound's mechanism of action, it is crucial to demonstrate its direct effect on the target signaling pathways. Western blotting is a powerful technique to visualize and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules like NF-κB p65 and p38 MAPK.

Experimental Protocol: Western Blot for Phospho-p65 NF-κB and Phospho-p38 MAPK

This protocol provides a general framework for assessing the inhibitory effect of piperazine derivatives on the activation of NF-κB and p38 MAPK in LPS-stimulated RAW 264.7 cells.

Step-by-Step Methodology:

  • Cell Lysis: Following treatment with piperazine derivatives and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Recent studies have shown that certain oxazine-linked pyrimidine derivatives can decrease the expression of phospho-NF-κB p65 and phospho-IκBα in breast cancer cells, confirming their ability to modulate the NF-κB pathway.[3] Similar investigations are crucial for validating the mechanism of action of novel anti-inflammatory piperazine derivatives.

Conclusion: The Promise of Piperazine Derivatives in a New Era of Anti-Inflammatory Drug Discovery

The validation of novel anti-inflammatory compounds requires a multi-faceted approach that combines robust in vitro and in vivo models with a deep understanding of the underlying molecular mechanisms. Piperazine derivatives represent a highly promising class of compounds with the potential to overcome the limitations of traditional NSAIDs. The experimental frameworks and comparative data presented in this guide provide a solid foundation for the rigorous evaluation of these next-generation anti-inflammatory therapeutics. By elucidating their precise mechanisms of action and demonstrating their efficacy and safety in well-established models, researchers can pave the way for the development of novel treatments for a wide range of inflammatory diseases, ultimately improving patient outcomes. The continued exploration of the vast chemical space of piperazine derivatives, guided by the principles of scientific integrity and logical experimental design, holds the key to a new era in anti-inflammatory drug discovery.

References

  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(3), 1-7.
  • Hsu, Y. H., et al. (2024).
  • Shrivastava, S. K., et al. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(10), 1735-1753.
  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 167(10), 1131-1137.
  • Jain, A., et al. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(03), 125-139.
  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1569.
  • Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073.
  • Fiorucci, S., et al. (2001). Selective COX-2 Inhibitors and Dual Acting Anti-inflammatory Drugs: Critical Remarks. Current Medicinal Chemistry, 8(8), 835-851.
  • Majumdar, B., & Chattopadhyay, S. K. (2000). Comparative anti-nociceptive, anti-inflammatory and toxicity profile of nimesulide vs nimesulide and piperine combination. Phytotherapy Research, 14(4), 291-294.
  • Khan, I., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 13(4), 1115-1132.
  • de Oliveira, R. J., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 26(1), 227-236.
  • Al-Obaidi, Z. H., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Biomedicines, 11(10), 2716.
  • Al-Obaidi, Z. H., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.
  • Reddy, B. S., et al. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research.
  • Fiorucci, S., et al. (2025). Selective COX-2 Inhibitors and Dual Acting Anti-inflammatory Drugs: Critical Remarks.
  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 167(10), 1131-1137.
  • Nitzan, K., et al. (2021). Quorum Sensing and NF-κB Inhibition of Synthetic Coumaperine Derivatives from Piper nigrum. Molecules, 26(8), 2269.
  • Liang, T. (2002). letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Wilson, K., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 124-128.
  • Newton, R., et al. (2005). Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. British Journal of Pharmacology, 144(4), 544-553.

Sources

A Comparative Guide to the Synthetic Efficacy of Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, yet tunable, structure allows for the precise spatial orientation of substituents, making it an attractive framework for targeting a wide array of biological receptors. The efficacy of a drug discovery program often hinges on the efficiency and versatility of the synthetic routes used to generate diverse compound libraries. This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing piperazinone rings, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific applications.

Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization: A Streamlined Approach

A highly efficient, one-pot method for the synthesis of substituted piperazin-2-ones involves a tandem sequence of reductive amination, N,N'-acyl transfer, and cyclization.[1][2] This strategy has proven valuable in the synthesis of conformationally restricted molecules, including farnesyltransferase inhibitors.[1]

The reaction commences with the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester. This is followed by an intramolecular N,N'-acyl transfer, which positions the acyl group for the final cyclization step to yield the piperazinone ring.[1][2] The choice of the acyl group is critical, with N-(2-oxoethyl)trifluoroacetamides demonstrating particular effectiveness, leading to high yields and minimal racemization.[1]

Experimental Protocol: Synthesis of a Substituted Piperazin-2-one

  • To a solution of N-(2-oxoethyl)acetamide (1.0 eq) and an L-amino acid methyl ester (1.1 eq) in 1,2-dichloroethane (DCE), add 4 Å molecular sieves.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Monitor the formation of the intermediate secondary amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reductive amination, add acetic acid (1.0 M solution in acetonitrile) to promote the transamidation-cyclization.[2]

  • Reflux the reaction mixture and monitor the formation of the piperazinone product.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Flow of the Tandem Reaction:

Tandem_Reaction Start N-(2-oxoethyl)amide + α-amino ester ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Intermediate7 Intermediate Amine ReductiveAmination->Intermediate7 AcylTransfer Intramolecular N,N'-Acyl Transfer Intermediate7->AcylTransfer Intermediate8 Acyl-Transferred Intermediate AcylTransfer->Intermediate8 Cyclization Cyclization Intermediate8->Cyclization Piperazinone Substituted Piperazin-2-one Cyclization->Piperazinone

Caption: Workflow of the tandem reductive amination-cyclization.

Ugi Multicomponent Reaction: A Gateway to Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, and it has been effectively applied to the synthesis of piperazinones.[3] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble complex molecules. A "disrupted" Ugi reaction, particularly with aziridine aldehydes, has been developed for both solution-phase and solid-phase synthesis of piperazinones, allowing for the creation of diverse libraries of compounds.[4][5]

A key advantage of the solid-phase approach is the ability to use excess reagents to drive reactions to completion and simplify purification through washing.[4] The solid-phase synthesis of piperazinones via the disrupted Ugi reaction has been shown to produce the cis-diastereomer, complementing the trans-selectivity observed in the solution-phase reaction.[4]

Experimental Protocol: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Reaction

  • Link the amino acid component to a suitable resin (e.g., FMP resin) via reductive amination.[4]

  • Deprotect the carboxylate group of the resin-bound amino acid.

  • Perform the disrupted Ugi reaction on the resin with an aziridine aldehyde dimer and an isocyanide.[4]

  • Open the resulting aziridine ring with a nucleophile (e.g., thiols, thioacids, azide).[4]

  • Cleave the piperazinone product from the resin using trifluoroacetic acid (TFA).[4]

  • Purify the final product as necessary.

Ugi Reaction Workflow for Piperazinone Synthesis:

Ugi_Workflow cluster_reactants Ugi Reactants Aldehyde Aldehyde UgiReaction Ugi Condensation Aldehyde->UgiReaction Amine Amine Amine->UgiReaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction UgiAdduct Ugi Adduct UgiReaction->UgiAdduct PostUgi Post-Ugi Functionalization/ Cyclization UgiAdduct->PostUgi Piperazinone Highly Functionalized Piperazinone PostUgi->Piperazinone

Caption: General workflow for Ugi-based piperazinone synthesis.

Asymmetric Synthesis via Transition-Metal Catalysis

For applications requiring high enantiopurity, transition-metal-catalyzed asymmetric synthesis presents a powerful strategy. An efficient enantioselective reductive amination and amidation cascade reaction has been developed using iridium or rhodium complexes.[6] This method allows for the coupling of simple alkyl diamines and α-ketoesters to produce chiral piperazinone products in high yields and excellent enantiomeric excess.[6] The success of this reaction often relies on the use of specific additives that can activate the substrates or the catalyst.[6]

Cycloaddition Strategies

Cycloaddition reactions offer a direct route to the piperazinone core and can be employed to construct highly functionalized and stereochemically complex systems. For instance, a [3+2] cycloaddition reaction has been utilized for the synthesis of spiro-fused piperazinones.[7] More recently, a catalytic (5+1) cycloaddition of diazooxindoles with imidazolidines has been reported, providing access to medicinally relevant piperazine-spirooxindole frameworks.[8] This reaction can be catalyzed by either rhodium or copper, with copper proving more effective for the asymmetric variant.[8]

Classical Cyclization Methods: Pictet-Spengler and Bischler-Napieralski Reactions

While not direct methods for simple piperazinone synthesis, the Pictet-Spengler and Bischler-Napieralski reactions are classical intramolecular electrophilic aromatic substitution reactions that can be adapted for the synthesis of more complex, fused piperazinone systems.[9][10][11][12][13] The Pictet-Spengler reaction, for example, has been used in a sequential Ugi/Pictet-Spengler protocol to access piperazino-fused tetrahydroisoquinolines.[14][15] The Bischler-Napieralski reaction is primarily used for the synthesis of dihydroisoquinolines but can be conceptually applied to analogous systems.[9][12][13][16][17]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey LimitationsTypical YieldsSubstrate Scope
Tandem Reductive Amination One-pot, high efficiency, good yields.[1][2]May require optimization of acyl group and reaction conditions.[2]Good to high[1]Broad for amino esters and acyl groups.[1]
Ugi Reaction High diversity, suitable for library synthesis, solid-phase adaptable.[3][4][5]Overall yields on solid phase can be modest.[4]9-66%[3][4]Very broad, depends on the four components.
Asymmetric Catalysis High enantioselectivity.[6]Requires specialized catalysts and ligands.High (up to 98%)[6]Demonstrated for alkyl diamines and α-ketoesters.[6]
Cycloaddition Reactions Direct access to complex and spiro-fused systems.[7][8]Substrate scope may be limited to specific reaction partners.Moderate to good[8]Dependent on the specific cycloaddition partners.
Classical Cyclizations Well-established for fused systems.[9][10]Generally multi-step and not for simple piperazinones.VariablePrimarily for β-arylethylamides or related structures.[9][10]

Conclusion

The synthesis of piperazinones can be achieved through a variety of effective routes, each with its own set of advantages and limitations. For rapid access to diverse libraries of substituted piperazinones, the Ugi multicomponent reaction is a powerful choice, particularly with the adaptability of solid-phase synthesis. When high efficiency and good yields for specific targets are paramount, the tandem reductive amination-cyclization strategy offers a streamlined, one-pot solution. For the synthesis of chiral piperazinones, transition-metal-catalyzed asymmetric methods provide excellent enantioselectivity. Finally, cycloaddition reactions and classical cyclization methods offer pathways to more complex and fused piperazinone architectures. The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired level of structural diversity, the need for stereochemical control, and the scale of the synthesis.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). In Science of Synthesis.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. (2022). Organic Letters.
  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condens
  • Tripathi, S., & Ambule, M. D. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry.
  • Further studies on [3+2] cycloaddition reaction. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). To be published.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.).
  • Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. (n.d.).
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
  • Syntheses and transformations of piperazinone rings. A review. (n.d.).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry.
  • The Pictet-Spengler Reaction. (n.d.).
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (n.d.).
  • Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cano-Herrera, M. A., & Miranda, L. D. (2011). Expedient entry to the piperazinohydroisoquinoline ring system using a sequential Ugi/Pictet-Spengler/reductive methylation reaction protocol.
  • Bischler-Napieralski Reaction. (n.d.).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. (2025). Organic Chemistry Frontiers.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024). Bentham Science Publisher.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • The Pictet-Spengler Reaction Upd
  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
  • Synthesis method of chiral piperazinone derivative. (n.d.).
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. (2022). YouTube.

Sources

Cytotoxicity comparison between 1-(Piperazin-1-yl)but-2-en-1-one and its bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Profiling: 1-(Piperazin-1-yl)but-2-en-1-one vs. Electrophilic Bioisosteres

Executive Summary & Technical Context

1-(Piperazin-1-yl)but-2-en-1-one represents a critical class of "tuned" covalent warheads known as crotonamides . In the design of Targeted Covalent Inhibitors (TCIs), the balance between on-target potency and off-target cytotoxicity is dictated by the electrophilicity of the warhead.

While unsubstituted acrylamides are the industry standard for covalent engagement (e.g., Ibrutinib, Osimertinib), they frequently suffer from "promiscuity"—rapid irreversible reaction with off-target cysteines and glutathione (GSH), leading to cellular toxicity. The subject molecule, a crotonamide, introduces a terminal methyl group at the


-carbon. This steric bulk dampens reactivity, often improving the therapeutic index.

This guide compares the cytotoxicity profile of this crotonamide against its primary bioisosteres: the highly reactive Acrylamide , the geometrically distinct Propynamide , and the hyper-reactive Chloroacetamide .

Chemical Space & Bioisostere Definitions

To evaluate performance objectively, we define the subject molecule (Compound B) against three standard comparators used in Structure-Activity Relationship (SAR) studies.

IDClassChemical NameStructure DescriptionReactivity Profile
Cmpd A Acrylamide 1-(piperazin-1-yl)prop-2-en-1-oneUnsubstituted vinyl groupHigh. Rapid Michael addition. Baseline for toxicity.
Cmpd B Crotonamide 1-(piperazin-1-yl)but-2-en-1-one

-methyl substituted vinyl
Moderate/Low. Sterically hindered; selective.
Cmpd C Propynamide 1-(piperazin-1-yl)prop-2-yn-1-oneAlkyne (Triple bond)Low/Tunable. Requires specific orbital alignment.
Cmpd D Chloroacetamide 2-chloro-1-(piperazin-1-yl)ethan-1-one

-halo ketone
Very High.

reactivity. High intrinsic toxicity.

Comparative Analysis: Reactivity & Cytotoxicity

The following data synthesis correlates intrinsic chemical reactivity (GSH half-life) with cellular toxicity (


).
Intrinsic Reactivity (GSH Assay)

The Glutathione (GSH) assay is the gold standard proxy for off-target toxicity. A short half-life (


) indicates rapid consumption by cellular thiols, predicting high toxicity.
  • Compound A (Acrylamide): Typically shows

    
     min. The exposed 
    
    
    
    -carbon is highly susceptible to nucleophilic attack.
  • Compound B (Crotonamide - Subject): Shows significantly extended stability (

    
     min). The terminal methyl group creates a steric shield, requiring the nucleophile to approach from a specific angle, thus reducing promiscuous binding.
    
  • Compound D (Chloroacetamide): Extremely short

    
     (< 15 min). Reacts indiscriminately with both soft (cysteine) and hard (lysine) nucleophiles.
    
Cellular Cytotoxicity (ATP-based Viability)

Data represents typical


 ranges in high-metabolism cell lines (e.g., HepG2 or HEK293) where GSH depletion leads to oxidative stress.
CompoundIntrinsic Reactivity (

Proxy)
GSH

(min)
Cytotoxicity

(

M)
Interpretation
Cmpd D Very High< 15< 5Toxic. Likely fails safety screens.
Cmpd A High45 - 9010 - 25Potent but Promiscuous. Acceptable only for oncology.
Cmpd B Moderate > 300 > 100 Safe. High selectivity window.
Cmpd C Low> 720> 150Very Safe. May lack potency against target.

Key Insight: Compound B (Crotonamide) occupies the "Goldilocks Zone." It is sufficiently reactive to covalently modify a correctly positioned cysteine in the target protein's active site (due to local concentration effects) but is too slow to react with free glutathione in the cytosol, sparing the cell from oxidative stress.

Mechanistic Visualization

The following diagram illustrates the steric mechanism that differentiates the subject molecule (Crotonamide) from the standard Acrylamide.

WarheadMechanism cluster_0 Cytosolic Environment (Off-Target) cluster_1 Compound A: Acrylamide cluster_2 Compound B: Crotonamide (Subject) GSH Glutathione (GSH) (Nucleophile) Acryl Unsubstituted Beta-Carbon GSH->Acryl Fast Attack (Low Steric Hindrance) Croton Methyl-Shielded Beta-Carbon GSH->Croton Blocked/Slow (Steric Repulsion) Tox Rapid Adduct (Oxidative Stress) Acryl->Tox Safe Slow/No Reaction (Cellular Safety) Croton->Safe

Figure 1: Mechanistic differentiation. The methyl group on the Crotonamide (Compound B) sterically hinders the approach of Glutathione, preventing rapid depletion and subsequent cytotoxicity.

Experimental Protocols

Protocol A: Kinetic GSH Reactivity Assay (LC-MS/MS)

Purpose: Determine the intrinsic electrophilicity of the warhead independent of biological transport.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Acrylamide, Crotonamide, Propynamide) in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (final 10

    
    M) with reduced L-Glutathione (final 500 
    
    
    
    M, 50-fold excess) in PBS (pH 7.4).
    • Internal Standard: Include Warfarin or Propranolol as a non-reactive standard.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC coupled to Q-TOF or Triple Quad MS. Monitor the disappearance of the parent ion [M+H]+.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    . Calculate
    
    
    .
    • Validation Criteria: The negative control (Saturated analog) must show >95% remaining at 480 min.

Protocol B: ATP-Based Cellular Cytotoxicity (CellTiter-Glo)

Purpose: Assess actual biological toxicity, accounting for membrane permeability and off-target proteome binding.

  • Cell Selection: Use HepG2 (high metabolic activity) and HEK293 (standard).

  • Seeding: Seed 5,000 cells/well in 96-well opaque white plates. Allow 24h adhesion.

  • Dosing: Treat cells with a 10-point dilution series of compounds (e.g., 100

    
    M to 0.1 nM).
    
    • Solvent Control: Normalize DMSO to 0.5% in all wells.

  • Duration: Incubate for 72 hours (chronic toxicity window).

  • Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate dark for 10 mins. Measure luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine

    
     (Concentration lethal to 50% of cells).
    

Workflow Visualization

ExperimentalWorkflow cluster_chem Step 1: Chemical Validation cluster_bio Step 2: Biological Validation Start Compound Library (Acrylamide, Crotonamide, etc.) GSH_Assay GSH Reactivity Assay (LC-MS/MS) Start->GSH_Assay Cell_Assay CellTiter-Glo Assay (HepG2 / HEK293) Start->Cell_Assay Data_GSH Calculate t1/2 (Intrinsic Reactivity) GSH_Assay->Data_GSH Decision Selectivity Analysis (Compare Potency vs. Toxicity) Data_GSH->Decision Data_CC50 Calculate CC50 (Cellular Toxicity) Cell_Assay->Data_CC50 Data_CC50->Decision

Figure 2: Integrated screening workflow combining chemical intrinsic reactivity with biological viability endpoints.

References

  • Domainex. GSH Reactivity Assay | Domainex. Retrieved from [Link]

  • X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11963076, 1-(Piperazin-1-yl)prop-2-en-1-one. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Chemical and Computational Methods for the Characterization of Covalent Reactive Groups. (2014).[1] Retrieved from [Link]

  • Journal of Chemical Information and Modeling. Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. (2023).[1][2][3][4] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Target of 1-(Piperazin-1-yl)but-2-en-1-one via Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for validating the molecular target of novel covalent inhibitors, using the putative inhibitor 1-(piperazin-1-yl)but-2-en-1-one as a case study. We will delve into the experimental rationale, provide detailed protocols, and compare the western blot-based approach with alternative technologies to ensure scientific rigor in your drug development pipeline.

Introduction: The Challenge of Covalent Inhibitor Target Validation

The landscape of drug discovery has seen a resurgence of interest in covalent inhibitors.[1] These molecules form a permanent bond with their target protein, offering advantages such as prolonged pharmacodynamic effects and high potency.[2][3] The compound 1-(piperazin-1-yl)but-2-en-1-one (hereafter referred to as "PBO") is a prime example of such a candidate. Its structure features an α,β-unsaturated ketone, a classic Michael acceptor warhead, which is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, on its target protein.[2]

For the purpose of this guide, we will hypothesize that PBO has been designed to target Bruton's tyrosine kinase (BTK) , a clinically validated target in hematological malignancies.[] BTK possesses a key cysteine residue (Cys481) in its active site that is exploited by approved drugs like ibrutinib.[]

Confirming that PBO indeed engages BTK covalently is a critical step in its development. While multiple techniques exist, the western blot remains a highly accessible and informative method. This guide will detail a competitive profiling strategy using western blotting to provide robust evidence of target engagement.

Part 1: The Principle of Competitive Profiling for Covalent Target Engagement

Validating a covalent inhibitor requires more than just observing a downstream biological effect; it demands direct proof that the inhibitor physically binds to the intended target. The mechanism of a targeted covalent inhibitor typically involves two steps: 1) initial, reversible formation of an enzyme-inhibitor complex (E•I), and 2) the subsequent, irreversible formation of a covalent bond (E-I).[5]

Our western blot strategy is designed to visualize the outcome of this interaction through a competitive displacement assay. The core principle is as follows: if PBO binds to BTK in cells, it will occupy the Cys481 residue. This occupation will, in turn, block the binding of a secondary probe that also targets Cys481. By measuring the binding of this secondary probe, we can indirectly quantify the target engagement of our primary compound, PBO.

cluster_0 Scenario 1: No PBO Inhibition cluster_1 Scenario 2: PBO Inhibition T BTK (Cys481) TP BTK-Biotin Complex (Detectable Signal) T->TP + P Biotinylated Probe P->TP T2 BTK (Cys481) TI BTK-PBO Covalent Adduct (Binding Site Occupied) T2->TI + I PBO (Test Inhibitor) I->TI P2 Biotinylated Probe (Cannot Bind) TI->P2 Blocks Binding

Caption: Competitive binding principle for target validation.

Part 2: A Validated Workflow for Western Blot-Based Target Confirmation

This protocol is optimized for assessing PBO's engagement of BTK in a relevant cellular context, such as the Ramos human B-lymphoma cell line, which endogenously expresses high levels of BTK.

Experimental Protocol: Competitive Western Blot

I. Cell Culture and Inhibitor Treatment

  • Cell Seeding: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1 x 10⁶ cells/mL.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of PBO in DMSO. Create a dilution series to achieve final concentrations ranging from 1 nM to 10 µM. Causality Note: A wide concentration range is essential for determining a dose-response curve and calculating an accurate IC₅₀ value for target engagement.

  • Cell Treatment: Treat cells with the PBO dilution series or vehicle control (DMSO) for 2 hours at 37°C. Include a positive control, such as 1 µM ibrutinib.

II. Cell Lysis and Competitive Probe Labeling

  • Harvesting: Harvest cells by centrifugation and wash twice with cold PBS.

  • Lysis: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Keep on ice for 30 minutes.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7] Normalize all samples to a concentration of 1-2 mg/mL.

  • Probe Labeling: Incubate 50 µg of each protein lysate with a saturating concentration (e.g., 1 µM) of a biotinylated covalent BTK probe (e.g., Ibrutinib-Biotin) for 1 hour at room temperature. Causality Note: This step is the competitive binding event. If PBO has already bound to BTK in the live cells, the biotin probe will be unable to bind.

III. Affinity Purification and Immunoblotting

  • Streptavidin Pulldown: Add 30 µL of high-capacity streptavidin agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotin-labeled proteins.

  • Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in 40 µL of 2x Laemmli sample buffer for 10 minutes.

  • SDS-PAGE: Load the eluate onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BTK (e.g., Cell Signaling Technology, #D3H5).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

cluster_workflow Western Blot Workflow for Target Engagement A 1. Treat Live Cells (PBO Dose Response) B 2. Cell Lysis & Protein Quantification A->B C 3. Incubate Lysate with Biotinylated BTK Probe B->C D 4. Streptavidin Bead Pulldown of Biotin-Labeled Proteins C->D E 5. Elution & SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblot with Anti-BTK Antibody F->G H 8. Detect & Quantify BTK Signal G->H

Caption: Step-by-step experimental workflow.

Part 3: Data Interpretation and Ensuring Trustworthiness

The expected outcome is a dose-dependent decrease in the BTK signal in the PBO-treated samples. The absence of a band indicates that PBO successfully occupied the BTK active site in live cells, preventing the biotin probe from binding and subsequent pulldown.

Quantitative Analysis

PBO ConcentrationBTK Signal (Densitometry Units)% BTK Engagement (Normalized to Vehicle)
Vehicle (0 nM)15,0000%
1 nM14,5003.3%
10 nM11,25025.0%
50 nM7,65049.0%
100 nM4,50070.0%
500 nM1,20092.0%
1000 nM75095.0%

This data can be used to plot a dose-response curve and calculate an IC₅₀ value for target engagement.

Essential Controls for a Self-Validating Protocol

To ensure the trustworthiness of your results, several controls are non-negotiable:

  • Total Lysate Loading Control: Before the streptavidin pulldown, run a western blot on a small fraction of the starting lysate. Probing for BTK here should show equal band intensity across all lanes. This confirms that PBO treatment does not cause the degradation of the BTK protein itself.

  • Covalent Site-Mutant Control: The most rigorous control involves repeating the experiment in a cell line engineered to express BTK with the target cysteine mutated to a non-nucleophilic residue (e.g., BTK C481S). PBO should fail to block probe binding in these cells, providing definitive evidence that its action is dependent on the specific cysteine residue.[9]

  • Non-covalent Chemical Control: Synthesize a saturated analog of PBO, such as 1-(piperazin-1-yl)butan-1-one, which lacks the reactive Michael acceptor. This compound should not effectively compete with the biotinylated probe, demonstrating that the α,β-unsaturated system is essential for the observed target engagement.

Part 4: Comparison with Alternative and Orthogonal Methodologies

While the competitive western blot is a robust method, it is crucial to understand its place among other technologies. For a comprehensive validation, results should be confirmed with an orthogonal approach.

Methodology Principle Pros Cons
Competitive Western Blot Indirectly measures target occupancy by a test compound via competition with a tagged probe.- Highly accessible, uses standard lab equipment.- Provides quantitative dose-response data.- Cellularly relevant (can be done from live cells).- Indirect detection.- Relies on the availability of a suitable tagged probe.- Does not identify the specific residue modified.
Mass Spectrometry (MS) Directly measures the mass of the target protein or its tryptic peptides. A covalent modification results in a predictable mass shift.[10]- Gold Standard: Provides direct, unambiguous proof of covalent binding.- Can pinpoint the exact amino acid residue modified.- Does not require a tagged probe.- Requires specialized equipment and expertise.- Can be less sensitive than blot-based methods.- Higher cost per sample.
Activity-Based Protein Profiling (ABPP) with Click Chemistry A modified version of the inhibitor with a bioorthogonal handle (e.g., alkyne) is used. A reporter tag (e.g., fluorescent azide) is then "clicked" on for visualization or enrichment.[11][12]- Allows for proteome-wide selectivity profiling.- Can identify "off-targets" simultaneously.- Highly sensitive.- Requires chemical synthesis of a tagged inhibitor.- The tag could potentially alter the compound's activity or permeability.- Can require advanced MS for target identification.[13]

The signaling pathway below illustrates the central role of BTK in B-cell receptor signaling. Confirming PBO's engagement of BTK is the first step in verifying its potential to modulate these critical downstream events.

BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK (Target of PBO) LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This simple six-membered heterocycle, containing two nitrogen atoms, is a structural cornerstone in a multitude of FDA-approved drugs, demonstrating its remarkable versatility across a wide range of therapeutic areas including oncology, virology, and neurology.[2][3][4] Its prevalence stems from favorable physicochemical properties, including its ability to be readily substituted at the N1 and N4 positions, its existence in a stable chair conformation, and its capacity to act as both a hydrogen bond donor and acceptor, thereby facilitating robust interactions with biological targets.[3]

In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[5] Among these, molecular docking stands out as a powerful in silico tool that predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[6] This guide provides a comprehensive overview of how to conduct and interpret comparative docking studies focused on piperazine-based ligands. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, establish a self-validating workflow, and bridge the crucial gap between computational prediction and experimental reality.

The Scientific Rationale: Why Comparative Docking is Crucial

Comparative docking is not merely about generating a list of scores; it is a strategic investigation into the structure-activity relationships (SAR) that govern a ligand series. By systematically comparing a set of structurally related piperazine derivatives, researchers can elucidate the molecular basis of their activity.

The primary objectives are:

  • To Identify High-Affinity Binders: The most fundamental goal is to use docking scores (expressed in kcal/mol) to rank compounds and prioritize those with the highest predicted binding affinity for experimental testing.[7]

  • To Understand Binding Modes: Docking reveals the specific 3D orientation (the "pose") of each ligand in the binding pocket. This allows for a detailed analysis of the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that anchor the ligand to the target.[8]

  • To Elucidate Structure-Activity Relationships (SAR): By comparing the poses and scores of various derivatives, we can understand why a particular substitution enhances or diminishes binding affinity. For instance, adding a halogenated phenyl group to the piperazine core might facilitate a new hydrophobic interaction with a key pocket, leading to a more favorable docking score. This insight is the engine of rational drug design.

  • To Predict and Optimize Selectivity: When docking a ligand series against multiple related targets (e.g., different kinase isoforms), comparative analysis can help identify structural modifications that favor binding to the desired target over off-targets, thereby predicting and improving the selectivity profile and reducing potential side effects.

This analytical process transforms computational data into actionable intelligence for the medicinal chemist.

Methodology Deep Dive: A Self-Validating Computational Workflow

To ensure the reliability of in silico results, it is imperative to follow a rigorous and self-validating protocol. The following workflow represents a field-proven approach to comparative molecular docking.

Experimental Protocol: Comparative Molecular Docking

1. Target Protein Preparation:

  • Objective: To prepare a high-quality, clean protein structure for docking.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).[1]

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE, Chimera), remove all non-essential components, including water molecules, co-factors, and the original co-crystallized ligand.[1]

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is a critical step as the protonation state dictates the potential for hydrogen bonding.

    • Perform a constrained energy minimization on the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[1]

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations for each piperazine-based ligand.

  • Procedure:

    • Draw the 2D structures of all piperazine derivatives to be studied.

    • Convert the 2D structures into 3D models.

    • Generate multiple possible conformations and ionization states for each ligand at the target physiological pH. The piperazine nitrogens, in particular, can be protonated, significantly affecting their interaction potential.

    • Perform an energy minimization for each ligand to obtain geometrically stable, low-energy conformations.

3. Binding Site Definition and Protocol Validation:

  • Objective: To define the target binding pocket and validate that the chosen docking algorithm can accurately reproduce a known binding pose.

  • Procedure:

    • Define the binding site (the "grid box") around the location of the co-crystallized ligand in the original PDB structure.[4]

    • Validation Step (Re-docking): Take the extracted co-crystallized ligand from Step 1 and dock it back into the prepared protein's binding site.[9]

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the original crystal structure pose.[7]

    • Trustworthiness Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this specific target.[6] If the RMSD is high, the docking parameters (grid size, exhaustiveness, scoring function) must be adjusted and the validation repeated.

4. Docking Simulation:

  • Objective: To dock the prepared library of piperazine ligands into the validated binding site.

  • Procedure:

    • Using a validated docking program (e.g., AutoDock Vina, GLIDE, GOLD), systematically dock each prepared ligand into the defined grid box.[5][10]

    • The program's search algorithm will explore various conformations and orientations of the ligand within the binding site.

    • The scoring function will evaluate each pose and assign a score, typically an estimation of the binding free energy (ΔG), where a more negative value indicates a stronger predicted interaction.[7]

5. Comparative Analysis and Visualization:

  • Objective: To interpret the docking results to derive meaningful SAR insights.

  • Procedure:

    • Rank the piperazine derivatives based on their docking scores.

    • Visually inspect the top-ranked poses for each ligand. Analyze and record the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc.) with specific amino acid residues in the active site.

    • Compare the interactions of highly active vs. less active analogs. For example, does the top-scoring compound form an extra hydrogen bond that is absent in lower-scoring compounds? This is the core of SAR analysis.

    • Summarize the quantitative data (docking scores) and qualitative data (key interacting residues) in a comparison table.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_sim Simulation & Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) Prot_Prep Protein Preparation (Remove water, Add H+) PDB->Prot_Prep Ligands 2. Prepare Ligand Library (2D to 3D, Ionization) Lig_Prep Ligand Energy Minimization Ligands->Lig_Prep Grid 3. Define Binding Site (Grid Generation) Prot_Prep->Grid Dock 6. Dock Piperazine Library Lig_Prep->Dock Redock 4. Re-dock Co-crystal Ligand Grid->Redock RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid Validation Failed (Adjust Parameters) RMSD->Dock Validation OK Analyze 7. Analyze Poses & Scores Dock->Analyze SAR 8. Comparative SAR Analysis Analyze->SAR Report 9. Generate Report & Table SAR->Report

Caption: A self-validating workflow for comparative molecular docking studies.

Case Studies: Piperazine Ligands in Action

The versatility of the piperazine scaffold is evident from its application against a multitude of protein targets. Here, we present synthesized case studies based on published research.

Case Study 1: Anticancer Agents Targeting Topoisomerase II

Human topoisomerase II (Topo II) is a critical enzyme in DNA replication and a validated target for cancer chemotherapy.[11] Several studies have explored isoxazole-piperazine and benzothiazine-piperazine derivatives as potential Topo II inhibitors.[11][12]

A comparative docking study of newly designed 1,2-benzothiazine derivatives against the DNA-Topo II complex can reveal key structural insights.[12] The goal is to identify compounds that bind effectively in the enzyme's active site, potentially disrupting its function and inducing apoptosis in cancer cells.

Table 1: Comparative Docking Data of Benzothiazine-Piperazine Derivatives against Topoisomerase IIα

Compound IDPhenylpiperazine SubstituentDocking Score (kcal/mol)Key Interacting Residues (H-Bonds)Experimental Activity (IC50, µM) vs. MCF7
BS130 3,4-dichlorophenyl-9.8ASP479, GLU5228.5
BS230 3,4-dichlorophenyl-9.5ASP479, SER4789.2
BS110 4-chlorophenyl-9.1GLU52215.1
BS210 4-chlorophenyl-8.9ASP47918.4
Doxorubicin Reference Drug-10.5ASP479, GLY76010.0
(Note: Data is synthesized and compiled for illustrative purposes based on findings in studies like Manasa et al., 2024[12])

Analysis: The docking results suggest that compounds with a 3,4-dichlorophenyl substituent (BS130 , BS230 ) exhibit more favorable binding energies than their 4-chlorophenyl counterparts.[12] This enhanced affinity correlates with lower IC50 values, indicating greater cytotoxic potency against the MCF7 breast cancer cell line.[12] The visualization of the binding poses reveals that the piperazine core and its substituents form critical hydrogen bonds with key residues like ASP479, mimicking interactions seen with known inhibitors.[12] This provides a clear SAR rationale: the dichlorophenyl moiety likely engages in more extensive hydrophobic interactions within a specific sub-pocket of the active site, leading to improved inhibitory activity.

Case Study 2: Antiviral Agents Targeting SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development.[13] The flexible piperazine scaffold can be hybridized with other heterocyclic rings to effectively occupy the Mpro active site.[13][14]

Table 2: Comparative Docking Data of Piperazine Hybrids against SARS-CoV-2 Mpro (PDB: 6LU7)

Compound IDHybrid ScaffoldDocking Score (kcal/mol)Key Interacting Residues (H-Bonds)
Ligand A Piperazine-Thiadiazole-8.5HIS41, CYS145, GLU166
Ligand B Piperazine-Isatin-8.2HIS41, GLU166, THR190
Ligand C Piperazine-Sulfonamide-7.9CYS145, SER144
N3 Inhibitor Co-crystalized Ref.-7.5HIS41, CYS145, GLU166
(Note: Data is synthesized from findings reported in Al-Karmalawy et al., 2021[13][14])

Analysis: The docking studies show that all designed piperazine hybrids can fit within the Mpro active site with negative binding energies, suggesting stable interactions.[14] The piperazine-thiadiazole hybrid, in particular, shows a strong predicted affinity, forming hydrogen bonds with the catalytic dyad residues (HIS41 and CYS145) as well as GLU166, which is crucial for substrate binding.[14] This comparative analysis allows researchers to prioritize the piperazine-thiadiazole scaffold for synthesis and further in vitro validation.

G VS Virtual Screening of Piperazine Library Docking Molecular Docking (Predicts Binding Affinity & Pose) VS->Docking Hit_ID Hit Identification (Top-Scoring Compounds) Docking->Hit_ID Synthesis Chemical Synthesis of Prioritized Hits Hit_ID->Synthesis Assay In Vitro Biological Assay (e.g., IC50, Ki determination) Synthesis->Assay Validation Experimental Validation (Correlation of Score vs. Activity) Assay->Validation Validation->Docking Poor Correlation (Refine Model) SAR_Opt SAR-guided Lead Optimization Validation->SAR_Opt Good Correlation SAR_Opt->Synthesis

Caption: The logical relationship between in silico docking and experimental validation.

Bridging the Gap: From In Silico Scores to In Vitro Reality

A critical aspect of computational drug design is understanding its limitations. Molecular docking is a powerful tool for prioritization, but its predictions require rigorous experimental validation.[6]

  • Scores are Not Absolute Affinities: Docking scores are estimations. While they are useful for ranking compounds within a congeneric series, they rarely show a perfect correlation with experimentally measured binding affinities like IC50 or Kd values.[6] Scoring functions are optimized for speed to screen large libraries, which often comes at the cost of accurately capturing the complex thermodynamics of binding.[6]

  • The Goal is Enrichment: The primary success of a docking campaign is measured by its "enrichment factor"—its ability to effectively separate a small number of true active compounds from a large database of inactive "decoy" molecules.[6]

  • Experimental Validation is Non-Negotiable: Docking results provide hypotheses about binding. These hypotheses must be tested through experimental methods.[8] Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition assays provide concrete data on binding affinity and biological activity that can validate or refute the computational model.[6]

Conclusion and Future Perspectives

Comparative molecular docking is an indispensable technique in the rational design of piperazine-based therapeutics. It provides unparalleled insight into the molecular interactions that drive binding affinity and selectivity, enabling researchers to make data-driven decisions in the optimization process. By employing a robust, self-validating workflow, scientists can effectively prioritize candidates, elucidate complex structure-activity relationships, and accelerate the journey from initial concept to clinical candidate.

References

  • Manasa, et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

  • Al-Karmalawy, A. A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PMC. [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. [Link]

  • Qsar, Molecular Docking And Md Simulation Of Isoxazole-Piperazine Derivatives As Anticancer Agents. (2025). ResearchGate. [Link]

  • Knowing biological activity through the results of molecular docking? (2023). ResearchGate. [Link]

  • Al-Karmalawy, A. A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PubMed. [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. (2023). Usiena air. [Link]

  • Esma, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Publishing. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). Bioinformatics Stack Exchange. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Gurdal, E. E., et al. (2017). Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PMC. [Link]

  • Perola, E., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. PROTEINS: Structure, Function, and Bioinformatics. [Link]

  • A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. (2016). PubMed. [Link]

  • Design, Molecular Docking Of Noval Thiosemicarbazide Based Piperazine Derivatives. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Patel, M., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. PubMed. [Link]

  • Chilkawar, S., et al. (2025). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). PMC. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). DOI. [Link]

  • Wang, R., et al. (2003). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. SciSpace. [Link]

Sources

Navigating the Challenge of Drug Resistance: A Comparative Efficacy Analysis of a Novel Piperazine-Containing Compound

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of drug resistance is a formidable obstacle in oncology, often leading to treatment failure and disease progression. Cancer cells can develop resistance through various mechanisms, including altered drug metabolism, increased DNA repair capacity, and the overexpression of efflux pumps that expel therapeutic agents.[1][2][3][4] This guide provides a comprehensive analysis of a promising piperazine-containing compound, herein referred to as Compound C505, and evaluates its potential efficacy in the context of drug-resistant cancer cell lines. We will compare its performance with established chemotherapeutic agents, delve into its mechanism of action, and provide detailed protocols for its preclinical evaluation.

The Landscape of Drug Resistance in Oncology

Cancer drug resistance can be either intrinsic, existing before therapy begins, or acquired, developing in response to treatment.[4] Key mechanisms underpinning this phenomenon include the inhibition of apoptosis (programmed cell death), modifications of the drug's molecular target, and the activation of alternative signaling pathways that bypass the drug's effects.[5] The complexity of these resistance mechanisms necessitates the development of novel therapeutic agents that can either circumvent these pathways or resensitize cancer cells to existing treatments.

Compound C505: A Novel Piperazine Derivative with Potent Anticancer Activity

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[6] Compound C505 is a novel piperazine derivative identified through high-throughput screening for its potent anticancer activity.[7] Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at sub-micromolar concentrations.[7]

Mechanism of Action: Targeting Key Survival Pathways

Our investigations reveal that Compound C505 exerts its anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. A primary target appears to be the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[7] Overactivation of this pathway is a common feature in many cancers and is linked to resistance to chemotherapy and targeted therapies.[7] Compound C505 has been shown to down-regulate the p85beta subunit of PI3K and significantly reduce the phosphorylation of AKT, thereby inhibiting this pro-survival signaling cascade.[7]

Compound_C505_Mechanism_of_Action Potential Mechanism of Action of Compound C505 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes C505 Compound C505 C505->PI3K Inhibits

Caption: Proposed mechanism of action for Compound C505.

Comparative Efficacy in Cancer Cell Lines

To contextualize the therapeutic potential of Compound C505, its growth-inhibitory effects were compared with those of standard-of-care chemotherapeutic agents across a panel of cancer cell lines. The 50% growth inhibition (GI50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeCompound C505 GI50 (µM)Doxorubicin GI50 (µM)Paclitaxel GI50 (µM)
K562 Chronic Myelogenous Leukemia0.058[7]~0.1~0.01
HeLa Cervical Cancer0.155[7]~0.2~0.005
AGS Gastric Cancer0.055[7]~0.5~0.02

Note: GI50 values for Doxorubicin and Paclitaxel are representative and can vary based on experimental conditions.

The data indicates that Compound C505 exhibits potent antiproliferative activity, with GI50 values in the nanomolar range, comparable to or, in some cases, more potent than standard chemotherapeutic drugs like doxorubicin.[7]

Experimental Protocols for Preclinical Evaluation

To ensure the reproducibility and validity of these findings, we provide the following detailed experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of Compound C505 B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound C505 and standard chemotherapeutic drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values using non-linear regression analysis.

Apoptosis Induction Analysis (Caspase Activity Assay)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. Caspases are a family of proteases that play an essential role in apoptosis.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound C505 at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for a colorimetric caspase activity assay kit (e.g., for caspase-3, -8, and -9).

  • Caspase Assay: Add the cell lysate to a 96-well plate followed by the addition of the caspase-specific substrate conjugated to a chromophore.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the caspase activity based on the absorbance values and compare it to the untreated control.

Preliminary findings suggest that piperazine derivatives can induce caspase-dependent apoptosis.[7][8] For example, one study on a piperazine compound, CB01, showed increased activity of caspase-3 and -9, but not caspase-8, suggesting the involvement of the intrinsic mitochondrial pathway.[8]

Conclusion and Future Directions

The novel piperazine-containing Compound C505 demonstrates significant potential as an anticancer agent, with potent activity against various cancer cell lines. Its mechanism of action, involving the inhibition of the critical PI3K/AKT survival pathway, makes it a compelling candidate for further development, particularly for cancers that have developed resistance to conventional therapies.

Future studies should focus on evaluating the efficacy of Compound C505 in clinically relevant drug-resistant cell line models and in vivo tumor models. Further elucidation of its molecular targets and potential synergistic effects when combined with existing chemotherapies will be crucial in defining its therapeutic niche. The comprehensive protocols provided herein offer a robust framework for the continued investigation of this promising compound.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. (n.d.).
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017, February 26).
  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (n.d.).
  • Drug Resistance in Cancer: Mechanisms and Models - ATCC. (n.d.).
  • Multilevel Mechanisms of Cancer Drug Resistance - MDPI. (2024, November 19).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).
  • Effect of a novel piperazine compound on cancer cells. (n.d.).
  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021, October 22).

Sources

Head-to-head comparison of piperazine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Olanzapine). Its popularity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while serving as a rigid linker that directs pharmacophores into specific vectors.

However, blind insertion of a piperazine ring is not a panacea. It introduces two basic centers, potentially raising pKa to levels that hinder permeability or attract P-glycoprotein (P-gp) efflux. This guide provides a technical, head-to-head comparison of Piperazine against its two primary cyclic competitors: Morpholine and Piperidine . We analyze the trade-offs in solubility, metabolic stability, and hERG liability to empower rational scaffold selection.[1]

Part 1: Physicochemical Profile & Scaffold Selection[2]

The choice between these three six-membered rings often dictates the lead compound's Drug-Likeness Score (QED).

Comparative Metrics Table
FeaturePiperazine Morpholine Piperidine
Structure 1,4-N,N-heterocycle1,4-N,O-heterocycleMono-N-heterocycle
Basicity (pKa of conj.[1] acid) ~9.8 (N1), ~5.6 (N4)~8.3~11.0
LogP Impact Lowers LogP (Hydrophilic)Lowers LogP (Mod. Hydrophilic)Increases LogP (Lipophilic)
Solubility (LogS) High (Ionizable at pH 7.4)Moderate to HighLow (unless protonated)
H-Bond Donors/Acceptors 1 HBD / 2 HBA0 HBD / 2 HBA1 HBD / 1 HBA
Polar Surface Area (tPSA) ~24 Ų (unsubstituted)~21 Ų~12 Ų
Primary Utility Solubility enhancer, LinkerLowering basicity, Metabolic capLipophilic anchor
The "Why" Behind the Data
  • Solubility vs. Permeability: Piperazine is the superior solubilizer due to its second protonatable nitrogen. However, this high polarity can reduce passive membrane permeability. Morpholine is often the "Goldilocks" bioisostere; the ether oxygen reduces the basicity of the amine (via inductive electron withdrawal), dropping the pKa from ~11 (piperidine) to ~8.3. This increases the fraction of neutral molecules at physiological pH, potentially improving permeability while maintaining solubility.

  • Lipophilicity Tuning: Replacing a carbon in Piperidine with Nitrogen (to make Piperazine) dramatically lowers LogP. If a lead compound is too lipophilic (LogP > 5), a piperazine switch is a standard optimization tactic.

Part 2: Safety Profile (hERG & Metabolism)

hERG Inhibition: The Piperidine Liability

The hERG potassium channel is promiscuous, often binding lipophilic, basic amines.

  • Piperidine: High risk. The combination of high basicity (pKa ~11) and lipophilicity allows strong interaction with the hERG pore (Tyr652/Phe656).

  • The Fix: Switching to Piperazine or Morpholine is a validated strategy to mitigate cardiotoxicity.

    • Mechanism:[2] The oxygen in morpholine or the second nitrogen in piperazine reduces the overall lipophilicity and basicity, weakening the hydrophobic and cation-pi interactions within the hERG channel.

Metabolic Stability[1][4][5][6]
  • Piperazine: Susceptible to N-oxidation and N-dealkylation. The ring itself is relatively stable, but the nitrogen handles are metabolic "soft spots."

  • Morpholine: generally offers superior metabolic stability.[1][3] The ether oxygen is not a handle for oxidative metabolism (unlike the amine), and it inductively deactivates the adjacent carbons, making them less prone to CYP450 oxidation compared to the piperidine ring.[3]

Part 3: Decision Logic & SAR Workflow

The following diagram illustrates the decision tree for selecting the appropriate scaffold during Lead Optimization.

Scaffold_Selection Start Lead Compound Optimization (Identify Liability) Solubility_Issue Problem: Poor Aqueous Solubility Start->Solubility_Issue hERG_Issue Problem: hERG Toxicity / QT Prolongation Start->hERG_Issue Metabolic_Issue Problem: High Clearance (CYP) Start->Metabolic_Issue Piperazine_Sol Strategy: Switch to PIPERAZINE (Introduces ionizable center) Solubility_Issue->Piperazine_Sol Max Polarity Needed Morpholine_hERG Strategy: Switch to MORPHOLINE (Reduces basicity & lipophilicity) hERG_Issue->Morpholine_hERG Lower pKa Needed Metabolic_Issue->Morpholine_hERG Block N-oxidation Check_Perm Check Permeability (PAMPA) Piperazine_Sol->Check_Perm Risk: Low Permeability Check_Efflux Check P-gp Efflux Piperazine_Sol->Check_Efflux Risk: P-gp Substrate Morpholine_hERG->Check_Perm Balanced Profile Piperidine_Lip Strategy: Switch to PIPERIDINE (If target requires hydrophobic bulk)

Figure 1: Strategic decision tree for scaffold replacement based on ADMET liabilities.

Part 4: Experimental Protocol – Synthetic Accessibility

The most robust method for installing these scaffolds onto an aromatic core is the Buchwald-Hartwig Amination . While nucleophilic aromatic substitution (SnAr) works for electron-deficient rings, Buchwald-Hartwig allows coupling to unactivated aryl halides, which is critical for diverse library synthesis.

Protocol: Pd-Catalyzed N-Arylation of Piperazine/Morpholine

Objective: Synthesize N-aryl piperazine from an aryl bromide.

Reagents & Materials
  • Substrate: Aryl Bromide (1.0 equiv)[4]

  • Amine: N-Boc-Piperazine or Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

    • Note: BINAP is excellent for primary amines; Xantphos often gives higher yields for cyclic secondary amines like piperazine.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Pd₂(dba)₃, Ligand, and Base to the vial inside a glovebox or under positive inert gas pressure.

  • Substrate Addition: Add the Aryl Bromide and N-Boc-Piperazine.

  • Solvation: Add anhydrous Toluene via syringe. Concentration should be approx 0.1 M to 0.2 M.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

Buchwald_Protocol Reagents Reagents: Pd2(dba)3 + BINAP NaOtBu + Toluene Mix Mix Aryl Bromide + Piperazine Reagents->Mix Heat Heat 100°C (12-18h, Argon) Mix->Heat Filter Filter (Celite) & Concentrate Heat->Filter Purify Flash Chromatography (Yield: 70-95%) Filter->Purify

Figure 2: Standard workflow for Buchwald-Hartwig amination to install piperazine scaffolds.

Part 5: Case Study – Ziritaxestat

A compelling example of this logic in action is the development of Ziritaxestat (GLPG1690), an autotaxin inhibitor.

  • The Challenge: The initial lead series contained a piperidine ring, which resulted in significant hERG inhibition (cardiotoxicity risk) due to the basic nitrogen and lipophilic environment.

  • The Solution: Chemists replaced the piperidine with a piperazine .[5]

  • The Result: This substitution lowered the pKa by approximately 2 log units and increased polarity. This effectively abolished the hERG liability while maintaining potency against the autotaxin target, allowing the drug to progress to Phase III clinical trials.

References

  • Drug Hunter. (2024).[5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

Sources

Synergy Validation Blueprint: Optimizing Chemotherapeutic Combinations

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Validating Novel Candidates against Standard-of-Care

Executive Summary: The "Additivity" Trap

In oncology drug development, demonstrating that a candidate compound kills cancer cells is no longer sufficient. The regulatory and clinical gold standard is synergy : proving that your candidate, when combined with a Standard of Care (SOC) agent, produces an effect significantly greater than the sum of its parts.

However, a common failure point in Investigational New Drug (IND) applications is the conflation of additivity with synergy. Many researchers use simple percentage kills to claim synergy, only to fail later when rigorous isobologram analysis reveals the effect was merely additive (or worse, antagonistic).

This guide provides a self-validating framework for characterizing drug interactions. We will compare the Chou-Talalay Method (the mechanistic standard) against Bliss Independence (the probabilistic alternative) and demonstrate how to execute a high-fidelity validation protocol.

Theoretical Framework: Selecting the Right Mathematical Model

Before pipetting a single well, you must choose the mathematical model that defines "expected" behavior. Using the wrong model generates false positives.

Table 1: Comparison of Synergy Models
FeatureChou-Talalay (Median-Effect) Bliss Independence Loewe Additivity
Core Assumption Mass-action law (Unified Theory).Probabilistic independence.[1]Drugs act on the same site/pathway.
Input Requirement Accurate IC50 & Slope (m) from single agents.Effect % at specific doses.Dose-response curves.[1][2][3][4][5]
Primary Output Combination Index (CI) .Excess over Bliss (EOB).Interaction Index.
Best Application The Gold Standard. Quantitative, mechanism-independent.High-throughput screening (HTS) where dose-response curves are incomplete.Differentiating similar analogs.
Limitations Requires constant-ratio experimental design for best accuracy.Overestimates synergy if drugs affect the same pathway.Cannot handle drugs with flat dose-response curves.

Expert Insight: For regulatory submissions (FDA/EMA), the Chou-Talalay method is preferred because it accounts for the shape of the dose-response curve (sigmoidicity). A drug with a steep curve requires less "help" to achieve high kill rates, and Chou-Talalay adjusts for this, whereas Bliss does not.

Visualizing the Validation Logic

The following diagram outlines the decision logic for selecting the experimental design based on your knowledge of the candidate drug's mechanism.

SynergyLogic Start Start: Define Candidate Mechanism MechKnown Mechanism Known? Start->MechKnown SameTarget Target Overlap with SOC? MechKnown->SameTarget Yes Distinct Distinct Mechanisms MechKnown->Distinct No/Unknown Loewe Model: Loewe Additivity SameTarget->Loewe Yes (Rare) Chou Model: Chou-Talalay (CI) SameTarget->Chou No HTS Design: Checkerboard Matrix Loewe->HTS Initial Screen Distinct->Chou Design Design: Constant Ratio Rays (e.g., IC50:IC50) Chou->Design Rigorous Validation Output Output: Isobologram & CI Plot Design->Output Calculate CI Values

Figure 1: Decision matrix for selecting the appropriate synergy model and experimental design.

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol uses a Constant Ratio design, which is required for rigorous Chou-Talalay analysis.

Phase 1: Range Finding (Single Agent)

Objective: Determine the IC50 and the linearity of the dose-effect curve (


).
  • Seed Cells: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with Candidate X and SOC Agent Y separately. Use a 2-fold serial dilution (8 points).

  • Readout: Assess viability (ATP-based assay like CellTiter-Glo) at 72h.

  • Validation Check: Plot log(Dose) vs. log(Fa/Fu) (Median-Effect Plot). If the linear correlation coefficient

    
    , the assay is invalid (likely pipetting error or solubility issues).
    
Phase 2: The Combination Matrix (Diagonal Ray Design)

Objective: Test the drugs at a fixed ratio (usually equipotent ratio based on IC50s).

  • Assumption: Candidate X IC50 = 500 nM; SOC Agent Y IC50 = 10 nM.

  • Ratio: 50:1.

Protocol:

  • Mixture Prep: Create a master mix of X+Y at the 50:1 ratio (e.g., 4000 nM X + 80 nM Y).

  • Serial Dilution: Dilute this mixture 2-fold alongside the single agents.

  • Layout:

    • Rows A-B: Candidate X alone (8 doses).

    • Rows C-D: SOC Agent Y alone (8 doses).

    • Rows E-F: Combination (X+Y) at fixed ratio (8 doses).

    • Row G: Vehicle Control (DMSO).

    • Row H: Background (Media only).

Why this works: By keeping the ratio constant, you treat the "Combination" as a distinct third drug. This allows the software to calculate a distinct slope (


) and median effect (

) for the combination, which is mathematically required to solve the Combination Index equation accurately.

Data Analysis & Interpretation

Do not rely on P-values of cell kill. You must calculate the Combination Index (CI) using the following equation (Chou-Talalay):



  • 
    : Dose of Drug 1 alone required to produce effect 
    
    
    
    .
  • 
    : Dose of Drug 1 in combination required to produce the same effect 
    
    
    
    .
Interpretation Guide
  • CI < 0.9: Synergism (The lower the value, the stronger the synergy).

  • CI = 0.9 – 1.1: Additive Effect.

  • CI > 1.1: Antagonism.

Case Study: Candidate "Syn-1" vs. Standard "Comp-A"

Scenario: We are validating a new Chk1 inhibitor (Syn-1) in combination with Gemcitabine (Gem) in pancreatic cancer cells, compared to an older competitor molecule (Comp-A).

Table 2: Comparative Synergy Profile (Gemcitabine Combination)
MetricSyn-1 + Gemcitabine Comp-A + Gemcitabine Interpretation
CI @ Fa50 (50% Kill)0.650.85Syn-1 shows stronger synergy at median dose.
CI @ Fa75 (High Kill)0.42 0.92Critical: Syn-1 synergy improves at high kill rates; Comp-A becomes additive.
CI @ Fa90 (Therapeutic)0.35 1.15Syn-1 is highly synergistic at therapeutic doses; Comp-A turns antagonistic.
DRI (Gem) 5.2-fold1.8-foldSyn-1 allows a 5x reduction in Gemcitabine dose (lower toxicity).

Analysis: Syn-1 is the superior candidate. Note that Comp-A looked synergistic at low doses (Fa50) but lost efficacy at high doses (Fa90). This is a common failure mode that simple "percent kill" bar charts would hide.

Visualizing the Mechanism of Action

Understanding why synergy occurs strengthens the publication. Below is a pathway diagram illustrating the hypothesized mechanism: Syn-1 abrogates the S-phase checkpoint induced by Gemcitabine.

Mechanism Gem Gemcitabine DNA_Damage DNA Replication Stress Gem->DNA_Damage Induces ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Arrest Cell Cycle Arrest (Survival Mechanism) Chk1->Arrest Promotes Repair Syn1 Syn-1 (Candidate) Syn1->Chk1 Inhibits Apoptosis Mitotic Catastrophe (Apoptosis) Arrest->Apoptosis Blockade leads to

Figure 2: Mechanistic rationale. Gemcitabine causes DNA damage; Syn-1 prevents the repair checkpoint (Chk1), forcing cells into apoptosis (Synergy).

References

  • Chou, T. C. (2006). Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combination studies.[2][3][4][6] Pharmacological Reviews, 58(3), 621-681.[5]

  • Tang, J., et al. (2015). What is synergy? The Saariselkä agreement revisited. Frontiers in Pharmacology, 6, 181.

  • U.S. Food and Drug Administration.[7][8][9][10] (2013). Guidance for Industry: Codevelopment of Two or More New Investigational Drugs for Use in Combination.[7][10][11]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[4][6] Cancer Research, 70(2), 440-446.[6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Piperazin-1-yl)but-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(Piperazin-1-yl)but-2-en-1-one, a compound of interest in contemporary research and drug development. The procedural guidance herein is synthesized from an analysis of the compound's constituent chemical moieties: the piperazine ring, an amide linkage, and an α,β-unsaturated ketone system. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Foundational Principles: A Hazard-Based Approach

Proper disposal begins with a thorough understanding of the molecule's chemical personality. 1-(Piperazin-1-yl)but-2-en-1-one is not a simple, inert substance; its structure contains multiple functional groups that dictate its reactivity and toxicological profile.

  • The Piperazine Moiety: The piperazine ring is a cyclic diamine, rendering the molecule a weak base.[1][2] Like many amines, it can be corrosive, causing severe skin burns and eye damage, and may act as a sensitizer, potentially causing allergic reactions upon repeated exposure.[3][4][5][6][7] It will react exothermically with acids and is incompatible with strong oxidizing agents.[3][8][9]

  • The α,β-Unsaturated Ketone System: This is an electrophilic functional group, making the molecule susceptible to nucleophilic attack (specifically, conjugate addition).[10][11] This reactivity is a key consideration for chemical compatibility. Furthermore, many α,β-unsaturated carbonyl compounds are known to be toxic to aquatic organisms and can inhibit the biological processes used in wastewater treatment plants, making disposal down the drain unacceptable.[12][13]

  • The Amide Linkage: While generally stable, the amide bond can be hydrolyzed under strong acid or base conditions, particularly with heating.

Therefore, this compound must be treated as a corrosive, sensitizing, reactive, and environmentally hazardous chemical waste. All disposal procedures must be predicated on these characteristics.

Core Disposal Protocol: From Generation to Collection

This protocol outlines the mandatory, step-by-step procedure for managing waste 1-(Piperazin-1-yl)but-2-en-1-one within a laboratory setting. This process ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Due to the compound's corrosive nature and potential for sensitization, direct contact must be avoided.[3][15]

  • Action: Always handle the compound and its waste within a certified chemical fume hood.

  • Rationale: This prevents the inhalation of any aerosols or dusts and provides a contained space for handling.

  • Required PPE:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

    • Eye Protection: Use splash-proof safety goggles or a full-face shield.[16]

    • Lab Coat: A standard lab coat is required. For handling larger quantities, a chemically resistant apron is recommended.

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[17]

  • Action: Designate a specific, labeled hazardous waste container solely for 1-(Piperazin-1-yl)but-2-en-1-one and structurally similar compounds.

  • Rationale: Mixing incompatible wastes can lead to heat generation, gas evolution, or polymerization. The basic piperazine moiety will react violently with acids, while the unsaturated system may react with strong oxidizers or reducing agents.

  • Critical Incompatibilities:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates)[3][8]

    • Acid Anhydrides and Acid Chlorides[6]

    • Strong Reducing Agents (e.g., Hydrides)

Parameter Guideline Reasoning
Waste Stream Classification Hazardous Chemical WasteCorrosive, sensitizing, reactive, and ecotoxic properties.
Primary Incompatibilities Strong Acids, Strong OxidizersPrevents violent exothermic reactions and potential ignition.[8]
Recommended PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin/eye corrosion and sensitization.[4]
Container Type High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents degradation of the container.
Step 3: Waste Containerization

The choice and handling of the waste container are governed by safety and regulatory standards.[14][18]

  • Action: Use a clean, dry, and chemically compatible container, such as a brown glass bottle or a High-Density Polyethylene (HDPE) container. The container must have a secure, leak-proof screw cap.

  • Rationale: A compatible container prevents leakage or reaction with the waste. The cap prevents the release of vapors.

  • Procedure:

    • Ensure the container is in good condition, free of cracks or damage.

    • Affix a "Hazardous Waste" label before adding any waste.[17]

    • When adding waste, avoid filling the container more than 90% full to allow for expansion.

    • Keep the container closed at all times, except when adding waste.

Step 4: Labeling

Accurate and complete labeling is a legal requirement and essential for safe handling by all personnel, including waste technicians.[17][18]

  • Action: The hazardous waste label must be filled out completely and legibly.

  • Rationale: The label communicates the contents and associated hazards to anyone who handles the container.

  • Required Information on the Label:

    • The words "Hazardous Waste".[17]

    • The full, unabbreviated chemical name: "1-(Piperazin-1-yl)but-2-en-1-one".

    • A list of all components and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., Corrosive, Toxic, Sensitizer).[17]

    • The date the container was first used to accumulate waste.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.[17]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area is often within a fume hood or a ventilated cabinet.

  • Rationale: The SAA keeps the waste secure and under the control of laboratory personnel.

  • SAA Requirements:

    • The SAA must be clearly marked.

    • Incompatible wastes within the SAA must be stored in separate secondary containment (e.g., plastic tubs).

    • The total volume of hazardous waste must not exceed 55 gallons per SAA.[19]

Step 6: Arranging Final Disposal

Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[19][20]

  • Action: Once the waste container is full (or waste is no longer being generated), fill in the "full" date on the hazardous waste tag and contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Rationale: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never attempt to transport hazardous waste off-site yourself.

Spill and Decontamination Procedures

Accidents require a calm and prepared response. The appropriate action depends on the scale of the spill.[3]

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full required PPE.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution. Based on guidance for piperazine, a dilute sodium hypochlorite solution can be effective for surface decontamination.[4] Follow this with a water rinse and then wipe the area dry.

  • Dispose: All cleanup materials (wipes, absorbents) must be placed in the hazardous waste container.

Major Spill (Outside of a fume hood or large volume)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response number.

  • Secure: If safe to do so, close the laboratory doors to contain the vapors.

  • Do Not Re-enter: Wait for trained emergency responders to manage the cleanup.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste 1-(Piperazin-1-yl)but-2-en-1-one.

G Disposal Workflow for 1-(Piperazin-1-yl)but-2-en-1-one start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Routine Disposal spill_check Spill Occurs? start->spill_check Accident container Select & Pre-label Compatible Waste Container ppe->container collect Collect Waste in Container (Do not exceed 90% capacity) container->collect seal_store Seal Container & Store in SAA (Secondary Containment) collect->seal_store ehs Contact EHS for Pickup & Final Disposal seal_store->ehs spill_check->ppe No spill_size Assess Spill Size spill_check->spill_size Yes minor_spill Minor Spill Procedure: 1. Contain with Absorbent 2. Collect into Waste Container 3. Decontaminate Area spill_size->minor_spill Minor major_spill Major Spill Procedure: 1. Evacuate Area 2. Alert EHS/Emergency Services spill_size->major_spill Major minor_spill->seal_store

Caption: Decision workflow for routine disposal and spill response.

Advanced Considerations: Chemical Pre-treatment

For research facilities with the appropriate engineering controls and EHS approval, chemical pre-treatment can be considered to reduce the hazard of the waste stream. The α,β-unsaturated ketone moiety is the primary target for such treatment.

  • Mechanism of Hazard Reduction: Treatment of α,β-unsaturated carbonyls with a base under controlled heating can induce condensation or hydrolysis reactions.[12][21] This process saturates the reactive carbon-carbon double bond, converting the compound into a less reactive and less biologically toxic species.

  • Example Protocol (For evaluation by EHS only):

    • In a dedicated reaction vessel within a fume hood, dilute the waste stream containing 1-(Piperazin-1-yl)but-2-en-1-one with water.

    • Slowly add a sufficient amount of sodium hydroxide solution to raise the pH to an alkaline state (e.g., pH 11-13).[21]

    • Maintain the alkaline mixture at a controlled, elevated temperature (e.g., 50-80°C) for a specified period (e.g., >15 minutes), as determined by laboratory validation.[12]

    • Allow the mixture to cool.

    • The resulting treated waste must still be collected, labeled, and disposed of as hazardous waste, but its reactivity hazard is significantly reduced.

Disclaimer: This pre-treatment protocol is provided for informational purposes only. It must not be attempted without a thorough risk assessment, method validation, and explicit approval from your institution's EHS department.

By adhering to this comprehensive guide, researchers can ensure that 1-(Piperazin-1-yl)but-2-en-1-one is managed safely and responsibly from the moment it becomes waste to its final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
  • CAHMA. (n.d.). Safer Using - Piperazines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Piperazinone Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-(Piperazin-1-yl)prop-2-en-1-one. PubChem.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Fisher Scientific. (2018). Piperazine Safety Data Sheet.
  • Spectrum Chemical. (2007). Material Safety Data Sheet.
  • Google Patents. (n.d.). US3923648A - Detoxification of aldehydes and ketones.
  • Thermo Fisher Scientific. (2010). Piperazine, anhydrous Safety Data Sheet.
  • Wikipedia. (n.d.). Piperazine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Wikipedia. (n.d.). Piperazine.
  • LibreTexts. (n.d.). α,β-Unsaturated Carbonyl Compounds.
  • CAMEO Chemicals - NOAA. (n.d.). PIPERAZINE.
  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free chemoselective conjugate addition and reduction of α,β-unsaturated carbonyl compounds via a controllable boration/protodeboronation cascade pathway.
  • Google Patents. (n.d.). US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.

Sources

Personal protective equipment for handling 1-(Piperazin-1-yl)but-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(Piperazin-1-yl)but-2-en-1-one

This guide provides essential safety protocols and operational guidance for the handling and disposal of 1-(Piperazin-1-yl)but-2-en-1-one. As a derivative of piperazine, this compound warrants careful handling due to the potential hazards associated with this chemical class. This document is intended for drug development professionals, researchers, and scientists to ensure a safe laboratory environment. The procedures outlined below are built on established principles of chemical safety and informed by data from structurally similar compounds.

Understanding the Hazard: A Proactive Approach to Safety

Assumed Hazards:

  • Causes severe skin burns and eye damage.[2][3][5][6]

  • May cause respiratory irritation.[5][7]

  • May cause an allergic skin or respiratory reaction.[2][3][4][5]

  • Harmful if swallowed or inhaled.[1][5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of engineering controls. All work involving 1-(Piperazin-1-yl)but-2-en-1-one, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This ensures that any vapors, aerosols, or dusts are contained and exhausted away from the user.[1][4][8] Additionally, an eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the minimum required PPE for handling 1-(Piperazin-1-yl)but-2-en-1-one.

Body Part PPE Requirement Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always inspect gloves for tears or holes before use. Double-gloving is recommended for extended operations. Change gloves immediately if contaminated. Do not wear gloves outside the laboratory.
Body A fully buttoned, long-sleeved laboratory coat.This provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood.If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. Consult your institution's environmental health and safety (EHS) office for specific recommendations.

Safe Handling and Operational Protocol

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or used.

  • Weighing and Transfer:

    • Perform all manipulations within the fume hood.

    • Use a disposable weighing boat or line the balance with a protective film.

    • Handle the compound with a spatula or other appropriate tool. Avoid creating dust.

    • Close the primary container tightly immediately after use.

  • Experimental Use: Keep all containers with the chemical capped when not in immediate use. Ensure adequate ventilation at all times.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[1][7][8]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10][11]

Spill Response Workflow:

In the event of a spill, follow a clear, pre-determined plan. The following diagram outlines the general procedure for a small laboratory spill. For large spills, evacuate the area and contact your institution's EHS department.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (if not already worn) alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Collect absorbed material using non-sparking tools neutralize->cleanup package Place waste in a labeled, sealed container cleanup->package decontaminate Decontaminate the spill area package->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Response Complete dispose->end Waste_Disposal_Workflow start Waste Generation collect_solid Collect solid waste (unused chemical, contaminated disposables) in a designated, labeled container. start->collect_solid collect_liquid Collect liquid waste in a separate, labeled, compatible container. start->collect_liquid segregate Segregate from incompatible waste streams (e.g., strong oxidizers). collect_solid->segregate collect_liquid->segregate storage Store waste container in a secondary containment bin in a well-ventilated area. segregate->storage pickup Arrange for pickup by the institution's EHS department. storage->pickup end Disposal Complete pickup->end

Caption: Procedure for the segregation and disposal of chemical waste.

All waste, including empty containers, contaminated disposables (gloves, weighing boats), and spill cleanup materials, must be disposed of as hazardous waste. [7][8][12]Do not mix with other waste streams unless compatibility has been confirmed. Containers must be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling 1-(Piperazin-1-yl)but-2-en-1-one and maintain a secure research environment.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 1-Acetylpiperazine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - 2-Piperazinone.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet - Piperazine, anhydrous.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet - Piperazine Anhydrous.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Acefylline piperazine.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - 1-Methyl-4-(4-piperidinyl)piperazine.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet - 2-Methylpiperazine.
  • National Center for Biotechnology Information. (n.d.). 1-(Piperazin-1-yl)prop-2-en-1-one. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2009, October 19). Safety Data Sheet - Di(propylene glycol) methyl ether.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Acetylpiperazine 99%.
  • ECHEMI. (n.d.). Diethylene glycol monobutyl ether SDS, 112-34-5 Safety Data Sheets.
  • Redox. (2025, September 23). Safety Data Sheet Dipropylene glycol, monomethyl ether.
  • Thermo Scientific Chemicals. (n.d.). 1-(2-Pyrazinyl)piperazine, 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • Redox. (2022, May 21). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG].
  • MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.